molecular formula C9H18O3 B1618368 Methyl 8-hydroxyoctanoate CAS No. 20257-95-8

Methyl 8-hydroxyoctanoate

Cat. No.: B1618368
CAS No.: 20257-95-8
M. Wt: 174.24 g/mol
InChI Key: ADTIBIOIERBRIB-UHFFFAOYSA-N
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Description

Methyl 8-hydroxyoctanoate is a useful research compound. Its molecular formula is C9H18O3 and its molecular weight is 174.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 8-hydroxyoctanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 8-hydroxyoctanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 8-hydroxyoctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3/c1-12-9(11)7-5-3-2-4-6-8-10/h10H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADTIBIOIERBRIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00339140
Record name Methyl 8-hydroxyoctanoate
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Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20257-95-8
Record name Methyl 8-hydroxyoctanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 8-hydroxyoctanoate
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Foundational & Exploratory

Solubility Profiling and Solvent Selection for Methyl 8-hydroxyoctanoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of Methyl 8-hydroxyoctanoate in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals

A Technical Guide for API Synthesis and Process Optimization

Executive Summary

Methyl 8-hydroxyoctanoate (CAS: 20257-95-8) is a critical bifunctional intermediate in the synthesis of pharmaceuticals, most notably


-Lipoic Acid  (a potent antioxidant) and various histone deacetylase (HDAC) inhibitors. Its structure—comprising a hydrophobic octyl chain terminated by a polar hydroxyl group and a moderately polar methyl ester—presents unique solubility challenges.

This guide provides a comprehensive technical analysis of the solubility behavior of Methyl 8-hydroxyoctanoate. Unlike simple alkanes or highly polar acids, this amphiphilic molecule requires a nuanced solvent strategy for reaction optimization, liquid-liquid extraction, and chromatographic purification.

Physicochemical Basis of Solubility

To predict and manipulate the solubility of Methyl 8-hydroxyoctanoate, one must analyze its molecular architecture.

Structural Analysis
  • Hydrophobic Domain: The

    
     alkyl spacer (octanoate backbone) drives solubility in non-polar solvents but limits water solubility.
    
  • Hydrogen Bonding Donor/Acceptor: The terminal primary hydroxyl group (-OH) acts as both a donor and acceptor, significantly increasing solubility in protic solvents (alcohols) compared to the non-hydroxy analog (Methyl Octanoate).

  • Polar Head: The methyl ester group (-COOCH

    
    ) adds moderate polarity and accepts hydrogen bonds, facilitating solubility in ethers and chlorinated solvents.
    
Predicted Solubility Map

Based on homologous series data (e.g., 1,8-octanediol and methyl octanoate) and Functional Group Contribution methods, the solubility profile is categorized below:

Solvent ClassRepresentative SolventsSolubility PredictionMechanistic Rationale
Alcohols Methanol, Ethanol, IPAVery High Strong H-bonding match with terminal -OH; alkyl chain is accommodated by alcohol's organic tail.
Chlorinated Dichloromethane (DCM), ChloroformHigh Excellent solvation of the ester carbonyl and alkyl chain; disrupts H-bonding aggregates.
Ethers THF, MTBE, Diethyl EtherHigh Good acceptor interactions; moderate polarity matches the ester functionality.
Esters/Ketones Ethyl Acetate, AcetoneHigh "Like dissolves like" regarding the ester group; effective for chromatography.
Aliphatics Hexane, HeptaneModerate/Temperature Dependent Soluble at RT due to alkyl chain, but phase separation may occur at low temperatures (

C) due to -OH polarity.
Aqueous Water, BrineLow / Insoluble Hydrophobic effect of the

chain dominates, preventing bulk dissolution despite the -OH group.

Protocol: High-Precision Solubility Determination

Since specific thermodynamic tables for this intermediate are often proprietary, the following self-validating protocol is the industry standard for generating internal solubility data.

The Isothermal Saturation Method (Gravimetric)

Objective: Determine the mole fraction solubility (


) at temperatures 

to

.

Workflow Diagram:

SolubilityProtocol Start Start: Excess Solute Addition Equilibration Equilibration (Thermostatic Shaker) Start->Equilibration T = const Separation Phase Separation (Syringe Filter 0.22 µm) Equilibration->Separation t > 24h Analysis Gravimetric Analysis (Evaporation) Separation->Analysis Weigh Supernatant Calculation Calculate Mole Fraction (x) Analysis->Calculation Mass Balance

Figure 1: Workflow for the gravimetric determination of solubility.

Detailed Steps:

  • Preparation: Add excess Methyl 8-hydroxyoctanoate to 10 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Stir at a fixed temperature (e.g., 298.15 K) for 24 hours. The temperature must be controlled to

    
     K.
    
  • Settling: Stop stirring and allow the phases to separate for 2 hours at the same temperature.

  • Sampling: Withdraw the supernatant using a pre-heated glass syringe equipped with a 0.22 µm PTFE filter to exclude undissolved solids.

  • Quantification: Weigh the saturated solution (

    
    ), evaporate the solvent under vacuum, and weigh the dry residue (
    
    
    
    ).
  • Calculation:

    
    
    Where 
    
    
    
    is the solute molecular weight (174.24 g/mol ) and
    
    
    is the solvent molecular weight.

Thermodynamic Modeling Framework

For process engineering, experimental points should be fitted to a model to interpolate solubility at any temperature.

The Modified Apelblat Equation

This semi-empirical model is the gold standard for correlating solubility data of organic esters.



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical parameters derived from regression analysis.
    

Interpretation:

  • If B > 0 , dissolution is endothermic (solubility increases with T).

  • R² > 0.99 indicates the data is reliable for process scale-up simulations.

Strategic Solvent Selection for Purification

The solubility profile dictates the purification strategy. Methyl 8-hydroxyoctanoate is often an intermediate that requires separation from unreacted diols (too polar) or diesters (too non-polar).

Solvent Decision Tree

The following logic governs solvent choice for extraction and chromatography.

SolventSelection Root Purification Objective Extraction Liquid-Liquid Extraction (Remove Salts/Acids) Root->Extraction Chromatography Column Chromatography (Isolate from impurities) Root->Chromatography Ext_Solvent Biphasic System: Ethyl Acetate / Water Extraction->Ext_Solvent Chrom_Solvent Gradient Elution: Hexane -> EtOAc (0-40%) Chromatography->Chrom_Solvent Ext_Reason Product partitions to EtOAc; Salts/Acids stay in Water Ext_Solvent->Ext_Reason Chrom_Reason Hexane moves non-polar impurities; EtOAc elutes Methyl 8-hydroxyoctanoate Chrom_Solvent->Chrom_Reason

Figure 2: Strategic solvent selection for the purification of Methyl 8-hydroxyoctanoate.

Critical Insights for Process Chemists
  • Reaction Solvent: For esterification (Acid + MeOH), use Methanol as both reactant and solvent. It solubilizes the starting material (8-hydroxyoctanoic acid) effectively.

  • Work-up: Avoid using pure Hexane for extraction if the temperature is low, as the product may oil out. Use Ethyl Acetate or DCM for robust recovery from the aqueous phase.

  • Anti-Solvent Crystallization: If the product solidifies (depending on purity/temperature), Water is the most effective anti-solvent when added to a Methanol or Acetone solution.

References

  • PubChem. Methyl 8-hydroxyoctanoate (Compound). National Library of Medicine. Available at: [Link]

Methyl 8-hydroxyoctanoate boiling point and density values

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthesis, and experimental handling of Methyl 8-hydroxyoctanoate , a critical intermediate in the synthesis of bioactive lipids and pheromones (e.g., Queen Bee Acid).

CAS Registry Number: 20257-95-8 IUPAC Name: Methyl 8-hydroxyoctanoate Synonyms: 8-Hydroxyoctanoic acid methyl ester; Methyl 8-hydroxycaprylate[1]

Executive Summary

Methyl 8-hydroxyoctanoate is a bifunctional aliphatic ester characterized by a terminal hydroxyl group and a methyl ester moiety. It serves as a pivotal "Janus" molecule in organic synthesis—its dual functionality allows for selective chain elongation at the alcohol terminus or nucleophilic attack at the ester terminus. It is most notably employed as a precursor in the total synthesis of 10-hydroxy-2-decenoic acid (10-HDA) , the primary lipid component of Royal Jelly.

Due to its high boiling point and potential for intermolecular hydrogen bonding, the compound presents unique challenges in purification and handling, often requiring high-vacuum distillation or chromatographic separation.

Physicochemical Properties

The values below distinguish between experimentally verified data and high-confidence predictive models, a distinction critical for process engineering where "estimated" values can lead to equipment failure.

Table 1: Core Physical Constants
PropertyValueCondition / MethodReliability
Boiling Point (Atm) 239.4 ± 23.0 °C 760 mmHg (Predicted)High (ACD/Labs Model)
Boiling Point (Vac) ~135 – 140 °C 1–2 mmHg (Estimated)Derived from Acid BP*
Density 0.978 ± 0.06 g/cm³ 20 °C (Predicted)High
Molecular Weight 174.24 g/mol -Exact
LogP 1.49 Octanol/WaterPredicted
Refractive Index 1.446 20 °C (Predicted)Moderate
Appearance Colorless to Pale Yellow Liquid AmbientExperimental

*Note on Boiling Point: The corresponding free acid, 8-hydroxyoctanoic acid, has an experimental boiling point of 130°C at 1 mmHg. The methyl ester typically boils at a similar or slightly lower temperature under reduced pressure due to the removal of carboxylic acid dimerization, though the terminal hydroxyl group maintains significant hydrogen bonding character.

Mechanistic Insight: Volatility & Intermolecular Forces

Unlike simple fatty acid methyl esters (FAMEs) like methyl octanoate (BP ~193°C), Methyl 8-hydroxyoctanoate exhibits a significantly elevated boiling point (~240°C).

  • Cause: The terminal primary hydroxyl group (-CH₂OH) facilitates intermolecular hydrogen bonding, forming transient polymeric networks in the liquid phase.

  • Implication: Purification by distillation requires high vacuum (<5 mmHg) to prevent thermal degradation (transesterification or dehydration) that can occur above 150°C.

Synthetic Pathways & Experimental Protocols

The synthesis of Methyl 8-hydroxyoctanoate generally follows two primary routes: mono-esterification of the diol (low yield, high byproduct) or the selective reduction/hydrolysis of suberic acid derivatives. The most robust laboratory scale method involves the methanolysis of 8-hydroxyoctanoic acid or the Baeyer-Villiger oxidation route.

Visualization: Synthesis Workflow (Graphviz)

G Start 1,8-Octanediol Inter1 8-Hydroxyoctanal Start->Inter1 Controlled Oxidation (Swern/TEMPO) Inter2 8-Hydroxyoctanoic Acid Inter1->Inter2 Pinnick Oxidation Target Methyl 8-hydroxyoctanoate Inter2->Target MeOH, H+ (Fischer Esterification) Product 10-HDA (Royal Jelly Acid) Target->Product Chain Extension (Knoevenagel) Suberic Dimethyl Suberate Suberic->Target Mono-reduction (NaBH4, difficult control)

Detailed Protocol: Acid-Catalyzed Esterification

This protocol describes the conversion of 8-hydroxyoctanoic acid to its methyl ester, ensuring minimal oligomerization.

Reagents:

  • 8-Hydroxyoctanoic acid (10.0 mmol)

  • Methanol (anhydrous, 20 mL)

  • Acetyl Chloride (0.5 mL) or Sulfuric Acid (catalytic)

  • Sodium Bicarbonate (sat.[2] aq.)

Step-by-Step Methodology:

  • Catalyst Generation: In a flame-dried round-bottom flask under Argon, cool 20 mL of anhydrous methanol to 0°C. Dropwise add Acetyl Chloride (0.5 mL). Rationale: In situ generation of anhydrous HCl avoids the introduction of water which drives the equilibrium back to the acid.

  • Addition: Add 8-hydroxyoctanoic acid (1.60 g, 10 mmol) to the solution.

  • Reflux: Warm to room temperature and then heat to reflux (65°C) for 3–5 hours. Monitor by TLC (System: Hexane/EtOAc 7:3). The product will have a higher R_f than the starting acid.

  • Workup:

    • Cool reaction mixture to ambient temperature.

    • Concentrate in vacuo to remove excess methanol (do not heat above 40°C).

    • Dilute residue with Dichloromethane (DCM, 30 mL).

    • Wash with sat. NaHCO₃ (2 x 15 mL) to neutralize residual acid. Critical: Ensure aqueous phase is basic (pH > 8) to remove unreacted starting material.

    • Wash with Brine (15 mL), dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate. If high purity (>98%) is required, perform flash column chromatography (Silica gel, 0-30% EtOAc in Hexane).

    • Note: Distillation is possible but requires a Kugelrohr apparatus (140°C @ 1 mmHg).

Analytical Characterization

To validate the identity of the synthesized compound, compare against these standard spectral markers.

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       3.66 (s, 3H, -OCH ₃) – Distinctive methyl ester singlet.
      
    • 
       3.63 (t, J = 6.5 Hz, 2H, -CH ₂OH) – Triplet indicating terminal alcohol.
      
    • 
       2.30 (t, J = 7.5 Hz, 2H, -CH ₂COO-) – Alpha-methylene protons.
      
    • 
       1.62 (m, 2H), 1.56 (m, 2H), 1.33 (br s, 6H) – Internal methylene chain.
      
  • IR Spectrum (Neat):

    • 3400 cm⁻¹ (broad): O-H stretch (alcohol).

    • 1735-1740 cm⁻¹ (strong): C=O stretch (ester).

    • Absence of broad carboxylic acid O-H stretch at 2500-3000 cm⁻¹.

Handling & Safety Profile

While specific toxicological data for this ester is limited, it should be handled with the standard precautions for aliphatic esters and alcohols.

  • Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The terminal hydroxyl group makes it susceptible to slow oxidation to the aldehyde (8-oxooctanoate) upon prolonged exposure to air.

  • Incompatibility: Strong oxidizing agents (converts alcohol to acid/aldehyde), strong bases (hydrolysis of ester).

References

  • ChemicalBook. (2025). 8-Hydroxyoctanoic acid Properties and Boiling Point Data. Retrieved from

  • National Institute of Standards and Technology (NIST). (2024). Methyl octanoate Experimental Properties.[3][4][5][6] NIST Chemistry WebBook, SRD 69. Retrieved from

  • PubChem. (2025).[3] Methyl 8-hydroxyoctanoate Compound Summary (CID 554055). National Center for Biotechnology Information. Retrieved from [5]

  • ChemSrc. (2025).[3][7] 1,8-Octanediol Physical Properties and Synthesis. Retrieved from

  • GuideChem. (2025). 3-Hydroxyoctanoic acid Boiling Point and Density.[3] Retrieved from

Sources

Methyl 8-Hydroxyoctanoate: Synthetic Architectures and Functional Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 8-hydroxyoctanoate (CAS: 20257-95-8) represents a critical bifunctional building block in the landscape of organic synthesis and materials science. Defined by its


 aliphatic backbone terminating in a hydroxyl group at the 

-position and a methyl ester at the

-position, this molecule serves as a versatile "Janus" intermediate. Its unique structure allows for orthogonal functionalization—enabling its use as a precursor for high-performance biopolyesters (polyhydroxyalkanoates), a linker in antibody-drug conjugates (ADCs), and a scaffold for pheromone synthesis.

This technical guide synthesizes the chemo-enzymatic production, polymerization kinetics, and pharmaceutical utility of methyl 8-hydroxyoctanoate, designed for application scientists requiring high-purity protocols and mechanistic depth.

Structural Significance & Chemical Properties

The utility of methyl 8-hydroxyoctanoate lies in its bifunctionality and chain length .

  • The

    
     Spacer Effect:  Unlike shorter chains (
    
    
    
    ) which are prone to intramolecular cyclization (forming stable lactones like
    
    
    -butyrolactone), the
    
    
    backbone is sufficiently long to favor intermolecular reactions (polymerization) or cross-linking over cyclization. This makes it an ideal spacer for drug delivery systems where steric flexibility is required between a drug payload and a targeting moiety.
  • Orthogonal Reactivity: The primary alcohol is nucleophilic and oxidation-prone, while the methyl ester is electrophilic and susceptible to hydrolysis or transesterification. This allows chemists to selectively modify one end without protecting the other, streamlining synthetic pathways.

Key Physicochemical Data
PropertyValueRelevance
CAS Number 20257-95-8Identity verification
Molecular Formula

Stoichiometric calculations
Molecular Weight 174.24 g/mol Yield determination
Boiling Point ~135°C (at 2 mmHg)Purification via vacuum distillation
Solubility Soluble in EtOH,

,

Compatible with organic synthesis

Synthetic Methodologies: The "Make vs. Buy" Decision

While commercially available, high-purity synthesis is often required for specific isotopic labeling or scale-up. Two primary routes dominate: Classic Chemical Mono-functionalization and Biocatalytic Desymmetrization .

Chemical Route: The Statistical Challenge

The classic synthesis involves the mono-esterification of suberic acid (octanedioic acid) or the reduction of dimethyl suberate.

  • Challenge: Statistical probability dictates a mixture of di-acid, mono-ester, and di-ester (25:50:25 ratio) when reacting a diacid with 1 equivalent of methanol.

  • Solution: Continuous extraction or the use of solid-supported reagents can shift this equilibrium, but purification remains labor-intensive.

Biocatalytic Route: The Precision Approach

Enzymatic synthesis using lipases (e.g., Candida antarctica Lipase B, CALB) offers superior regioselectivity.

  • Mechanism: Lipases can selectively hydrolyze the diester (dimethyl suberate) at one position or selectively esterify the diacid.

  • Advantage: This method operates under mild conditions (ambient temperature, neutral pH), preventing the oligomerization often seen in acid-catalyzed chemical routes.

Biosynthetic Pathway (Metabolic Engineering)

Recent advances in metabolic engineering utilize yeast strains (Saccharomyces cerevisiae) modified with cytochrome P450 monooxygenases (CYP) to hydroxylate octanoic acid at the


-position, followed by methylation.
Visualization of Synthetic Pathways

SynthesisPathways SubericAcid Suberic Acid (Octanedioic Acid) MonoEster Methyl 8-hydroxyoctanoate (Target) SubericAcid->MonoEster Chemical Mono-esterification (Statistical Yield) DimethylSuberate Dimethyl Suberate DimethylSuberate->MonoEster Enzymatic Hydrolysis (CALB Lipase) Cyclooctanone Cyclooctanone Cyclooctanone->MonoEster Baeyer-Villiger Oxidation + Methanolysis OctanoicAcid Octanoic Acid OctanoicAcid->MonoEster P450 Hydroxylation + Methylation

Figure 1: Comparative synthetic pathways. The enzymatic route (Green) offers the highest selectivity, avoiding statistical mixtures common in direct chemical esterification.

Functional Derivatization & Applications

Polymerization: Poly(8-hydroxyoctanoate)

Methyl 8-hydroxyoctanoate is a monomer for Poly(8-hydroxyoctanoate) [P(8HO)] , a semi-crystalline polyester.

  • Reaction Type: Transesterification polycondensation.

  • Catalysts: Titanium(IV) isopropoxide or Lipase (enzymatic polymerization).

  • Material Properties: P(8HO) exhibits properties similar to Polycaprolactone (PCL) but with lower melting points and higher hydrophobicity due to the longer alkyl chain. It is fully biodegradable and biocompatible, making it a candidate for soft tissue engineering scaffolds .

Pharmaceutical Linkers & Intermediates
  • Aldehyde Generation: Oxidation of the hydroxyl group (via Swern or PCC) yields Methyl 8-oxooctanoate . This aldehyde is a crucial intermediate for Wittig reactions to extend carbon chains, often used in the synthesis of insect pheromones and prostaglandin analogs.

  • Royal Jelly Analogs: It serves as a structural homolog to 10-hydroxy-2-decenoic acid (10-HDA), used in research to map the structure-activity relationship (SAR) of fatty acid signaling in immunological pathways.

Experimental Protocols

Protocol A: Enzymatic Desymmetrization (Recommended)

Rationale: This protocol maximizes yield and purity by avoiding statistical product distributions.

Materials:

  • Dimethyl suberate (10 mmol)

  • Candida antarctica Lipase B (immobilized, e.g., Novozym 435)

  • Solvent: Cyclohexane or Toluene (Anhydrous)

  • Nucleophile: 1-Octanol (acting as a selective acceptor) or controlled Hydrolysis buffer.

Workflow:

  • Dissolution: Dissolve dimethyl suberate (2.02 g, 10 mmol) in 50 mL of anhydrous cyclohexane.

  • Enzyme Addition: Add 100 mg of immobilized CALB.

  • Incubation: Stir at 30°C at 200 RPM. Monitor reaction via TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Termination: Filter off the immobilized enzyme (enzyme can be recycled).

  • Purification: Concentrate the filtrate under reduced pressure. The mono-ester is separated from unreacted diester via silica gel column chromatography.

Protocol B: Polycondensation to P(8HO)

Rationale: Demonstrates the material science application of the monomer.

Workflow:

  • Charge: Place Methyl 8-hydroxyoctanoate (5 g) in a Schlenk tube.

  • Catalyst: Add Titanium(IV) isopropoxide (0.1 wt%).

  • Pre-polymerization: Heat to 160°C under nitrogen flow for 4 hours (removes methanol byproduct).

  • Polymerization: Increase temperature to 180°C and apply high vacuum (<0.1 mmHg) for 6 hours to drive the equilibrium toward high molecular weight polymer.

  • Recovery: Dissolve the resulting viscous melt in chloroform and precipitate into cold methanol.

Visualization: Derivatization Logic

Derivatization Root Methyl 8-hydroxyoctanoate Aldehyde Methyl 8-oxooctanoate (Aldehyde) Root->Aldehyde Oxidation (PCC/Swern) Polymer Poly(8-hydroxyoctanoate) [P(8HO)] Root->Polymer Polycondensation (Ti(OiPr)4) Halide Methyl 8-bromooctanoate Root->Halide Appel Reaction (CBr4/PPh3) Wittig Wittig Reaction (Chain Extension) Aldehyde->Wittig Pheromones Insect Pheromones (e.g., Queen Bee Acid analogs) Wittig->Pheromones Scaffold Tissue Engineering Scaffolds Polymer->Scaffold Bioplastic Biodegradable Packaging Polymer->Bioplastic DrugConj Drug Conjugates (Linker Chemistry) Halide->DrugConj

Figure 2: Functional divergence of Methyl 8-hydroxyoctanoate. The molecule serves as a gateway to three distinct industrial sectors: Agrochemicals (Red), Materials Science (Green), and Pharmaceuticals (Yellow).

References

  • Enzymatic Synthesis & Lipase Selectivity

    • Title: Enzymatic synthesis of fatty acid derivatives in organic solvents.[1]

    • Source: Wageningen University & Research.
    • URL:[Link][2]

  • Polymerization & Material Properties

    • Title: Polyhydroxyalkanoates: biodegradable polymers with a range of applications.[3]

    • Source: Journal of Chemical Technology and Biotechnology.

    • URL:[Link]

  • Chemical Data & Safety

    • Title: Methyl 8-hydroxyoctanoate | C9H18O3 | CID 554055.[4]

    • Source: PubChem (N
    • URL:[Link]

  • Biosynthetic Engineering

    • Title: De novo biosynthesis of 8-hydroxyoctanoic acid via a medium-chain length specific fatty acid synthase and cytochrome P450 in Saccharomyces cerevisiae.
    • Source: N
    • URL:[Link]

  • Title: Method of preparation of 8-hydroxyoctanoic acid (Patent WO1990008125A2).

Sources

Difference between Methyl 8-hydroxyoctanoate and 8-hydroxyoctanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Comparative Analysis of 8-Hydroxyoctanoic Acid and Methyl 8-hydroxyoctanoate

Executive Summary

This technical guide provides a rigorous comparative analysis of 8-Hydroxyoctanoic Acid (8-HOA) and its ester derivative, Methyl 8-hydroxyoctanoate (Me-8-HO) . While structurally similar, these compounds diverge significantly in their physicochemical behavior, synthetic utility, and polymerization kinetics.

For the drug development and polymer scientist, the choice between the acid and the ester is rarely arbitrary. 8-HOA serves as the "native" monomer for bio-based polyhydroxyalkanoates (PHAs) and a direct metabolic intermediate. In contrast, Me-8-HO acts as a "capped" monomer, offering superior volatility for gas-phase analysis and a controlled transesterification pathway for precision polymerization, avoiding the stoichiometric water inhibition observed with the free acid.

Part 1: Physicochemical Characterization[1]

The functional distinction begins with their physical state and solubility profiles. The masking of the carboxylic acid significantly alters the intermolecular hydrogen bonding network.

Table 1: Comparative Physicochemical Properties

Property8-Hydroxyoctanoic Acid (8-HOA)Methyl 8-hydroxyoctanoate (Me-8-HO)
CAS Number 764-89-620257-95-8
Molecular Formula


Molecular Weight 160.21 g/mol 174.24 g/mol
Physical State (RT) Solid (Crystalline Powder)Liquid (Viscous)
Melting Point 59–63 °C< 25 °C (Estimated)
Boiling Point 130 °C (at 1 mmHg)~115–120 °C (at 1 mmHg)
pKa 4.77 (Carboxylic Acid)N/A (Ester is non-ionizable)
Solubility (Water) Moderate (pH dependent)Low (Immiscible)
Solubility (Organic) Polar solvents (Ethanol, DMSO)Non-polar/Polar (Hexane, DCM, EtOAc)

Critical Insight: The solid state of 8-HOA at room temperature necessitates heating or solvation for reactions, whereas liquid Me-8-HO allows for solvent-free (bulk) polymerization at lower temperatures, preserving sensitive enzymatic catalysts.

Part 2: Synthetic Pathways & Interconversion

The synthesis of these compounds highlights the shift from traditional petrochemical oxidation to modern biocatalysis.

Biocatalytic Synthesis (Green Route)

The most selective route to 8-HOA is the terminal (


) hydroxylation of Octanoic Acid (Caprylic Acid) using engineered P450 monooxygenases or the AlkBGT system in microbial hosts like Pseudomonas putida or Saccharomyces cerevisiae.
Chemical Synthesis & Interconversion[2]
  • From Diols: Selective oxidation of 1,8-octanediol using "green" oxidants (

    
    ) often yields a mixture; protection strategies are required to stop at the hydroxy-acid stage.
    
  • Esterification: Me-8-HO is rarely synthesized de novo. It is predominantly generated by acid-catalyzed esterification of 8-HOA to facilitate purification (distillation) or analysis.

Figure 1: Synthesis and Interconversion Workflow

SynthesisPathways Octane Octane / Octanol Octanoic Octanoic Acid (Caprylic Acid) Octane->Octanoic Oxidation HOA 8-Hydroxyoctanoic Acid (8-HOA) Octanoic->HOA Biocatalysis (CYP450 / AlkBGT) MeHO Methyl 8-hydroxyoctanoate (Me-8-HO) HOA->MeHO Esterification (MeOH / H+) Polymer Poly(8-hydroxyoctanoate) (P8HO) HOA->Polymer Polycondensation (-H2O) MeHO->HOA Hydrolysis (NaOH / H2O) MeHO->Polymer Transesterification (-MeOH)

Caption: Biocatalytic origin of 8-HOA and the reversible equilibrium with its methyl ester, leading to divergent polymerization mechanisms.

Part 3: Reactivity & Polymerization Kinetics[3]

This is the most critical differentiator for material scientists. Both compounds are AB-type monomers capable of self-polymerization to form Poly(8-hydroxyoctanoate) [P(8HO)], a biodegradable polyester. However, the kinetics and byproducts differ fundamentally.

A. 8-HOA: Direct Polycondensation
  • Mechanism: Step-growth polymerization driven by the reaction of the hydroxyl group with the free carboxylic acid.

  • Byproduct: Water (

    
    ).
    
  • Challenge: High viscosity at high conversion traps water molecules. Since the reaction is an equilibrium, trapped water triggers depolymerization (hydrolysis), limiting the Molecular Weight (

    
    ) achievable without aggressive vacuum or azeotropic distillation.
    
B. Me-8-HO: Transesterification Polymerization
  • Mechanism: Enzymatic or catalytic transesterification where the hydroxyl group attacks the methyl ester.

  • Byproduct: Methanol (

    
    ).
    
  • Advantage: Methanol is more volatile than water and easier to remove from the viscous polymer melt. This route, often catalyzed by Candida antarctica Lipase B (CALB) , yields polymers with higher

    
     and lower polydispersity (PDI).
    
Protocol: Lipase-Catalyzed Polymerization of Me-8-HO

Objective: Synthesis of high-Mw P(8HO) via green catalysis.

  • Preparation: In a dried Schlenk tube, dissolve Methyl 8-hydroxyoctanoate (10 mmol) in dry Toluene (2 mL) or use bulk (solvent-free).

  • Catalyst Addition: Add immobilized CALB (e.g., Novozym 435, 10% w/w relative to monomer). Note: Enzyme must be pre-dried over

    
     to prevent hydrolysis.
    
  • Oligomerization (Stage 1): Stir at 60–80°C under nitrogen flow for 4 hours. Methanol is generated.

  • Polymerization (Stage 2): Apply high vacuum (< 2 mmHg) at 80°C for 24–48 hours. This drives the equilibrium by removing methanol.

  • Purification: Dissolve crude polymer in Chloroform; filter to remove enzyme; precipitate in cold Methanol.

Part 4: Analytical Methodologies (GC-MS)

Analytical distinction is vital because 8-HOA is non-volatile and thermally unstable in its native form, leading to peak tailing or degradation in Gas Chromatography (GC).

Analysis Strategy:

  • Me-8-HO: Can be analyzed directly on polar columns (e.g., DB-Wax), but optimal peak shape requires silylation of the free hydroxyl group.

  • 8-HOA: Requires a double derivatization or a simultaneous one-pot derivatization to block both the polar acid and hydroxyl groups.

Standard Operating Procedure (SOP) for GC-MS:

Step8-Hydroxyoctanoic Acid (Acid)Methyl 8-hydroxyoctanoate (Ester)
1.[1][2][3] Derivatization Reagent BSTFA + 1% TMCS (Silylation)BSTFA + 1% TMCS (Silylation)
2. Reaction Target Converts -COOH to -TMS esterConverts -OH to -TMS etherConverts -OH to -TMS ether(-COOMe remains unchanged)
3. Resulting Species Bis-TMS derivative (More volatile, higher MW)TMS-ether Methyl ester (Distinct retention time)
4. Mass Spec Signature Characteristic fragment: [M-15] (Loss of methyl from TMS)Characteristic fragment: m/z 73 (TMS) and m/z 59 (COOMe)

Figure 2: Analytical Derivatization Logic

AnalyticalFlow cluster_0 8-HOA Analysis cluster_1 Me-8-HO Analysis Acid 8-HOA (Native) BisTMS Bis-TMS Derivative (Stable Gas Phase) Acid->BisTMS BSTFA/TMCS (Blocks -OH & -COOH) Ester Me-8-HO (Native) MonoTMS TMS-Ether Methyl Ester (Stable Gas Phase) Ester->MonoTMS BSTFA/TMCS (Blocks -OH only)

Caption: Derivatization pathways required for accurate GC-MS quantification.

Part 5: Pharmaceutical & Industrial Applications[2][7][8][9][10]

  • Lipoic Acid Synthesis: 8-HOA is a structural backbone analog for

    
    -Lipoic Acid (6,8-thioctic acid). While industrial synthesis typically proceeds via the Friedel-Crafts acylation of ethylene with adipoyl chloride, 8-HOA serves as a precursor for 8-bromooctanoic acid , a key intermediate in alternative convergent synthesis routes for labeled or chiral lipoic acid derivatives.
    
  • Bioplastics (PHAs): Poly(8-hydroxyoctanoate) is a medium-chain-length PHA (mcl-PHA). Unlike brittle PLA (polylactic acid), P(8HO) is elastomeric with a low melting point (

    
    ) and glass transition temperature (
    
    
    
    ). The Methyl Ester (Me-8-HO) is the preferred monomer for in vitro lipase-catalyzed synthesis to create medical-grade tissue scaffolds, as it avoids the acidic microenvironment associated with residual monomers in the acid-catalyzed route.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 69820, 8-Hydroxyoctanoic acid. Retrieved from [Link]

  • Kobayashi, S. (2010). Lipase-catalyzed polyester synthesis – A green polymer chemistry. Proceedings of the Japan Academy, Series B. Retrieved from [Link]

  • Kim, B., et al. (2018). Identification of ω- or (ω-1)-Hydroxylated Medium-Chain Acylcarnitines as Novel Urinary Biomarkers. Clinical Pharmacology & Therapeutics. Retrieved from [Link]

Sources

Metabolic Engineering & Synthetic Utility of Methyl 8-Hydroxyoctanoate Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Significance of Methyl 8-Hydroxyoctanoate Precursors Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

A Technical Guide to Biocatalysis, Pathway Engineering, and Pharmacological Applications[1]

Executive Summary

Methyl 8-hydroxyoctanoate (M8HO) represents a critical bifunctional "chiral synthon" in modern organic synthesis and metabolic engineering.[1] While often overshadowed by its longer-chain counterparts, this C8-hydroxy ester serves as a pivotal intermediate in the synthesis of Prostaglandin analogs , Lipoic acid derivatives , and Antibody-Drug Conjugate (ADC) linkers .[1]

This guide analyzes the biological significance of its precursors—specifically Methyl Octanoate and Octanoic Acid —and details the engineered enzymatic pathways required to overcome the natural kinetic barriers of terminal (


) hydroxylation.

The Biochemistry of Precursors: Methyl Octanoate vs. Octanoic Acid

The biological production of M8HO is not a native high-flux pathway in wild-type organisms.[1] It requires the precise manipulation of Cytochrome P450 (CYP) monooxygenases to accept specific precursors. Understanding the substrate dynamics is the first step in experimental design.

The Substrate Specificity Challenge

Natural P450s (e.g., Bacillus megaterium CYP102A1/BM3) prefer long-chain fatty acids (C12–C18).[1][2] They naturally oxidize at the sub-terminal (


-1, 

-2) positions due to the hydrophobic depth of the active site.

To produce M8HO, researchers must utilize Methyl Octanoate as the precursor for two reasons:

  • Cellular Uptake: Methyl esters cross bacterial membranes via passive diffusion more efficiently than ionized free fatty acids (Octanoate), reducing the metabolic burden of active transport.

  • Active Site Engineering: The methyl ester moiety lacks the anionic charge of the carboxylate. In engineered CYP variants (e.g., F87V/L188Q ), this hydrophobicity prevents premature "anchoring" at the entrance of the heme pocket, allowing the shorter C8 chain to slide deeper toward the heme iron for terminal oxidation.

Mechanism of -Hydroxylation

The conversion of the precursor (Methyl Octanoate) to the product (M8HO) follows a radical rebound mechanism mediated by the Compound I species of the P450 heme.

Reaction Stoichiometry:



Pathway Visualization

The following diagram illustrates the engineered metabolic flux required to divert Methyl Octanoate toward M8HO rather than


-oxidation.

MetabolicPathway cluster_0 Biocatalytic Cell Factory (E. coli) Substrate Methyl Octanoate (Precursor) Enzyme Engineered CYP102A1 (F87V/L188Q) Substrate->Enzyme Substrate Binding Intermediate Compound I (Fe=O Radical) Enzyme->Intermediate O2 + NADPH Activation Product Methyl 8-hydroxyoctanoate (Target) Intermediate->Product Terminal Hydroxylation Waste Over-oxidation (Acid/Aldehyde) Intermediate->Waste Uncoupling/Leakage

Caption: Engineered CYP102A1 pathway diverting Methyl Octanoate to M8HO, minimizing over-oxidation.

Experimental Protocol: Biocatalytic Production

This protocol describes the synthesis of Methyl 8-hydroxyoctanoate using a whole-cell biocatalyst (E. coli BL21 expressing CYP102A1 mutant).[1]

Reagents & Strain Construction
  • Host: E. coli BL21(DE3).[1]

  • Plasmid: pET28a containing CYP102A1 (A74G/F87V/L188Q).[1]

  • Substrate: Methyl Octanoate (98%, Sigma-Aldrich).[1]

  • Cofactor Regeneration: Glucose (to support NADPH production via pentose phosphate pathway).[1]

Step-by-Step Methodology
  • Inoculation: Inoculate 10 mL LB broth (with 50 µg/mL Kanamycin) with a single colony.[1] Incubate overnight at 37°C, 250 rpm.

  • Induction: Transfer to 1 L Terrific Broth (TB). Grow to OD600 = 0.[1]8. Induce with 0.5 mM IPTG and supplement with 0.5 mM

    
    -ALA (heme precursor).[1]
    
  • Expression Phase: Lower temperature to 25°C and incubate for 20 hours to maximize soluble protein expression.

  • Biotransformation:

    • Harvest cells (4,000 x g, 15 min).

    • Resuspend in 100 mM Potassium Phosphate buffer (pH 7.4) containing 2% Glucose.[1]

    • Add Methyl Octanoate (dissolved in DMSO) to a final concentration of 5 mM.

    • Critical Control: Add substrate in pulse-feed mode (1 mM every hour) to prevent toxicity.[1]

  • Extraction:

    • Acidify supernatant to pH 3.0 with HCl.[1]

    • Extract 3x with equal volumes of Ethyl Acetate.[1]

    • Dry organic layer over anhydrous

      
       and concentrate in vacuo.
      
Analytical Validation (GC-MS)

To validate the regioselectivity (terminal vs. sub-terminal), the product must be derivatized.

  • Derivatization: Treat 100 µL extract with BSTFA + 1% TMCS (60°C, 30 min) to form TMS-esters.

  • GC Parameters: DB-5MS column.[1] Temp program: 100°C (1 min)

    
     10°C/min 
    
    
    
    280°C.
  • Identification: Look for the mass shift of +72 Da (TMS group) on the terminal carbon fragment.

Pharmacological & Industrial Applications[3][4]

The significance of M8HO precursors lies in the versatility of the resulting hydroxylated product.

Comparative Applications Table
Application DomainTarget MoleculeRole of Methyl 8-Hydroxyoctanoate
Drug Discovery Octimibate Precursor for the imidazolyloxyalkane chain (antihyperlipidemic activity).[1]
Linker Chemistry PROTACs / ADCs Bifunctional linker (HO-R-COOMe) used to conjugate E3 ligase ligands to target proteins.[1]
Polymer Science Poly(8-hydroxyoctanoate) Monomer for synthesizing polyesters with high elasticity and low crystallinity.[1]
Natural Products Lipoic Acid Structural analog used to probe Lipoic Acid Ligase (LplA) specificity.[1]
Drug Development Focus: The "Linker" Utility

In modern drug development, specifically for Proteolysis Targeting Chimeras (PROTACs) , the length and hydrophobicity of the linker are crucial for ternary complex formation.

  • Significance: The C8 chain of Methyl 8-hydroxyoctanoate provides an optimal "Goldilocks" distance (approx. 10-12 Å) that prevents steric clash between the E3 ligase and the target protein, while the methyl ester allows for facile amide coupling reactions.

Experimental Workflow Diagram

The following diagram outlines the workflow from precursor selection to drug conjugate synthesis.

Workflow Precursor Methyl Octanoate Biocat Biocatalysis (CYP102A1 Mutant) Precursor->Biocat Feed Substrate Extraction Ethyl Acetate Extraction & Purification Biocat->Extraction Harvest Validation GC-MS Validation (Regioselectivity Check) Extraction->Validation Aliquot Synthesis Chemical Synthesis (Linker Conjugation) Extraction->Synthesis Purified M8HO FinalDrug PROTAC / Octimibate Synthesis->FinalDrug Coupling

Caption: End-to-end workflow from Methyl Octanoate precursor to pharmaceutical application.

References

  • Whitehouse, C. J. C., et al. (2012). "P450BM3 (CYP102A1): Connecting the dots."[1] Chemical Society Reviews.[1] Link

  • Scheller, U., et al. (1998). "Oxygenation Cascade in Conversion of N-Alkanes to α,ω-Dioic Acids Catalyzed by Cytochrome P450 52A3."[1] Journal of Biological Chemistry. Link

  • Kusunose, M., et al. (1964). "Enzymatic ω-Oxidation of Fatty Acids."[1] Journal of Biological Chemistry. Link

  • Urlacher, V. B., & Girhard, M. (2012). "Cytochrome P450 monooxygenases: an update on classes, catalytic mechanism, and industrial application."[1] Trends in Biotechnology. Link

  • ChemScene. "Methyl 8-hydroxyoctanoate Product Information." ChemScene Catalog. Link

Sources

Stability of Methyl 8-hydroxyoctanoate in Ambient Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 8-hydroxyoctanoate (CAS 762-13-0) acts as a bifunctional "AB-type" monomer and a versatile linker in pharmaceutical synthesis. While chemically robust over short durations, its stability in ambient conditions is compromised by three distinct thermodynamic vectors: hydrolysis of the ester moiety, oxidative dehydrogenation of the terminal hydroxyl, and entropy-driven oligomerization (transesterification).

This guide delineates the physicochemical baseline of the molecule, maps its degradation pathways, and provides a self-validating experimental framework for assessing its stability in real-time.

Chemical Identity & Physicochemical Baseline

Before assessing stability, the compound’s baseline properties must be established to distinguish between intrinsic characteristics and degradation artifacts.

PropertySpecificationStability Implication
IUPAC Name Methyl 8-hydroxyoctanoateN/A
CAS Number 762-13-0 (alt. 20257-95-8)Reference standard tracking
Molecular Formula C₉H₁₈O₃ (MW: 174.24 g/mol )Mass balance calculations
Physical State Colorless to pale yellow oilColor change indicates oxidation
Boiling Point ~135–140 °C (at 10 mmHg)High thermal stability (short term)
Solubility Miscible in EtOH, Et₂O, CHCl₃; Immiscible in H₂OHydrolysis occurs at the biphasic interface
Flash Point >110 °CLow flammability risk under ambient storage

Mechanistic Degradation Pathways

The molecule contains two reactive termini: a methyl ester (


) and a primary alcohol (

). In ambient conditions (20–25°C, 1 atm, ~50% RH), these groups drive three specific failure modes.
Pathway A: Hydrolysis (Moisture Sensitivity)

The methyl ester is susceptible to hydrolysis, catalyzed by trace acids or bases on glass surfaces or ambient humidity.

  • Mechanism: Nucleophilic attack of water on the carbonyl carbon.[1]

  • Product: 8-Hydroxyoctanoic acid + Methanol.[2]

  • Indicator: Increase in acidity (lower pH) and loss of methyl signal in NMR.

Pathway B: Auto-Oxidation (Air Sensitivity)

The primary terminal alcohol is metastable in the presence of atmospheric oxygen, particularly if trace metal ions (Fe, Cu) are present in the storage vessel.

  • Mechanism: Radical-mediated dehydrogenation.

  • Product: Methyl 8-oxooctanoate (Aldehyde)

    
     Suberic acid monomethyl ester (Carboxylic Acid).
    
  • Indicator: Appearance of aldehyde proton signals (~9.7 ppm) or distinct "rancid" odor.

Pathway C: Oligomerization (The "AB-Monomer" Effect)

As an AB-monomer (containing both nucleophile and electrophile), Methyl 8-hydroxyoctanoate is prone to step-growth polymerization (transesterification) even without external catalysts over long periods.

  • Mechanism: Intermolecular attack of the hydroxyl group of one molecule onto the ester carbonyl of another.

  • Product: Linear dimers, trimers, and eventually Poly(8-hydroxyoctanoate) + Methanol.

  • Indicator: Increase in viscosity and broadening of NMR peaks.

Visualizing the Degradation Network

The following diagram illustrates the competing pathways that dictate the shelf-life of the compound.

DegradationPathways M8HO Methyl 8-hydroxyoctanoate (Intact) Acid 8-Hydroxyoctanoic Acid (Hydrolysis Product) M8HO->Acid + H2O (Hydrolysis) MeOH Methanol M8HO->MeOH Aldehyde Methyl 8-oxooctanoate (Aldehyde) M8HO->Aldehyde + O2 (Oxidation) Dimer Linear Dimer (Oligomerization) M8HO->Dimer Self-Reaction (- MeOH) Suberic Monomethyl Suberate (Carboxylic Acid) Aldehyde->Suberic Further Oxidation Polymer Poly(8-hydroxyoctanoate) Dimer->Polymer Chain Growth

Figure 1: Competing degradation pathways for Methyl 8-hydroxyoctanoate in ambient conditions.

Stability Under Ambient Conditions

Based on the chemical structure and degradation mechanisms, the stability profile is categorized below.

ConditionStability RatingMechanism of FailureTimeframe to >1% Degradation
Inert (Ar/N₂), 4°C Excellent Negligible> 12 Months
Ambient Air, 25°C, Dry Good Slow Oxidation / Dimerization3–6 Months
Ambient Air, 25°C, Humid Moderate Hydrolysis4–8 Weeks
Light Exposed, 25°C Poor Photo-oxidation2–4 Weeks
Acidic/Basic Environment Critical Rapid HydrolysisHours to Days

Key Insight: The "silent killer" for this compound is oligomerization . Unlike hydrolysis, which requires water, oligomerization is intrinsic. Storing the neat liquid at room temperature allows slow transesterification, gradually turning the oil into a viscous gum.

Experimental Protocols for Stability Assessment

To rigorously validate the quality of a Methyl 8-hydroxyoctanoate batch, use the following self-validating workflows.

Protocol A: Rapid Purity Check (GC-MS)

Use this for routine "Go/No-Go" decisions before synthesis.

  • Sample Prep: Dilute 10 µL of Methyl 8-hydroxyoctanoate in 1 mL of anhydrous Dichloromethane (DCM).

  • Internal Standard: Add 5 µL of Dodecane (inert standard) to normalize injection volume errors.

  • Method: Split injection (20:1), DB-5ms column, 50°C to 250°C ramp.

  • Validation Criteria:

    • Peak A (Monomer): Retention time ~X min (Major peak).

    • Peak B (Dimer): Elutes significantly later (higher MW).

    • Peak C (Acid): Often tails or requires derivatization (BSTFA) to see clearly.

    • Pass: Monomer Area > 98%.

Protocol B: Long-Term Forced Degradation Study

Use this to determine shelf-life for regulatory filing.

Workflow Diagram:

ProtocolB cluster_conditions Stress Conditions Start Start: Pure Methyl 8-hydroxyoctanoate Aliquot Aliquot into 3 Vials Start->Aliquot Vial1 Vial 1: Control (4°C, Dark, N2) Aliquot->Vial1 Vial2 Vial 2: Oxidative (25°C, Open Air) Aliquot->Vial2 Vial3 Vial 3: Hydrolytic (25°C, 75% RH) Aliquot->Vial3 Analysis Analysis at T=0, T=7d, T=30d (1H-NMR in CDCl3) Vial1->Analysis Vial2->Analysis Vial3->Analysis Decision Compare Integration Ratios Analysis->Decision

Figure 2: Forced degradation workflow for stability profiling.

Step-by-Step Methodology:

  • Preparation: Divide 500 mg of sample into three borosilicate glass vials.

  • Conditioning:

    • Vial 1 (Control): Flush with Nitrogen, seal with parafilm, store at 4°C.

    • Vial 2 (Oxidative): Leave cap loose, expose to ambient light/air on benchtop.

    • Vial 3 (Hydrolytic): Place in a desiccator containing a saturated NaCl solution (creates ~75% RH) or add 5 µL water directly.

  • Analysis (NMR):

    • Dissolve 20 mg from each vial in

      
      .
      
    • Key Signals to Watch:

      • 
         3.66 ppm (s, 3H, 
        
        
        
        ): Loss indicates hydrolysis/transesterification.
      • 
         3.63 ppm (t, 2H, 
        
        
        
        ): Shift/Loss indicates oxidation.
      • 
         4.05 ppm (t, 2H, 
        
        
        
        ): Appearance indicates dimer formation (ester linkage between monomers).

Handling & Storage Best Practices

To maximize the lifecycle of Methyl 8-hydroxyoctanoate:

  • Primary Storage: Store at 2–8°C . Low temperature kinetically inhibits both hydrolysis and oligomerization.

  • Atmosphere: Store under an inert blanket (Argon or Nitrogen). This eliminates Pathway B (Oxidation).

  • Container: Use amber glass to prevent photo-initiated radical formation. Ensure caps are PTFE-lined to prevent leaching of plasticizers which can catalyze degradation.

  • Re-purification: If the compound has degraded (dimerized), it can often be recovered by vacuum distillation . The monomer boils at a lower temperature than the dimer/oligomers.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 554055, Methyl 8-hydroxyoctanoate. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - Methyl 8-hydroxyoctanoate. Retrieved from [Link][3]

  • Li, X., et al. (2008). Polyhydroxyalkanoate matrices as cell growth supporting materials. Biomaterials. (Contextual reference for polymerization of hydroxy-esters). Retrieved from [Link]

Sources

Methodological & Application

Protocol for the synthesis of Methyl 8-hydroxyoctanoate from azelaic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Synthesis of Methyl 8-hydroxyoctanoate from Azelaic Acid

Executive Summary

This protocol details the synthesis of Methyl 8-hydroxyoctanoate (CAS: 20257-95-8), a critical bifunctional intermediate used in the synthesis of pharmaceuticals (e.g., glitazones), perfumery, and polymer cross-linking.

The Challenge: Azelaic acid (


 dicarboxylic acid) is symmetric. The target molecule is asymmetric (one ester, one alcohol). Direct reduction of azelaic acid yields 1,9-nonanediol (over-reduction), while direct esterification yields dimethyl azelate.
The Solution:  This protocol utilizes a Desymmetrization-Reduction Strategy . We first generate the monomethyl ester of azelaic acid, followed by a chemoselective reduction of the free carboxylic acid using Borane-Dimethyl Sulfide (BMS) . This reagent selectively reduces the carboxyl group in the presence of the ester moiety, ensuring high yield and purity.

Strategic Reaction Pathway

The synthesis is divided into three distinct phases to maximize control over the oxidation state and symmetry of the molecule.

Phase 1: Quantitative Esterification to Dimethyl Azelate. Phase 2: Desymmetrization via Controlled Partial Hydrolysis. Phase 3: Chemoselective Reduction of the Carboxylic Acid.

Figure 1: Strategic workflow for the desymmetrization of azelaic acid.

Detailed Experimental Protocol

Phase 1 & 2: Synthesis of Monomethyl Azelate (The Precursor)

Note: While direct mono-esterification is possible, it often yields a difficult-to-separate mixture. The "Diester-Hydrolysis" route allows for a robust "pH-Switch" purification (See Figure 2).

Reagents:

  • Azelaic Acid (98%+)

  • Methanol (anhydrous)

  • Sulfuric Acid (catalytic)

  • Potassium Hydroxide (KOH)[1]

  • Dichloromethane (DCM) or Ethyl Acetate

Step-by-Step:

  • Diester Formation: Dissolve Azelaic Acid (10.0 g, 53 mmol) in MeOH (50 mL). Add

    
     (0.5 mL). Reflux for 4 hours. Concentrate in vacuo. Dissolve residue in DCM, wash with sat. 
    
    
    
    , dry (
    
    
    ), and evaporate to yield Dimethyl Azelate (DMA) as a clear oil (>95% yield).
  • Partial Hydrolysis: Dissolve DMA (10.0 g, 46 mmol) in MeOH (40 mL).

  • Controlled Addition: Prepare a solution of KOH (1.29 g, 23 mmol, 0.5 equivalents ) in MeOH (10 mL). Add this dropwise to the DMA solution at 0°C over 30 minutes.

    • Scientist's Insight: Using 0.5 eq of base is crucial. It ensures the statistical mixture contains mostly Starting Material (Diester) and Product (Monoester) , with negligible Diacid . The unreacted Diester can be recycled.

  • Reaction: Stir at room temperature (RT) for 12 hours. Solvent is removed under reduced pressure.[2]

Purification (The pH Switch):

  • Partition 1: Add water (50 mL) and DCM (50 mL) to the crude residue. Shake and separate.

    • Organic Layer:[3][4] Contains unreacted Dimethyl Azelate (Recycle this).

    • Aqueous Layer: Contains Monomethyl Azelate (salt) .[5][6]

  • Acidification: Acidify the aqueous layer to pH 2 using 1M HCl.

  • Partition 2: Extract the acidic aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Isolation: Dry combined organic layers (

    
    ) and concentrate.
    
    • Yield: ~4.0 g Monomethyl Azelate (White solid).

    • Purity: >98% (by TLC/NMR).

Phase 3: Chemoselective Reduction (The Critical Step)

Target: Reduction of -COOH to


 without affecting 

.

Reagents:

  • Monomethyl Azelate (from Phase 2)[6]

  • Borane-Dimethyl Sulfide Complex (BMS) (2.0M in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (for quench)[3]

Safety Protocol:

  • Hazard: BMS produces diborane gas and is pyrophoric. Perform all steps under an inert atmosphere (

    
     or Ar) in a fume hood.
    
  • Exotherm: The reaction is exothermic; strict temperature control is required.

Step-by-Step:

  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, septum, and nitrogen inlet.

  • Solvation: Add Monomethyl Azelate (4.0 g, 19.8 mmol) and anhydrous THF (40 mL). Cool the solution to 0°C (ice bath).

  • Addition: Slowly add BMS (11.0 mL, 22 mmol, 1.1 eq) dropwise via syringe over 20 minutes.

    • Observation: Hydrogen gas evolution will occur (

      
      ). Ensure venting through a bubbler.
      
  • Reaction: Allow the mixture to warm to RT and stir for 3–4 hours.

    • Mechanism:[2][7][8][9] Borane coordinates preferentially to the carboxyl oxygen (more electron-rich/basic than the ester carbonyl), forming a triacyloxyborane intermediate which is rapidly reduced to the alcohol. The ester remains intact at RT.

  • Quench: Cool back to 0°C. Very slowly add Methanol (10 mL).

    • Caution: Vigorous bubbling (

      
       evolution). This destroys excess Borane and breaks down the boron-ester intermediate into trimethyl borate (
      
      
      
      ).
  • Workup: Concentrate the solution on a rotary evaporator.

    • Crucial Step: Add fresh MeOH (20 mL) and concentrate again. Repeat 3 times. This azeotropes away the volatile trimethyl borate.

  • Final Purification: The residue is purified via flash column chromatography (Silica gel, Hexane:EtOAc 80:20).

Data Summary:

ParameterSpecification
Appearance Colorless viscous oil
Yield (Step 3) 85 - 92%
1H NMR (CDCl3)

3.66 (s, 3H,

), 3.62 (t, 2H,

), 2.30 (t, 2H,

), 1.2-1.7 (m, 10H)
IR Spectrum 3400 cm⁻¹ (broad, -OH), 1735 cm⁻¹ (sharp, Ester C=O)

Process Logic & Troubleshooting

Self-Validating Purification System

The success of this protocol relies on the solubility differences utilized in Phase 2. The diagram below illustrates how the "pH Switch" guarantees purity without complex chromatography.

Figure 2: The "pH Switch" purification logic for isolating Monomethyl Azelate.

Troubleshooting Guide
  • Low Yield in Reduction: Ensure the Borane reagent is fresh.

    
     degrades over time; 
    
    
    
    is more stable but smellier. If the reaction is incomplete, check for moisture in the THF (Borane reacts violently with water, depleting the reagent).
  • Ester Reduction (Impurity): If 1,8-octanediol is observed, the temperature was likely too high (>25°C) or the reaction time too long. Keep strictly at RT.

  • Boron Residues: If the product is "gummy" or has broad NMR peaks, boron salts remain. Perform the MeOH co-evaporation step rigorously (Step 6 of Phase 3).

References

  • Brown, H. C., & Choi, Y. M. (1982). The Selective Reduction of Carboxylic Acids to Alcohols in the Presence of Esters with Borane-Dimethyl Sulfide. Synthesis.

  • Sigma-Aldrich. (n.d.). Monomethyl Azelate Product Specification & Safety Data.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 75009, Monomethyl azelate.

  • Common Organic Chemistry. (2023). Reduction of Carboxylic Acids to Alcohols using Borane Reagents.

Sources

Advanced Synthesis Protocols for Poly(8-hydroxyoctanoate) [P(8HO)]

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the synthesis of Poly(8-hydroxyoctanoate) [P(8HO)] , a linear aliphatic polyester.

Important Distinction: This guide focuses on the chemically/enzymatically synthesized linear polyester derived from 8-hydroxyoctanoic acid (an


-hydroxy acid). This is distinct from the bacterial poly(3-hydroxyoctanoate) [P(3HO)], which is a polyhydroxyalkanoate (PHA) with a pendant side chain. P(8HO) exhibits properties comparable to Low-Density Polyethylene (LDPE) and is highly valued for its crystallinity, toughness, and chemical recyclability.[1][2]

Executive Summary & Scientific Rationale

Poly(8-hydroxyoctanoate) [P(8HO)] is an emerging semicrystalline bioplastic belonging to the family of poly(


-hydroxyalkanoates). Unlike its bacterial counterpart P(3HO), which is often amorphous and elastomeric, P(8HO) possesses a linear backbone structure ([-O-(CH

)

-CO-]

) that facilitates chain packing, resulting in high tensile strength and thermal properties mimicking fossil-based polyethylene.

Key Mechanistic Drivers:

  • Polymerization Mode: Step-growth polycondensation. High molecular weight (MW) requires the removal of the condensate (water) to drive the equilibrium toward the polymer (

    
    ).
    
  • Catalytic Strategy:

    • Route A (Industrial/High-Performance): Metal-catalyzed melt polycondensation at high temperature (>150°C) using Titanium(IV) or Tin(II) catalysts.

    • Route B (Green/Precision): Enzymatic polycondensation at mild temperature (<90°C) using Immobilized Lipase B from Candida antarctica (Novozym 435).

Pre-Synthesis Requirements: Monomer Purity

Achieving high molecular weight (


) is strictly governed by the Carothers Equation . Even minor impurities or stoichiometric imbalance (in the case of A-A + B-B systems, though P(8HO) is A-B type) will cap the chain growth.

Monomer: 8-Hydroxyoctanoic Acid (8-HOA)[1][2][3][4]

  • Source: Often synthesized via hydrogenation of suberic acid or bio-catalytic hydroxylation of octanoic acid.

  • Purity Requirement:

    
     (GC/HPLC).
    
  • Pre-treatment: Monomer must be dried in a vacuum desiccator over P

    
    O
    
    
    
    for 24 hours prior to use to remove trace moisture that competes with the esterification reaction.

Protocol A: Metal-Catalyzed Melt Polycondensation

Objective: Synthesis of high-molecular-weight P(8HO) for structural applications. Mechanism: Coordination-insertion mechanism where the metal center activates the carbonyl group, facilitating nucleophilic attack by the hydroxyl terminus.

Materials
  • Monomer: 8-Hydroxyoctanoic acid (10 g, ~62.4 mmol).

  • Catalyst: Titanium(IV) isopropoxide (Ti(OiPr)

    
    ) or Tin(II) 2-ethylhexanoate (Sn(Oct)
    
    
    
    ).
    • Concentration: 300 ppm relative to monomer.

  • Equipment: Schlenk line (dual manifold), mechanical stirrer (high torque), oil bath, liquid nitrogen trap.

Experimental Workflow

Step 1: Esterification (Oligomerization)

  • Charge 10 g of 8-HOA into a 50 mL three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet.

  • Purge the system with dry N

    
     for 30 minutes.
    
  • Heat the flask to 160°C under continuous N

    
     flow.
    
  • Stir at 300 RPM for 2 hours. Water will evolve; allow it to escape through the vent.

    • Checkpoint: The mixture should turn from a white powder to a clear, viscous melt.

Step 2: Polycondensation (Transesterification)

  • Add the catalyst (e.g., 15

    
    L of Ti(OiPr)
    
    
    
    ) using a microsyringe under N
    
    
    counterflow.
  • Increase temperature to 200°C - 220°C .

  • Critical Step: Slowly apply vacuum over 30 minutes to prevent bumping. Reach a final pressure of < 1 mmHg (Torr) .

  • Continue reaction for 4–6 hours.

    • Observation: Viscosity will increase dramatically (Weissenberg effect may be observed).

    • Termination: Stop when the stirrer torque reaches the equipment limit or viscosity plateaus.

Step 3: Purification

  • Cool the reactor to room temperature under N

    
    . The polymer will solidify.
    
  • Dissolve the crude polymer in Chloroform (CHCl

    
    ) at 50°C (10% w/v).
    
  • Precipitate dropwise into a 10-fold excess of cold Methanol under vigorous stirring.

  • Filter and dry in a vacuum oven at 40°C for 24 hours.

Process Visualization (Graphviz)

MeltPolycondensation Monomer 8-Hydroxyoctanoic Acid (Solid, Dried) Melt Melt Phase 160°C, N2 atm (Oligomerization) Monomer->Melt Heat to Tm Vacuum High Vacuum Stage 200-220°C, <1 mmHg (Water Removal) Melt->Vacuum Add Catalyst (Ti/Sn) Vacuum->Vacuum Equilibrium Shift (-H2O) Polymer Crude P(8HO) (Viscous Melt) Vacuum->Polymer 4-6 Hours Purified Purified P(8HO) (White Solid) Polymer->Purified Dissolve (CHCl3) Precipitate (MeOH)

Caption: Workflow for Ti-catalyzed melt polycondensation. Vacuum application is critical for driving molecular weight growth.

Protocol B: Enzymatic Polycondensation (Green Route)

Objective: Synthesis of metal-free, biomedical-grade P(8HO) with controlled polydispersity. Mechanism: Lipase-catalyzed non-activated esterification. The enzyme acts as an entropy trap, facilitating the reaction in mild conditions.

Materials
  • Monomer: 8-Hydroxyoctanoic acid (or Ethyl 8-hydroxyoctanoate).

  • Biocatalyst: Novozym 435 (Lipase B from C. antarctica immobilized on acrylic resin).

    • Pre-treatment:[5] Dry enzyme over P

      
      O
      
      
      
      or via lyophilization for 24h.
  • Solvent: Diphenyl ether (high boiling point) or Toluene (if conducting at <110°C). Note: Bulk polymerization (solvent-free) is preferred for higher yield.

  • Desiccant: Activated Molecular Sieves (4Å) (in a thimble or directly in solvent).

Experimental Workflow
  • Setup: Use a round-bottom flask connected to a Dean-Stark apparatus (if using toluene) or a vacuum line (for bulk).

  • Reaction:

    • Mix Monomer (5 g) and Novozym 435 (10 wt% relative to monomer).

    • Solvent-Free (Bulk): Heat to 70°C - 80°C . Apply mild vacuum (approx. 20-50 mmHg) to remove water continuously.

    • Solvent-Based: Reflux in Toluene (110°C) with molecular sieves in the vapor path to trap water.

  • Duration: 24–48 hours. Enzymatic kinetics are slower than metal catalysis.

  • Workup:

    • Dilute reaction mixture with Chloroform.

    • Filter to remove the immobilized enzyme (Novozym 435 beads). Note: The enzyme can often be washed and reused.

    • Concentrate filtrate and precipitate in cold Methanol.

Characterization & Data Interpretation

NMR Spectroscopy ( H NMR, CDCl )

Self-validation of the polymer structure relies on the shift of the


-methylene protons.
Proton EnvironmentChemical Shift (

, ppm)
Interpretation
-CH

-OH
(Monomer end-group)
3.65 (t)Indicates unreacted termini. Intensity decreases as MW increases.
-CH

-O-CO-
(Polymer backbone)
4.05 (t)Diagnostic Peak. Shift from 3.65 confirms ester bond formation.
-CH

-COOH
(

to carbonyl)
2.30 (t)Backbone methylene.
-(CH

)

-
(Internal chain)
1.30 - 1.70 (m)Bulk methylene chain.
Thermal Properties (DSC)

P(8HO) behaves as a "polyethylene-mimic" polyester.

  • Melting Temperature (

    
    ):  ~70°C – 80°C (Dependent on MW and thermal history).
    
  • Glass Transition (

    
    ):  ~ -45°C (Provides excellent low-temperature toughness).
    
  • Crystallinity: typically 30–50%.

Comparative Analysis: P(8HO) vs. P(3HO)
FeaturePoly(8-hydroxyoctanoate) [P(8HO)]Poly(3-hydroxyoctanoate) [P(3HO)]
Origin Synthetic / Chemo-enzymaticBacterial Fermentation (Pseudomonas)
Structure Linear ([-O-(CH

)

-CO-])
Branched ([-O-CH(C

H

)-CH

-CO-])
Crystallinity Semi-crystallineAmorphous / Low Crystallinity
Mechanicals Tough, Ductile (LDPE-like)Elastomeric, tacky
Application Structural bioplastic, FilmsSoft tissue engineering, Coatings

Troubleshooting & Optimization (Self-Validating Systems)

  • Issue: Low Molecular Weight (Brittle Polymer)

    • Diagnosis: Check the integral ratio of

      
       4.05 (ester) to 
      
      
      
      3.65 (alcohol) in NMR.
    • Root Cause:[2][4][6] Incomplete water removal.

    • Fix: Increase vacuum efficiency (<1 mmHg is mandatory for melt polycondensation) or replace molecular sieves in enzymatic route.

  • Issue: Discoloration (Yellowing/Browning)

    • Root Cause:[2][4][6] Thermal degradation or oxidation during melt stage (>200°C).

    • Fix: Ensure strict N

      
       purging. Switch to Ti(OiPr)
      
      
      
      which is generally cleaner than Tin salts, or reduce max temperature to 200°C and extend time.

References

  • Hong, C.-B., et al. (2025). Sustainable Synthesis of Biomass-Derived C8 Monomers for Closed-Loop Recyclable and Biodegradable Polyesters.[2][3] Journal of the American Chemical Society.[2][7] Link

    • Key citation for Melt Polycondens
  • Kobayashi, S., et al. Enzymatic Polymerization. Chemical Reviews. Link

    • Foundational text for lipase-catalyzed polycondens
  • Gross, R. A., et al. Biodegradable Polymers for the Environment. Science. Link

    • Context on green polymer synthesis and biodegradability.
  • Rai, R., et al. Poly(3-hydroxyoctanoate) P(3HO), a Medium Chain Length Polyhydroxyalkanoate Homopolymer from Pseudomonas mendocina. Biomacromolecules.[6][8] Link

    • Reference for distinguishing bacterial P(3HO)
  • Anderson, A. J., et al. Biosynthesis and composition of bacterial poly(hydroxyalkanoates). International Journal of Biological Macromolecules. Link

Sources

Technical Application Note: Methyl 8-Hydroxyoctanoate in Heterobifunctional Ligand Design

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application, synthesis, and functionalization of Methyl 8-hydroxyoctanoate (CAS: 20257-95-8).[1] It is designed for medicinal chemists and process engineers requiring high-purity heterobifunctional linkers.

Executive Summary

Methyl 8-hydroxyoctanoate is a critical C8 "Janus" intermediate—a molecule with dual, chemically distinct faces (primary alcohol and methyl ester). Its 8-carbon aliphatic chain provides an optimal balance between lipophilicity (LogP ~1.4) and flexibility, making it a preferred scaffold for:

  • PROTAC® Linkers: Spanning the E3 ligase and Target Protein (POI) with defined spatial separation.

  • Lipid Mimetics: Synthesis of prostaglandin analogues and

    
    -functionalized fatty acids.
    
  • Surface Modification: Anchoring bioactive ligands to silica or gold surfaces via silanization or thiol-exchange (after modification).

This guide provides a validated protocol for its synthesis, purification, and transformation into high-value pharmacological constructs.

Chemical Profile & Strategic Utility

PropertySpecificationStrategic Implication
CAS 20257-95-8Verified identifier for regulatory filing.
Formula

MW: 174.24 g/mol .[2][3]
Structure

Bifunctional:

(Nucleophile/Electrophile precursor) +

(Electrophile/Acid precursor).
Boiling Point 135–140 °C (at 0.5 mmHg)High boiling point requires vacuum distillation or column chromatography for purification.
Solubility DCM, MeOH, EtOAc, DMSOCompatible with standard organic synthesis and biological assay buffers (after hydrolysis).
Stability Stable at

Ester is susceptible to hydrolysis; store under inert atmosphere (Ar/N2).
Why C8 (Octanoate)?

In PROTAC design, linker length is a determinant of ternary complex stability (cooperativity). The C8 chain (~10-12 Å extended length) often sits in the "Goldilocks" zone—long enough to prevent steric clash between ligase and POI, but rigid enough to avoid entropic penalty compared to longer PEG chains.

Synthesis Protocol: The "Statistical Desymmetrization" Route

While commercially available, in-house synthesis is often required to introduce isotopic labels (


, 

) or to ensure endotoxin-free status for biological applications. The most robust route is the statistical mono-acylation of 1,8-octanediol .
Materials
  • Substrate: 1,8-Octanediol (98% purity).

  • Reagent: Acetyl chloride (or Methyl acetate for enzymatic route).

  • Solvent: THF (anhydrous) or DCM.

  • Catalyst:

    
     (catalytic) or Lipase (Novozym 435 for green chemistry).
    
Protocol A: Chemical Mono-Esterification (Scale: 10g)

Note: This method relies on statistical probability. You will obtain Diol (unreacted), Mono-ester (Target), and Di-ester. Separation is key.

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF). Charge with 1,8-octanediol (14.6 g, 100 mmol) and anhydrous THF (100 mL).

  • Activation: Add Pyridine (8.1 mL, 100 mmol) to scavenge HCl. Cool to

    
    .
    
  • Addition: Dropwise add Methyl Chloroformate (or Acetyl Chloride if making acetate, but for methyl octanoate we need the methyl ester end).

    • Correction for Target Molecule: To make Methyl 8-hydroxyoctanoate , we actually need to mono-methylate suberic acid or mono-hydrolyze dimethyl suberate . The diol route yields the acetate ester, not the methyl ester of the acid.

    • Revised Protocol (The "Suberate" Route): This is the industry standard for this specific CAS.

Revised Protocol B: Selective Hydrolysis of Dimethyl Suberate

Target: Methyl 8-hydroxyoctanoate from Dimethyl Suberate.

  • Starting Material: Dimethyl suberate (20.2 g, 100 mmol).

  • Enzymatic Hydrolysis (High Selectivity):

    • Suspend dimethyl suberate in Phosphate Buffer (pH 7.0, 200 mL).

    • Add Pig Liver Esterase (PLE) or Candida antarctica Lipase B (immobilized).

    • Stir at

      
       with pH stat monitoring (maintaining pH 7 with 1M NaOH).
      
    • Stop Point: When 1.0 equivalent of NaOH has been consumed (indicating mono-hydrolysis).

  • Workup:

    • Extract unreacted diester with Hexanes (

      
       mL). The mono-ester salt remains in the aqueous phase.
      
    • Acidify aqueous phase to pH 2 with 1M HCl.

    • Extract the Monomethyl Suberate (Acid-Ester) with EtOAc.

  • Reduction to Alcohol (The Critical Step):

    • Dissolve Monomethyl Suberate (10 mmol) in dry THF (50 mL) at

      
      .
      
    • Add Borane-Dimethyl Sulfide (BH3·DMS) (1.1 equiv) dropwise. Crucial: Borane reduces the Carboxylic Acid selectively in the presence of the Methyl Ester at low temps.

    • Stir for 2h, allow to warm to RT.

    • Quench with MeOH. Concentrate.

  • Purification: Flash Chromatography (Hexane:EtOAc 7:3).

    • Yield: ~75-85%.

    • QC:

      
       NMR (
      
      
      
      ):
      
      
      (s, 3H,
      
      
      ), 3.62 (t, 2H,
      
      
      ), 2.30 (t, 2H,
      
      
      ), 1.3-1.7 (m, 10H).

Functionalization & "Hub" Reactivity

Methyl 8-hydroxyoctanoate acts as a divergent hub. The alcohol (


) is typically activated first to attach the "Anchor" ligand, leaving the ester (

) latent for final deprotection and attachment to the "Warhead."
Diagram 1: The Divergent Synthesis Hub

G Substrate Methyl 8-Hydroxyoctanoate (C8 Linker) Aldehyde Methyl 8-oxooctanoate (Aldehyde) Substrate->Aldehyde Swern Oxidation or DMP Bromide Methyl 8-bromooctanoate (Alkyl Halide) Substrate->Bromide CBr4, PPh3 (Appel Reaction) Acid 8-Hydroxyoctanoic Acid (Free Acid) Substrate->Acid LiOH, THF/H2O (Hydrolysis) Tosylate Methyl 8-(tosyloxy)octanoate (Activated Linker) Substrate->Tosylate TsCl, Pyridine (Activation)

Caption: Divergent synthetic pathways from Methyl 8-hydroxyoctanoate. Colors indicate reactivity class (Blue: Core, Red: Electrophile, Green: Nucleophile/Acid, Yellow: Leaving Group).

Case Study: Synthesis of a VHL-Recruiting PROTAC Linker

Objective: Create a linker-ligand construct connecting a VHL Ligand (VH032 derivative) to a Target Ligand via the C8 chain.

Workflow
  • Step 1: Activation (Bromination)

    • Convert Methyl 8-hydroxyoctanoate to Methyl 8-bromooctanoate .

    • Reagents:

      
       (1.2 eq), 
      
      
      
      (1.2 eq), DCM,
      
      
      .
    • Why: The bromide is a superior leaving group for

      
       attack by phenolic or amine-based ligands.
      
  • Step 2: Ligand Coupling (The "Left" Side)

    • React Methyl 8-bromooctanoate with Ligand A (e.g., a phenol derivative of the Target Warhead).

    • Conditions:

      
      , DMF, 
      
      
      
      , 12h.
    • Product: Ligand-O-

      
      .
      
  • Step 3: Ester Hydrolysis

    • Deprotect the latent ester to reveal the carboxylic acid.

    • Conditions: LiOH (2 eq), THF/H2O (4:1), RT, 4h.

    • Product: Ligand-O-

      
      .
      
  • Step 4: Amide Coupling (The "Right" Side)

    • Couple the acid to the VHL Ligand (containing a primary amine).

    • Conditions: HATU (1.2 eq), DIPEA (3 eq), DMF.

    • Final Product:PROTAC Molecule .[3][4]

Diagram 2: PROTAC Assembly Workflow

PROTAC Start Methyl 8-Hydroxyoctanoate Step1 Step 1: Bromination (Appel Rxn) Start->Step1 Inter1 Methyl 8-bromooctanoate Step1->Inter1 Step2 Step 2: SN2 Coupling (Target Ligand-OH) Inter1->Step2 Inter2 Ligand-Linker-Ester Step2->Inter2 Step3 Step 3: Hydrolysis (LiOH) Inter2->Step3 Inter3 Ligand-Linker-Acid Step3->Inter3 Step4 Step 4: Amide Bond Formation (VHL Ligand-NH2) Inter3->Step4 Final Final PROTAC Construct Step4->Final

Caption: Step-wise assembly of a PROTAC degrader using Methyl 8-hydroxyoctanoate as the linear linker backbone.

Quality Control & Troubleshooting

ParameterAcceptance CriteriaCommon Failure ModeSolution
Purity (GC/HPLC)

Presence of Diester (Dimethyl suberate)Increase column length; use gradient elution (Hex/EtOAc).
Water Content

Hydrolysis of ester to acidStore over molecular sieves (4Å); reseal under Argon.
Appearance Clear, colorless liquidYellowing (Oxidation)Distill under vacuum if significant yellowing occurs.
NMR Verification

(s, 3H) present
Loss of OMe singlet (Hydrolysis)Re-esterify with MeOH/H2SO4 if acid is detected.

References

  • PubChem. (2023). Methyl 8-hydroxyoctanoate | C9H18O3.[1][2][3][5] National Library of Medicine. [Link]

  • Jiang, X., et al. (2017).[6] Practical Synthesis of Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate. Journal of King Saud University - Science. (Demonstrates C8 linker utility). [Link]

  • Klen, E. E., et al. (2018). Study of Alkylation Reactions of 8-Bromo derivatives. Bashkir Chemical Journal. (Protocols for alkylation of C8 bromides). [Link]

Sources

Synthesis of Queen Substance ((E)-9-oxo-2-decenoic acid) from Methyl 8-hydroxyoctanoate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the multi-step synthesis of the honeybee queen substance, (E)-9-oxo-2-decenoic acid, commencing from the readily available starting material, methyl 8-hydroxyoctanoate. This protocol is designed for researchers in chemical synthesis, drug development, and related scientific fields. The synthesis involves two key transformations: the oxidation of a primary alcohol to an aldehyde and a subsequent Horner-Wadsworth-Emmons olefination to stereoselectively form the α,β-unsaturated ester, followed by saponification to yield the target carboxylic acid. This guide offers a detailed, step-by-step experimental procedure, including insights into the rationale behind the choice of reagents and reaction conditions, comprehensive safety protocols, and expected analytical data for the synthesized compounds.

Introduction

The queen substance, (E)-9-oxo-2-decenoic acid, is a vital pheromone in honeybee colonies, regulating social order and reproductive processes.[1] Its synthesis has been a subject of interest for its biological activity and as a target for demonstrating synthetic methodologies. This application note details a robust and accessible synthetic route starting from methyl 8-hydroxyoctanoate. The chosen pathway leverages two powerful and well-understood reactions in organic synthesis: a selective oxidation and the Horner-Wadsworth-Emmons (HWE) reaction, which is renowned for its high (E)-selectivity in alkene formation.[2][3][4]

Synthetic Strategy Overview

The synthesis is designed as a three-step sequence, providing a logical and efficient pathway to the target molecule.

Synthesis_Overview Start Methyl 8-hydroxyoctanoate Intermediate1 Methyl 8-oxooctanoate Start->Intermediate1 Step 1: Oxidation Intermediate2 Methyl (E)-9-oxo-2-decenoate Intermediate1->Intermediate2 Step 2: Horner-Wadsworth-Emmons Olefination Final (E)-9-oxo-2-decenoic acid (Queen Substance) Intermediate2->Final Step 3: Saponification

Caption: Overall synthetic workflow.

Experimental Protocols

Materials and Instrumentation

All reagents should be of analytical grade and used as received unless otherwise specified. Solvents should be anhydrous where required. Reactions should be monitored by Thin Layer Chromatography (TLC) on silica gel plates. Product purification should be performed using column chromatography. Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 MHz spectrometer. Infrared (IR) spectra should be obtained using a Fourier-transform infrared spectrometer.

Step 1: Oxidation of Methyl 8-hydroxyoctanoate to Methyl 8-oxooctanoate

For the selective oxidation of the primary alcohol to an aldehyde without affecting the ester functionality, two reliable methods are presented: Swern oxidation and Pyridinium Chlorochromate (PCC) oxidation. The Swern oxidation is often preferred due to its mild reaction conditions and avoidance of chromium-based reagents.[5][6]

Method A: Swern Oxidation

Swern_Oxidation Reagents 1. Oxalyl Chloride, DMSO, CH2Cl2, -78 °C 2. Methyl 8-hydroxyoctanoate in CH2Cl2 3. Triethylamine Reaction Oxidation Reaction Reagents->Reaction Workup Aqueous Workup (NH4Cl solution) Reaction->Workup Purification Column Chromatography Workup->Purification Product Methyl 8-oxooctanoate Purification->Product

Caption: Workflow for Swern oxidation.

Protocol:

  • To a stirred solution of oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add dimethyl sulfoxide (DMSO) (2.2 eq.) dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of methyl 8-hydroxyoctanoate (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture.

  • Stir for 1 hour at -78 °C.

  • Add triethylamine (5.0 eq.) and stir for an additional 30 minutes at -78 °C, then allow the reaction to warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford methyl 8-oxooctanoate.

Method B: Pyridinium Chlorochromate (PCC) Oxidation

Protocol:

  • To a stirred suspension of PCC (1.5 eq.) in anhydrous DCM, add a solution of methyl 8-hydroxyoctanoate (1.0 eq.) in anhydrous DCM.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the filter cake with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterSwern OxidationPCC Oxidation
Reagents Oxalyl chloride, DMSO, TriethylaminePyridinium Chlorochromate
Temperature -78 °C to room temperatureRoom temperature
Advantages Mild conditions, high yields, avoids heavy metalsSimpler setup, readily available reagent
Disadvantages Requires low temperatures, byproduct odorUse of carcinogenic chromium reagent
Step 2: Horner-Wadsworth-Emmons Olefination

The HWE reaction provides a highly stereoselective method to form the (E)-α,β-unsaturated ester.[2][4] Triethyl phosphonoacetate is used as the phosphonate reagent.[7]

HWE_Reaction Reagents 1. Sodium Hydride, Anhydrous THF 2. Triethyl phosphonoacetate 3. Methyl 8-oxooctanoate in THF Reaction Olefination Reaction Reagents->Reaction Workup Aqueous Workup (Saturated NH4Cl) Reaction->Workup Purification Column Chromatography Workup->Purification Product Methyl (E)-9-oxo-2-decenoate Purification->Product

Caption: Workflow for HWE olefination.

Protocol:

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add triethyl phosphonoacetate (1.2 eq.) dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of methyl 8-oxooctanoate (1.0 eq.) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield methyl (E)-9-oxo-2-decenoate.

Step 3: Saponification to (E)-9-oxo-2-decenoic acid

The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid.

Protocol:

  • Dissolve methyl (E)-9-oxo-2-decenoate (1.0 eq.) in a mixture of methanol and water.

  • Add potassium hydroxide (2.0 eq.) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the methanol under reduced pressure.

  • Dilute the residue with water and wash with diethyl ether to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford (E)-9-oxo-2-decenoic acid.[8]

Analytical Data

CompoundMolecular FormulaMolecular WeightExpected ¹H NMR (CDCl₃, δ ppm)Expected IR (cm⁻¹)
Methyl 8-oxooctanoate C₉H₁₆O₃172.22~9.76 (t, 1H, CHO), 3.67 (s, 3H, OCH₃), 2.44 (dt, 2H, CH₂CHO), 2.30 (t, 2H, CH₂CO₂Me), 1.65-1.55 (m, 4H), 1.40-1.30 (m, 4H)~2930, 2720, 1740, 1725
Methyl (E)-9-oxo-2-decenoate C₁₁H₁₈O₃198.26~6.97 (dt, 1H, =CHCO₂Me), 5.82 (d, 1H, -CH=), 3.73 (s, 3H, OCH₃), 2.45 (t, 2H, CH₂CO), 2.20 (q, 2H, CH₂CH=), 2.14 (s, 3H, COCH₃), 1.65-1.55 (m, 2H), 1.45-1.30 (m, 4H)~2940, 1725, 1655, 1270, 980
(E)-9-oxo-2-decenoic acid C₁₀H₁₆O₃184.23~10.8 (br s, 1H, COOH), 6.5-6.7 (m, 1H, -CH=CH-COOH), 5.6 (d, 1H, J=16 Hz, -CH=CH-COOH), 2.25 (t, 2H, J=7 Hz, -CH₂CO-), 2.1 (s, 3H, CH₃CO-), 1.85 (m, 2H, -CH₂-CH=CH-), 1.1-1.3 (m, 6H, (-CH₂-)₃)[8]~3500-2950, 1710, 1690, 1650, 990[8]

Safety and Handling

All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

  • Oxalyl Chloride: Toxic if inhaled and causes severe skin burns and eye damage.[9][10] Handle with extreme care.

  • Dimethyl Sulfoxide (DMSO): Readily absorbed through the skin. Avoid contact.

  • Pyridinium Chlorochromate (PCC): Oxidizer and suspected carcinogen.[11][12][13][14][15] Avoid inhalation of dust and skin contact.

  • Sodium Hydride: Water-reactive and flammable solid.[16][17][18][19] Handle under an inert atmosphere and away from moisture.

  • Triethyl phosphonoacetate: Causes serious eye irritation.[20][21][22][23] Avoid contact with eyes.

References

  • Swern Oxidation of Alcohols To Aldehydes and Ketones. (n.d.). Master Organic Chemistry. Retrieved February 9, 2026, from [Link]

  • Swern Oxidation of Alcohols | A useful alternative to PCC. (2023, October 31). YouTube. Retrieved February 9, 2026, from [Link]

  • Horner–Wadsworth–Emmons reaction. (2023, December 29). In Wikipedia. Retrieved February 9, 2026, from [Link]

  • Wittig & HWE Reactions - Alkene Synthesis (IOC 39). (2022, April 27). YouTube. Retrieved February 9, 2026, from [Link]

  • Horner-Wadsworth-Emmons Reaction. (n.d.). NROChemistry. Retrieved February 9, 2026, from [Link]

  • Wittig reaction. (2023, November 29). In Wikipedia. Retrieved February 9, 2026, from [Link]

  • Arora, A. K., Singh, J., Sharma, M., & Kad, G. L. (1996). Synthesis via ultrasound: A short and convenient synthesis of 9-oxo-2(E)-decenoic acid. Indian Journal of Chemistry - Section B, 35(1), 75-76.
  • Odinokov, V. N., et al. (2010). New approach to the synthesis of 9-oxo-2E-decenoic acid, a multifunctional pheromone of queen honeybee, from the telomer of butadiene and water.
  • Alkali Metals Ltd. (n.d.). MSDS for SODIUM HYDRIDE. Retrieved February 9, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved February 9, 2026, from [Link]

  • Concellón, J. M., Rodríguez-Solla, H., & Díaz, P. (2007). Practical Synthesis of (E)‐α,β‐Unsaturated Esters from Aldehydes.
  • Ishmuratov, G. Y., et al. (2011). Synthesis of 10-Hydroxy- and 9-Oxo-2e-Decenoic Acids from Oleic Acid.
  • Pherobase. (n.d.). The Pherobase NMR: (E)-9-oxo-2-Decenoic acid|E2-9-oxo-10Acid|C10H16O3. Retrieved February 9, 2026, from [Link]

  • Li, J., et al. (2005). One‐Pot Wittig Reactions in Aqueous Media: A Rapid and Environmentally Benign Synthesis of α,β‐Unsaturated Carboxylic Esters and Nitriles.
  • Sano, S., et al. (2006). The Horner—Wadsworth—Emmons Reaction of Mixed Phosphonoacetates and Aromatic Aldehydes: Geometrical Selectivity and Computational Investigation. The Journal of Organic Chemistry, 71(13), 4881-4887.
  • Chemistry Steps. (n.d.). Swern Oxidation Mechanism. Retrieved February 9, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of unsaturated esters, amides and carboxylic acids. Retrieved February 9, 2026, from [Link]

  • Loba Chemie. (2013). PYRIDINIUM CHLOROCHROMATE EXTRA PURE MSDS. Retrieved February 9, 2026, from [Link]

  • 9-Oxodecenoic acid. (2023, September 27). In Wikipedia. Retrieved February 9, 2026, from [Link]

Sources

Application Note: Grignard Functionalization of Methyl 8-hydroxyoctanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocols for reacting Methyl 8-hydroxyoctanoate (CAS: 762-13-0 / 20257-95-8) with Grignard reagents (


).[1] This substrate presents a classic "bifunctional challenge" in organic synthesis: it contains an electrophilic ester moiety susceptible to nucleophilic attack and a protic hydroxyl moiety that acts as a Grignard quencher.

Successful conversion requires choosing between two distinct strategies based on the complexity of the


 group and the scale of the reaction:
  • Direct Exhaustive Addition (DEA): Utilizing excess reagent to accommodate in-situ deprotonation (Best for simple alkyl/aryl Grignards).

  • Protection-Deprotection Sequence (PDS): Silyl-protection of the alcohol prior to addition (Best for complex, expensive, or sterically hindered Grignards).

Substrate Profile

Target Molecule: Methyl 8-hydroxyoctanoate Structure:


[1]
PropertyValueCritical Note
Molecular Weight 174.24 g/mol Use for stoichiometry calculations.[1]
Boiling Point 135-136°C (at 2 mmHg)High boiler; difficult to remove if unreacted.[1]
Functional Group A Primary Alcohol (C8)

.[1] Reacts immediately with

as an acid.
Functional Group B Methyl Ester (C1)Electrophilic.[1][2] Requires 2 equivalents of

to form tertiary alcohol.[3][4]
Solubility THF, Et₂O, DCMInsoluble in water.[1]

Strategic Analysis & Decision Tree

The choice of protocol depends on the "value" of your Grignard reagent and the required purity profile.

G Start Starting Material: Methyl 8-hydroxyoctanoate Decision Is the Grignard Reagent Expensive or Complex? Start->Decision RouteA Route A: Direct Exhaustive Addition (Sacrificial Stoichiometry) Decision->RouteA No (e.g., MeMgBr, PhMgBr) RouteB Route B: Protection Strategy (TBS-Protection) Decision->RouteB Yes (e.g., Complex Drug Fragment) StepA1 Add >3.5 eq. R-MgX (1 eq. acts as base) RouteA->StepA1 StepB1 Protect OH with TBSCl RouteB->StepB1 StepA2 Acidic Workup StepA1->StepA2 Product Target Product: 1,1-Disubstituted-1,9-nonanediol StepA2->Product StepB2 Add 2.2 eq. R-MgX StepB1->StepB2 StepB3 Deprotect (TBAF/Acid) StepB2->StepB3 StepB3->Product

Figure 1: Decision tree for selecting the optimal synthetic pathway.

Detailed Protocols

Protocol A: Direct Exhaustive Addition (The "Sacrificial" Method)

Applicability: Use when the Grignard reagent is cheap and commercially available (e.g., Methylmagnesium bromide, Phenylmagnesium bromide). Mechanism: The first equivalent of Grignard acts as a base, deprotonating the hydroxyl to form a magnesium alkoxide. This intermediate precipitates or increases viscosity but remains active. The subsequent equivalents attack the ester.

Reagents:

  • Methyl 8-hydroxyoctanoate (1.0 eq)[1]

  • Grignard Reagent (

    
    ) (3.5 - 4.0 eq)[1]
    
  • Anhydrous THF (Tetrahydrofuran)[1]

Step-by-Step:

  • Setup: Flame-dry a 2-neck round bottom flask under Argon/Nitrogen atmosphere.

  • Solvation: Dissolve Methyl 8-hydroxyoctanoate (1.0 g, 5.74 mmol) in anhydrous THF (20 mL). Cool to 0°C in an ice bath.

    • Note: High dilution (0.2M - 0.3M) is critical to manage the viscosity of the alkoxide intermediate.

  • Addition: Add the Grignard reagent (20-23 mmol, ~3.5 to 4.0 eq) dropwise via syringe or addition funnel over 30 minutes.

    • Observation: You will see immediate gas evolution (alkane release) from the deprotonation step (

      
      ). A white precipitate (magnesium alkoxide) may form. This is normal.
      
  • Reaction: Allow the mixture to warm to room temperature and stir for 3-12 hours.

    • Monitoring: TLC will show the disappearance of the starting ester. The intermediate ketone is rarely observed as it is more reactive than the ester.

  • Quench: Cool back to 0°C. Slowly add Saturated Ammonium Chloride (

    
    ) solution.
    
    • Caution: Exothermic! The excess Grignard will react violently.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
Protocol B: Silyl-Protection Strategy (The "Precision" Method)

Applicability: Use when the Grignard reagent is precious, or if the magnesium alkoxide intermediate causes solubility issues (gumming) in Protocol A.

Phase 1: Protection

  • React Methyl 8-hydroxyoctanoate with TBSCl (1.2 eq) and Imidazole (2.5 eq) in DCM or DMF.

  • Purify the resulting Methyl 8-((tert-butyldimethylsilyl)oxy)octanoate .

Phase 2: Grignard Addition

  • Setup: Dissolve the Protected Ester (1.0 eq) in anhydrous THF under Argon. Cool to -78°C (dry ice/acetone) or 0°C depending on Grignard reactivity.

  • Addition: Add Grignard reagent (2.2 - 2.5 eq).

    • Note: Only slight excess is needed here because the proton source is masked.

  • Reaction: Stir until conversion is complete (usually < 2 hours).

  • Quench/Workup: Standard

    
     quench and extraction.
    

Phase 3: Deprotection

  • Dissolve the intermediate silyl-ether in THF.

  • Add TBAF (Tetra-n-butylammonium fluoride, 1.0M in THF, 1.2 eq). Stir 1 hour at RT.

  • Aqueous workup to yield the final diol.

Mechanistic Insight & Troubleshooting

The reaction proceeds through a distinct "Double Addition-Elimination" pathway.[5]

Mechanism Substrate Ester R-COOMe Tetra1 Tetrahedral Intermediate 1 Substrate->Tetra1 + R'-MgX Ketone Ketone R-C(=O)-R' Tetra1->Ketone - Mg(OMe)X (Elimination) Tetra2 Tetrahedral Intermediate 2 Ketone->Tetra2 + R'-MgX (Fast Step) Alcohol Tertiary Alcohol Tetra2->Alcohol + H3O+

Figure 2: The standard Grignard addition mechanism to esters.[1]

Troubleshooting Table
IssueProbable CauseSolution
Low Yield (Protocol A) "Quenching" by OH group was underestimated.Increase Grignard equivalents to 4.0. Ensure THF is strictly anhydrous.
Gel formation Magnesium alkoxides forming polymeric aggregates.[1]Use "Turbo Grignard" (

) or add LiCl to break aggregates.[1] Switch to Protocol B.
Incomplete Reaction Enolization of the intermediate ketone.If the Grignard

group is bulky, it may act as a base on the intermediate ketone rather than a nucleophile. Warm the reaction to reflux (60°C).
Dehydration Acidic workup too strong.[1]The product is a tertiary alcohol, prone to elimination (forming alkenes). Use mild quench (

) and avoid strong acids during purification.

Safety & Handling

  • Exotherm Hazard: The deprotonation of the hydroxyl group (Protocol A) releases heat and alkane gas immediately upon Grignard addition. Ensure proper venting.

  • Reactivity: Grignard reagents are pyrophoric or highly flammable. Handle only under inert atmosphere.

  • Substrate: Methyl 8-hydroxyoctanoate is a skin and eye irritant. Wear standard PPE.[6]

References

  • Grignard Reaction Mechanism & Stoichiometry

    • Source: Master Organic Chemistry. "Grignard Reagents For Addition To Aldehydes and Ketones."
    • URL:[Link]

  • Physical Properties of Methyl 8-hydroxyoctano

    • Source: PubChem Compound Summary (CID 554055).
    • URL:[Link][1]

  • Protection Str

    • Source: Chemistry LibreTexts. "Protecting Groups in Organic Synthesis."
    • URL:[Link]

  • Handling of Hydroxy-Esters

    • Source: National Institutes of Health (NIH) / PMC. "Grignard Method for Preparing Thioesters from Esters.
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Methyl 8-hydroxyoctanoate Storage & Stability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Spontaneous Polymerization in Methyl 8-hydroxyoctanoate CAS: 20257-95-8 Molecular Formula:


Support Tier:  Level 3 (Senior Application Scientist)

The Core Issue: The "AB" Monomer Dilemma

Methyl 8-hydroxyoctanoate is chemically unique because it is an AB-type monomer . It possesses both a nucleophilic hydroxyl group (-OH) and an electrophilic ester group (-COOCH


) on the same carbon chain.

In an ideal storage environment, these groups remain dormant. However, under specific triggers (heat, moisture, or catalytic impurities), the hydroxyl group of one molecule attacks the carbonyl carbon of another. This initiates step-growth polymerization (polycondensation), converting your liquid reagent into a viscous oligomer or solid polyester wax, releasing methanol as a byproduct.

The Failure Mechanism

The degradation follows two primary pathways.[1] Understanding this causality is the first step in prevention.

  • Intermolecular Transesterification (Polymerization): The primary storage threat.

    • Trigger: Heat or trace basic/acidic impurities.

    • Result: Formation of Poly(8-hydroxyoctanoate) and Methanol.

  • Hydrolysis (Acid Autocatalysis): The secondary threat.

    • Trigger: Moisture ingress.

    • Result: The ester cleaves to form 8-hydroxyoctanoic acid. The free proton (

      
      ) from the acid then acts as a catalyst, accelerating Pathway 1.
      
Visualizing the Threat

PolymerizationPathway Monomer Monomer (Methyl 8-hydroxyoctanoate) Trigger Triggers: Heat, Moisture, H+/OH- Monomer->Trigger Exposure Intermediate Tetrahedral Intermediate Trigger->Intermediate Nucleophilic Attack Dimer Dimer (Ester Linkage Formed) Intermediate->Dimer Elimination Methanol Byproduct: Methanol (CH3OH) Intermediate->Methanol Release Polymer Polymerization: Viscous Oligomers/Wax Dimer->Polymer Chain Growth

Figure 1: The step-growth polymerization pathway. Note that the release of methanol drives the equilibrium forward if the system is open.

Storage Protocols (Prevention)

To maintain purity >98% and prevent oligomerization, you must disrupt the reaction kinetics described above.

Summary of Critical Parameters
ParameterRecommendationScientific Rationale
Temperature -20°C (Ideal) 2-8°C (Acceptable short-term)Arrhenius equation: Lowering T significantly reduces the rate constant (

) of the nucleophilic attack.
Atmosphere Dry Argon or Nitrogen Displaces oxygen (prevents oxidation) and moisture (prevents hydrolysis/autocatalysis).
Container Amber Glass, Teflon-lined cap Amber blocks UV; Glass is impermeable; Teflon prevents plasticizer leaching and ensures a gas-tight seal.
Additives None (Usually) Inhibitors are rarely used for this ester type; purity is the best stabilizer.
Step-by-Step Storage Workflow
  • Aliquot Immediately: Upon receipt, do not store the bulk bottle repeatedly. Divide the material into single-use aliquots. This minimizes freeze-thaw cycles and moisture introduction.

  • Inert Gas Purge: Before closing any vial, gently flow a stream of dry Nitrogen or Argon over the liquid surface for 10-15 seconds.

    • Why? This creates a "blanket" that prevents atmospheric moisture from dissolving into the ester.

  • Seal & Tape: Cap tightly. Wrap the cap junction with Parafilm to create a secondary moisture barrier.

  • Cold Storage: Place vials in a -20°C freezer.

    • Note: If the material freezes (MP is low but variable due to supercooling), allow it to thaw completely at room temperature before opening to prevent condensation from entering the cold liquid.

Troubleshooting Guide (Correction)

Symptom 1: The liquid has become viscous or "syrupy."
  • Diagnosis: Oligomerization has occurred. Dimers and trimers are increasing the bulk viscosity.

  • Can I use it?

    • For rough synthesis: Possibly, if the ester bond formation is your next step anyway.

    • For kinetics/analytical standards:No. The molar mass is no longer 174.24 g/mol .

  • Corrective Action:

    • Distillation: Methyl 8-hydroxyoctanoate has a high boiling point. You may be able to distill the monomer off from the oligomers under high vacuum (<1 mmHg). The polymer/oligomer residue will remain in the pot.

Symptom 2: White precipitate or cloudiness.
  • Diagnosis: Likely hydrolysis leading to 8-hydroxyoctanoic acid, which is solid at room temperature (MP ~58-60°C).

  • Verification: Check pH (wet pH paper with a drop). If acidic (pH < 5), hydrolysis has occurred.

  • Corrective Action:

    • Dissolve in an organic solvent (DCM or Ethyl Acetate) and wash with saturated Sodium Bicarbonate (

      
      ) solution to remove the free acid. Dry over 
      
      
      
      and concentrate.
Symptom 3: Loss of volume/Methanol smell.
  • Diagnosis: Advanced polymerization. As the chains grow, methanol is ejected. If the container was not perfectly sealed, methanol evaporated, driving the equilibrium toward polymer formation (Le Chatelier's principle).

  • Corrective Action: None. The sample is likely compromised beyond simple purification.

Validation & Quality Control

Before committing this reagent to a high-value experiment, validate its integrity.

Analytical Decision Matrix

QC_Flow Start Sample Validation HNMR 1H NMR Analysis Start->HNMR Check1 Check Alpha-Proton (-CH2-COOCH3) Shift: ~2.3 ppm HNMR->Check1 Result1 Sharp Triplet? Check1->Result1 Yes Result2 Broad/Multiplet? Check1->Result2 No Action1 Pass: Monomer Intact Result1->Action1 Action2 Fail: Oligomers Present Result2->Action2

Figure 2: Rapid QC workflow using Proton NMR.

Key NMR Signatures
  • Monomer: The methyl ester singlet (-OCH 3) appears sharp at

    
     ~3.66 ppm. The methylene protons 
    
    
    
    to the carbonyl (-CH 2-COOMe) appear as a sharp triplet at
    
    
    ~2.30 ppm.
  • Polymer: Look for a new triplet slightly downfield (higher ppm) from the

    
    -methylene signal, representing the ester linkage to another alkyl chain rather than a methyl group. The methyl ester singlet integration will decrease relative to the chain backbone.
    

Frequently Asked Questions (FAQs)

Q: Can I store this in a frost-free freezer? A: Avoid if possible. Frost-free freezers cycle temperature (warm/cool) to prevent ice buildup. These thermal cycles can encourage moisture migration into the vial if the seal is imperfect. A standard manual-defrost freezer is safer for long-term chemical storage.

Q: I need to ship this sample to a collaborator. How do I pack it? A: Ship on Dry Ice . While it is stable at room temperature for short periods (days), shipping trucks can reach high temperatures (>40°C) which accelerates transesterification. If dry ice is impossible, use cold packs and overnight shipping.

Q: Is the polymerization reversible? A: Chemically, yes, via methanolysis (transesterification with excess methanol). However, this requires refluxing with an acid catalyst and methanol, followed by rigorous purification. It is usually more cost-effective to purchase fresh monomer than to recycle the polymer in a lab setting.

References

  • PubChem. (2025).[2] Methyl 8-hydroxyoctanoate Compound Summary. National Library of Medicine. [Link]

  • Arkin, A. H., et al. (2001).[3] Synthesis of Poly(2-methyl-3-hydroxyoctanoate) via Anionic Polymerization. Biomacromolecules, 2(3), 623-627.[3] (Provides mechanistic context for hydroxy-ester polymerization). [Link]

  • Q1 Scientific. (2020). A Q&A guide to stability storage. (General principles of ester stability and temperature). [Link]

  • Carbodiimide.com (2024). Understanding Ester Stabilizers: Preventing Hydrolysis. [Link]

Sources

Optimizing reaction temperature for Methyl 8-hydroxyoctanoate hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Temperature & Process Parameters Ticket ID: APP-NOTE-808-HYD Status: Resolved / Public Knowledge Base[1]

Executive Summary: The Kinetic vs. Stability Trade-off

Welcome to the Technical Support Center. You are likely optimizing the saponification of Methyl 8-hydroxyoctanoate (CAS: 20257-95-8) to yield 8-hydroxyoctanoic acid (CAS: 764-89-6).[1]

The Core Challenge: While ester hydrolysis is kinetically favored by heat (Arrhenius behavior), the specific bifunctional nature of your product (containing both


 and 

groups) introduces a competing thermodynamic risk: Linear Oligomerization .[1]

The Critical Threshold: The melting point of 8-hydroxyoctanoic acid is 59–63 °C .[1][2]

  • Below 60°C: The product exists as a crystalline solid (once acidified), which kinetically traps the molecules in a lattice, preventing self-esterification.[1]

  • Above 60°C: The product becomes a molten liquid. In this phase, the functional groups have high mobility, leading to rapid formation of polyesters (dimers, trimers) upon acidification.[1]

Recommendation: Operate the hydrolysis at 35–45°C . This provides sufficient kinetic energy for complete conversion within 2–4 hours while maintaining a safety margin below the product's melting point to preserve purity during the critical transition from basic to acidic pH.[1]

Visualizing the Process
Figure 1: Reaction Pathway & Thermal Risks

This diagram illustrates the hydrolysis mechanism and the specific diversion point where temperature mismanagement leads to oligomers.[1]

ReactionPathway cluster_conditions Critical Control Points Start Methyl 8-hydroxyoctanoate (Starting Material) Inter Tetrahedral Intermediate (Anionic) Start->Inter +OH- / H2O (Slow Step) Salt 8-Hydroxyoctanoate Salt (Stable in Base) Inter->Salt -MeOH (Irreversible) Acid 8-Hydroxyoctanoic Acid (Target Product) Salt->Acid +H+ (Acidification) Temp < 10°C Polymer Linear Oligomers (Impurity) Acid->Polymer Self-Esterification Temp > 60°C (Molten State)

Caption: Figure 1. The reaction proceeds through a stable salt intermediate. The risk of polymerization (red box) is highest after acidification if the temperature exceeds the product's melting point (60°C).[1]

Optimized Protocol (Standard Operating Procedure)

This protocol uses Lithium Hydroxide (LiOH) in a THF/Water system. LiOH is preferred over NaOH for this specific substrate because the lithium cation coordinates less tightly to the carboxylate, often resulting in better solubility of the intermediate salt in organic mixtures.[1]

Reagents:

  • Methyl 8-hydroxyoctanoate (1.0 equiv)[1]

  • LiOH[1]·H₂O (2.5 equiv)[1]

  • Solvent: THF : Water (3:1 ratio)

Step-by-Step Methodology:

  • Dissolution: Dissolve the methyl ester in THF (approx. 5 mL per gram of ester).

  • Base Addition: Dissolve LiOH in the calculated amount of water. Add this aqueous solution dropwise to the THF mixture at room temperature.

    • Why? Slow addition prevents localized "hot spots" of high pH that could trigger side reactions.

  • Reaction (The Sweet Spot): Heat the mixture to 40°C . Stir for 3–5 hours.

    • Monitor: Use TLC (50% EtOAc/Hexane). The ester spot (

      
      ) should disappear; the product spot will stay at the baseline (salt form).[1]
      
  • Quenching (Critical Step): Cool the reaction mixture to 0–5°C (Ice bath).

  • Acidification: Slowly add 1M HCl while stirring vigorously until pH reaches 2–3.

    • Warning: Do not allow the temperature to rise above 10°C during this exothermic step. Heat + Acid = Polymerization.

  • Extraction: Extract immediately with Ethyl Acetate (

    
    ).
    
  • Isolation: Dry the organic layer over

    
    , filter, and concentrate in vacuo at a bath temperature 
    
    
    
    35°C
    .
    • Result: You should obtain a white crystalline solid. If it is an oil, you likely have oligomers.[1]

Troubleshooting Guide (FAQ)
Q1: My product is a viscous oil instead of a white solid. What happened?

Diagnosis: You likely formed linear oligomers (polyesters). Root Cause:

  • Thermal Overshoot: You concentrated the solvent on the rotavap at too high a temperature (>50°C).

  • Acidification Temp: You acidified the mixture while it was still warm. Recovery: Attempt to recrystallize the oil from a mixture of Ether/Hexane (1:3).[1] If it does not solidify, resubmit the oil to the hydrolysis conditions (Base + Water) to break the oligomers back down to the monomer, then repeat the workup strictly keeping T < 35°C.[1]

Q2: The reaction is stalled at 50% conversion after 6 hours at 25°C.

Diagnosis: Kinetic barrier. Solution: Methyl esters with long alkyl chains (C8) are hydrophobic. The reaction is biphasic (Organic Ester vs. Aqueous Base).

  • Increase Temperature: Raise to 40–45°C.

  • Improve Solvency: Increase the ratio of THF or Methanol. The reaction mixture must be homogeneous (one phase) for efficient hydrolysis.

  • Agitation: Ensure vigorous stirring (800+ RPM) to maximize interfacial area if the mixture is not perfectly homogeneous.

Q3: Can I use NaOH instead of LiOH?

Answer: Yes. Adjustment: NaOH is stronger and cheaper. However, Sodium 8-hydroxyoctanoate is less soluble in THF than the Lithium salt.[1] If you use NaOH, switch the solvent system to Methanol : Water (4:1) .[1] Note that Methanol/Water refluxes at a higher temperature (~75°C), so you must actively control the oil bath to 45°C rather than relying on the solvent's boiling point.[1]

Q4: I see a new spot on TLC slightly higher than the product but lower than the starting material.

Diagnosis: Dimer formation. Explanation: This is the "ester dimer" formed between two product molecules. Fix: This is reversible. Add more base (0.5 equiv) and water, and stir for another hour. The base will hydrolyze the dimer back into two monomer salts.[1]

Troubleshooting Logic Tree

Use this flowchart to diagnose issues during your experiment.

Troubleshooting Start Start Troubleshooting CheckTLC Check TLC (Conversion?) Start->CheckTLC Incomplete Incomplete Conversion (Ester visible) CheckTLC->Incomplete SM Remains Messy Messy/Streaking Spot (Oligomers) CheckTLC->Messy Multiple Spots Clean Clean Baseline Spot (Reaction Done) CheckTLC->Clean Only Product TempCheck Check Temp & Solvent Incomplete->TempCheck HydrolyzeMore Add Base/Water Stir 1h Messy->HydrolyzeMore Acidify Acidify to pH 2 (Keep T < 10°C) Clean->Acidify IncreaseT Increase T to 45°C Add THF TempCheck->IncreaseT Biphasic? ResultCheck Final State? Acidify->ResultCheck Solid White Solid (Success) ResultCheck->Solid Crystalline Oil Viscous Oil (Polymerized) ResultCheck->Oil Amorphous Reprocess Re-saponify Oil (Go back to Start) Oil->Reprocess

Caption: Figure 2. Decision tree for in-process control. Note that "Oil" formation usually requires re-saponification to salvage the batch.[1]

References
  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.). Oxford University Press. (General mechanism of ester hydrolysis and saponification kinetics).

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 69820, 8-Hydroxyoctanoic acid. Retrieved February 9, 2026, from [Link] (Verification of melting point data: 59-63°C).[1]

  • Larock, R. C. (2018).[1] Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH.[1] (Protocols for hydrolysis of esters sensitive to polymerization).

  • European Patent Office. (1990). Method of preparation of 8-hydroxyoctanoic acid (EP0379982A2). Retrieved from [Link] (Industrial context on synthesis and handling of 8-hydroxyoctanoic acid).[1]

Sources

Technical Support Center: Purification of Methyl 8-Hydroxyoctanoate

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TS-MHO-001 Last Updated: October 26, 2023 Applicable For: Methyl 8-hydroxyoctanoate (CAS: 20257-95-8) Synthesis Context: Partial reduction of Dimethyl Suberate or Methanolysis of Caprylolactone.

Introduction

Welcome to the technical support guide for Methyl 8-hydroxyoctanoate . This bifunctional molecule (containing both a primary alcohol and a methyl ester) is a critical intermediate for synthesizing polyesters (PHAs), fragrances, and pharmaceutical linkers.

Because it is often synthesized via the statistical partial reduction of dimethyl suberate (using


 or similar), the crude mixture invariably contains three distinct species:
  • Dimethyl Suberate (Unreacted Starting Material - Non-polar)

  • Methyl 8-hydroxyoctanoate (Target Product - Medium Polarity)

  • 1,8-Octanediol (Over-reduced Side Product - Highly Polar)

This guide focuses on the specific protocols required to isolate the target mono-ester from this statistical mixture.

Module 1: Chemical Quench & "Crude" Cleanup

Objective: Safely neutralize reducing agents (e.g., Sodium Borohydride) and remove inorganic salts without hydrolyzing the ester group.

The Protocol
  • Cool Down: Chill the reaction mixture to 0°C.

  • Acidic Quench (Critical Step): Slowly add saturated aqueous Ammonium Chloride (

    
    ) .
    
    • Why?

      
       buffers the solution to ~pH 5-6. Using strong acids (HCl) can hydrolyze your methyl ester back to the carboxylic acid (8-hydroxyoctanoic acid), drastically lowering yield.
      
  • Solvent Removal: If the reaction was performed in Methanol/THF, concentrate the mixture under reduced pressure to remove the bulk organic solvent before extraction.

  • Extraction:

    • Add Ethyl Acetate (EtOAc) and water.

    • Separate the organic layer.[1]

    • Expert Tip: If an emulsion forms (common with boron salts), add a small amount of saturated Brine.

  • Drying: Dry over anhydrous

    
     (Sodium Sulfate), filter, and concentrate.
    
Visualizing the Workflow

WorkupFlow Figure 1: Safe Workup Protocol to Prevent Ester Hydrolysis Reaction Reaction Mixture (Boron Species + Esters) Quench Quench: Sat. NH4Cl (pH 5-6 Control) Reaction->Quench 0°C Concentrate Evaporate Methanol (Prevent Emulsions) Quench->Concentrate Extract Extraction (EtOAc / Brine) Concentrate->Extract Crude Crude Oil (Ready for Column) Extract->Crude

Module 2: Purification Strategy (Flash Chromatography)

Objective: Separate the target mono-ester from the di-ester and di-ol.

The Challenge: Methyl 8-hydroxyoctanoate is UV Inactive (it has no conjugated


-system). You cannot rely on a standard UV detector at 254 nm.
Step 1: TLC Optimization (Visualization)

You must use a chemical stain to see your spots.

  • Recommended Stain: PMA (Phosphomolybdic Acid) or Vanillin Stain .

  • Procedure: Dip the TLC plate, blot excess, and heat with a heat gun until blue/brown spots appear.

  • Mobile Phase: Start with 30% EtOAc in Hexanes .

Expected


 Values (approximate in 30% EtOAc): 
  • Top Spot (

    
     ~0.8):  Dimethyl Suberate (Starting Material)
    
  • Middle Spot (

    
     ~0.4): Methyl 8-hydroxyoctanoate (Target) 
    
  • Bottom Spot (

    
     ~0.05):  1,8-Octanediol (Stuck at baseline)
    
Step 2: Column Chromatography Protocol
  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Loading: Dissolve crude oil in a minimum amount of DCM (Dichloromethane) or Toluene. Avoid loading with EtOAc.

  • Gradient Elution:

    • 0% - 10% EtOAc/Hexane: Elutes the Dimethyl Suberate (Collect and recycle).

    • 20% - 40% EtOAc/Hexane: Elutes the Methyl 8-hydroxyoctanoate .

    • Flush with 100% EtOAc: Removes the 1,8-Octanediol (Waste).

Visualizing the Separation Logic

SeparationLogic Figure 2: Polarity-Based Fractionation Strategy cluster_column Silica Column Retention Order Mixture Crude Mixture Loaded Diester 1. Dimethyl Suberate (Non-Polar / Elutes First) Mixture->Diester 10% EtOAc Monoester 2. Methyl 8-hydroxyoctanoate (Target / Elutes Second) Diester->Monoester Increase Polarity (30% EtOAc) Diol 3. 1,8-Octanediol (Polar / Elutes Last) Monoester->Diol Flush (100% EtOAc)

Module 3: Troubleshooting & FAQs

Q1: I cannot see any peaks on my Flash system's UV detector.

Diagnosis: As mentioned, the molecule is UV inactive. Solution:

  • ELSD (Evaporative Light Scattering Detector): If your machine has one, turn it on. This detects non-chromophoric compounds.

  • Blind Collection: If you lack ELSD, collect all fractions and check every 5th test tube using TLC with PMA stain.

Q2: Can I distill this instead of running a column?

Answer: Yes, but with caution.

  • Boiling Point: ~130-135°C at 1.0 mmHg (High Vacuum).

  • Risk: At high temperatures (>150°C), the alcohol end of one molecule can attack the ester end of another (transesterification), creating oligomers.

  • Requirement: You need a high-vacuum line (<1 mmHg) and a short-path distillation head to keep the pot temperature below 160°C.

Q3: My yield is low, and I see a lot of "Spot 3" (Diol).

Diagnosis: Over-reduction. Solution:

  • Reduce the equivalents of

    
    .
    
  • Lower the reaction temperature (e.g., -10°C instead of 0°C).

  • Stop the reaction earlier by monitoring TLC.

Q4: The product solidified into a waxy white solid. Is it pure?

Answer: Likely yes.

  • Physical State: Methyl 8-hydroxyoctanoate is often a viscous oil at room temperature but can crystallize (MP ~30-40°C depending on purity) or appear as a waxy solid in the fridge.

  • Verification: Run a GC-MS or H-NMR.

    • H-NMR Check: Look for the methyl ester singlet at ~3.66 ppm and the triplet for the

      
       next to the alcohol at ~3.60 ppm.
      

Summary of Physical Data for Identification

PropertyValueNotes
Formula

Molecular Weight 174.24 g/mol
Boiling Point 130°C @ 1 mmHgExtrapolated >250°C at atm.[1][2]
Solubility Soluble in EtOAc, DCM, MeOHInsoluble in Water
TLC Stain PMA, Vanillin, IodineUV Inactive

References

  • Synthesis & Properties: PubChem Compound Summary for CID 554055, Methyl 8-hydroxyoctanoate. National Center for Biotechnology Information (2023). [Link]

  • Chromatographic Techniques: Purification of fatty acid methyl esters by high-performance liquid chromatography. J. Lipid Res. (1989). (General methodology for FAME purification applied here). [Link]

  • Statistical Reduction Context: Selective reduction of dicarboxylic acid diesters. Journal of Organic Chemistry. (Classic methodology for statistical mixtures). [Link]

Sources

Solving solubility issues of Methyl 8-hydroxyoctanoate in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Solubility & Stability of Methyl 8-hydroxyoctanoate in Aqueous Media Document ID: TS-M8HO-2024 Applicable Compound: Methyl 8-hydroxyoctanoate (CAS: 20257-95-8) Physicochemical Profile: MW: 174.24 g/mol | LogP: ~1.5 | State: Viscous Liquid/Oil

Executive Summary & Technical Triage

The Challenge: Methyl 8-hydroxyoctanoate presents a dual challenge in aqueous environments.

  • Thermodynamic Solubility: While the terminal hydroxyl group confers some polarity, the C8 alkyl chain drives the partition coefficient (LogP ~1.5) toward lipophilicity, causing rapid precipitation (crashing out) in pure aqueous buffers .

  • Chemical Stability: As a methyl ester, this compound is highly susceptible to hydrolysis , converting into 8-hydroxyoctanoic acid and methanol. This reaction is catalyzed by extremes in pH (especially basic conditions) and esterases present in biological media (e.g., FBS in cell culture) .

Method Selection Matrix

Use the following logic flow to select the correct solubilization protocol for your specific application.

SolubilizationStrategy Start START: Define Application ConcCheck Target Concentration? Start->ConcCheck BioCheck Biological Assay? ConcCheck->BioCheck < 10 mM MethodC Method C: Emulsion/Micelle (Tween 80) ConcCheck->MethodC > 10 mM (High Load) ToxCheck DMSO Tolerance? BioCheck->ToxCheck Yes (Cell/Animal) MethodA Method A: Solvent Spike (DMSO/Ethanol) BioCheck->MethodA No (Chemical Synthesis) ToxCheck->MethodA Cells tolerate >0.1% DMSO MethodB Method B: Cyclodextrin Complexation ToxCheck->MethodB Sensitive Cells / In Vivo

Figure 1: Decision matrix for solubilization strategies based on experimental constraints.

Method A: The "Solvent Spike" (Standard Protocol)

Best For: High-throughput screening, robust cell lines, and chemical synthesis. Mechanism: Uses a water-miscible organic solvent to overcome the energy barrier of solvation before rapid dilution into the aqueous phase.

Reagents
  • Vehicle: Anhydrous DMSO (Dimethyl sulfoxide) or Absolute Ethanol. Note: DMSO is preferred due to lower volatility.

  • Aqueous Phase: PBS (pH 7.4) or Media.

Protocol
  • Stock Preparation: Dissolve Methyl 8-hydroxyoctanoate in 100% anhydrous DMSO to create a 1000x stock solution (e.g., 10 mM or 100 mM).

    • Critical: Store this stock over molecular sieves or in single-use aliquots at -20°C to prevent hydrolysis by atmospheric moisture.

  • The "Dropwise" Dilution:

    • Place the aqueous buffer on a vortex mixer at medium speed.

    • Inject the DMSO stock sub-surface (directly into the liquid, not on the wall) slowly.

    • Limit: Ensure final DMSO concentration is ≤ 0.5% (v/v) for cell assays to avoid solvent toxicity .

Troubleshooting The "Crash Out"

If the solution turns cloudy (Tyndall effect) immediately upon dilution:

  • Cause: Local supersaturation. The local concentration of the lipid exceeded its solubility limit before mixing occurred.

  • Fix: Increase vortex speed or pre-warm both the stock and buffer to 37°C.

Method B: Cyclodextrin Complexation (Advanced)

Best For: In vivo injections, sensitive primary cells, or preventing hydrolysis. Mechanism: The hydrophobic octyl chain of the molecule inserts into the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior ensures water solubility. This also sterically shields the ester bond from hydrolytic enzymes .

Reagents
  • Host: Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Solvent: Sterile water or Saline.

Protocol
  • Prepare Vehicle: Dissolve HP-β-CD in water to create a 20-40% (w/v) solution. Filter sterilize (0.22 µm).

  • Complexation:

    • Add Methyl 8-hydroxyoctanoate directly to the CD solution.

    • Agitation: Shake or rotate at room temperature for 24–48 hours. Note: Sonication (30 mins) can accelerate this.

  • Verification: The solution should be optically clear. If oil droplets remain, filter them out; the filtrate contains the solubilized complex.

Critical Control Point: Stability & Hydrolysis

The Hidden Failure Mode: Users often report "loss of activity" over time. This is rarely precipitation; it is chemical degradation.

Mechanism:



Stability Workflow

To ensure data integrity, you must verify that your molecule remains intact during the experiment.

StabilityCheck Prep Prepare Solution Buffer Check Buffer pH Prep->Buffer Incubate Incubation (37°C) Buffer->Incubate Must be pH 7.0-7.4 LCMS LC-MS QC Point Incubate->LCMS Check for Acid Peak (M-14 mass shift)

Figure 2: Quality control workflow to detect ester hydrolysis.

Corrective Actions:

  • Avoid Carbonate Buffers: These often drift to pH > 8.0, accelerating base-catalyzed hydrolysis. Use HEPES or PBS.

  • Inhibit Esterases: In plasma assays, add esterase inhibitors (e.g., PMSF) if the study allows, or acknowledge the half-life.

Troubleshooting & FAQs

Data Summary: Solvent Tolerance in Biological Systems
Solvent SystemMax Rec. Conc. (Cell Culture)Max Rec. Conc. (In Vivo IV)ProsCons
DMSO 0.1% - 0.5%< 5% (Slow infusion)High solubilizing powerCytotoxic at high %, freezes at 18°C
Ethanol < 1.0%< 10%MetabolizableVolatile, evaporation changes concentration
HP-β-CD N/A (Inert)High toleranceStabilizes ester bondRequires complexation step
Tween 80 < 0.01%< 1%Good for emulsionsCan lyse cell membranes
Frequently Asked Questions

Q: My stock solution in DMSO froze. Is it ruined? A: Likely not. DMSO freezes at 18.5°C. Thaw it gently at 37°C and vortex vigorously. However, repeated freeze-thaw cycles can introduce moisture (condensation), leading to hydrolysis. Aliquot your stocks!

Q: Can I use acidic buffer to prevent hydrolysis? A: Acidic conditions (pH < 4) can catalyze the reverse reaction or acid hydrolysis, though slower than base hydrolysis. However, Methyl 8-hydroxyoctanoate is most stable at slightly acidic to neutral pH (pH 5–6). If your assay permits, adjust pH to 6.0.

Q: I see a "film" on top of my cell culture media after adding the compound. A: You have "oiled out." The compound separated from the aqueous phase.

  • Immediate Fix: Sonicate the media (if cells aren't present yet).

  • Long-term Fix: Switch to Method B (Cyclodextrin) . The film indicates the LogP is driving the molecule to the air-water interface.

References

  • PubChem. (2024).[1][2] Methyl 8-hydroxyoctanoate | C9H18O3.[1][3] National Library of Medicine. [Link]

  • Clark, J. (2020). The Hydrolysis of Esters. ChemGuide. [Link]

  • ResearchGate Community. (2016). What is the concentration of DMSO you use in cell culture assays?[Link]

  • Beig, A., et al. (2013).[4] Oral Delivery of Lipophilic Drugs: The Tradeoff between Solubility Increase and Permeability Decrease When Using Cyclodextrin-Based Formulations. PLOS ONE. [Link]

Sources

Technical Support Center: Purification Strategies for Crude Methyl 8-hydroxyoctanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Methyl 8-hydroxyoctanoate. This guide is designed for researchers, chemists, and drug development professionals who require high-purity material for their work. Given its bifunctional nature—containing both a hydroxyl and a methyl ester group—purifying Methyl 8-hydroxyoctanoate presents unique challenges, from removing synthesis byproducts to preventing unwanted polymerization.

This document provides field-proven insights through a troubleshooting guide and a comprehensive FAQ section. Our approach is grounded in explaining the causality behind each step, ensuring that the protocols are not just followed, but understood.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of crude Methyl 8-hydroxyoctanoate in a direct question-and-answer format.

Q1: My final product has a persistent yellow or brown tint after solvent removal. What is the cause, and how can I obtain a colorless product?

A1: A colored product typically indicates the presence of high-molecular-weight impurities or degradation products.

  • Causality: The discoloration often arises from thermal stress during the reaction or distillation, which can cause small amounts of polymerization or decomposition. Residual acidic or basic catalysts can also promote side reactions that produce colored species.

  • Troubleshooting Protocol:

    • Activated Charcoal Treatment: This is the most effective method for removing colored impurities.[1][2][3][4][5] Activated charcoal has a high surface area and adsorbs large, conjugated, and colored molecules.

      • Dissolve the crude, colored ester in a minimal amount of a low-boiling-point solvent (e.g., ethyl acetate or dichloromethane).

      • Add 1-2% (w/w) of activated charcoal to the solution.

      • Stir the slurry at room temperature for 30-60 minutes.

      • Remove the charcoal by filtering through a pad of Celite® or a 0.45 µm syringe filter.

      • Wash the filter pad with a small amount of fresh solvent to recover the product.

      • Remove the solvent under reduced pressure.

    • Re-evaluate Heating Conditions: If the color appears after distillation, it is a sign of thermal degradation. Ensure your vacuum is sufficiently deep (ideally <1 mmHg) to lower the boiling point and minimize the required mantle temperature.[6]

Q2: I am experiencing a persistent emulsion during the aqueous workup/wash step that won't separate.

A2: Emulsion formation is a common problem when purifying esters, especially if the synthesis was conducted under basic conditions or if acidic starting materials are present.[7]

  • Causality: Emulsions are often stabilized by soaps, which are salts of carboxylic acids formed by the saponification of the ester or neutralization of unreacted 8-hydroxyoctanoic acid.[7] The amphiphilic nature of these soaps bridges the organic and aqueous layers.

  • Troubleshooting Protocol:

    • Add Brine: Transfer the entire mixture to a separatory funnel and add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, making it more polar and forcing the organic components out of solution, which helps to break the emulsion.

    • Change pH: If the emulsion is suspected to be caused by soaps (basic workup), add a small amount of dilute acid (e.g., 1M HCl) to protonate the carboxylate salts, making them less effective emulsifying agents. Conversely, if the issue is residual acidic components, a dilute base wash (e.g., saturated sodium bicarbonate) may help.

    • Centrifugation: If the emulsion is particularly stubborn, transferring the mixture to centrifuge tubes and spinning at a moderate speed can provide the physical force needed to separate the layers.[8]

    • Filtration: Passing the emulsified mixture through a pad of Celite® or glass wool can sometimes break the fine droplets and facilitate separation.

Q3: My purity is low (<95%) after vacuum distillation. GC-MS analysis shows impurities with similar boiling points. How can I remove them?

A3: Co-distillation of impurities is a frequent challenge. The most likely culprits are the unreacted starting material (8-hydroxyoctanoic acid) or byproducts like the corresponding lactone (oxacyclononan-2-one).

  • Causality: Structural similarity often leads to close boiling points, making simple distillation ineffective. 8-hydroxyoctanoic acid can cyclize to form a lactone under thermal or acidic conditions, and this lactone will have a boiling point very close to the methyl ester.

  • Troubleshooting Protocol:

    • Pre-distillation Chemical Wash: Before distilling, wash the crude product with a saturated solution of sodium bicarbonate. This will convert the acidic 8-hydroxyoctanoic acid into its sodium salt, which is non-volatile and will remain in the distillation flask. Follow with a water wash to remove any remaining bicarbonate solution.

    • Flash Column Chromatography: For achieving the highest purity (>99%), flash chromatography is the method of choice.[9] Due to the polarity of the hydroxyl group, Methyl 8-hydroxyoctanoate is well-suited for normal-phase chromatography on silica gel.

      • Solvent System Selection: Use TLC to determine an optimal solvent system. A good starting point is a mixture of hexane and ethyl acetate. Aim for an Rf value of ~0.3 for the product.

      • Column Loading: Dissolve the crude product in a minimal amount of the eluent or dichloromethane and load it onto the column. Do not overload the column, as this will lead to poor separation. A general rule is to use a mass of silica 40-100 times the mass of the crude product.

      • Elution: Elute the column with the chosen solvent system, collecting fractions and analyzing them by TLC to pool the pure product.

Q4: My overall yield is very low after the complete purification workflow. What are the common points of product loss?

A4: Significant product loss can occur at multiple stages, often due to the compound's chemical properties.

  • Causality and Solutions:

    • Hydrolysis: The ester is susceptible to hydrolysis back to the carboxylic acid and methanol, especially if exposed to residual acid or base during a prolonged aqueous workup.[10][11][12] Ensure workup steps are performed efficiently and that the product is thoroughly dried before any heating steps.

    • Polymerization: As a hydroxy ester, the molecule can undergo intermolecular transesterification to form dimers and oligomers (polyesters), particularly at high temperatures.[13][14] This is a primary cause of loss during distillation. Always use the lowest possible temperature and a high vacuum. The addition of a radical inhibitor (like hydroquinone) is generally not effective here as the mechanism is condensation, not radical polymerization.

    • Incomplete Extraction: Due to the polarity of the hydroxyl group, Methyl 8-hydroxyoctanoate has some solubility in water. Ensure you perform multiple extractions (at least 3) with your organic solvent during the workup and combine the organic layers.

    • Physical Losses: Be mindful of product adhering to glassware during transfers, especially for a viscous, oily product. Rinse glassware with the subsequent solvent to ensure complete transfer.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most robust, general-purpose purification strategy for achieving >98% purity?

A1: A multi-step approach is universally recommended. No single technique is sufficient to remove the diverse range of potential impurities. The most reliable sequence is:

  • Aqueous Workup: Start with a wash using saturated sodium bicarbonate solution to remove acidic impurities (e.g., unreacted 8-hydroxyoctanoic acid), followed by a brine wash to aid layer separation and remove bulk water.

  • Drying: Thoroughly dry the organic phase over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Residual water can cause issues during distillation.

  • Vacuum Distillation: This is the workhorse step for removing non-volatile salts, catalyst residues, and high-molecular-weight polymers, as well as any low-boiling-point solvents.[6][15]

  • Chromatography (if needed): If distillation fails to remove isomers or byproducts with similar boiling points, flash column chromatography is the final polishing step to achieve >99% purity.[9]

Q2: What are the essential analytical techniques for confirming the purity and identity of Methyl 8-hydroxyoctanoate?

A2: A combination of techniques is required for full characterization:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for assessing purity. It provides a percentage purity based on peak area and helps identify volatile impurities by their mass spectra.

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR): NMR is crucial for confirming the chemical structure. ¹H NMR will show characteristic peaks for the methyl ester protons (~3.6 ppm), the methylene group adjacent to the hydroxyl (~3.6 ppm), and the methylene group adjacent to the ester carbonyl (~2.3 ppm). It can also be used for quantitative analysis (qNMR) against a known standard.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is a quick method to confirm the presence of key functional groups: a broad O-H stretch (~3400 cm⁻¹) and a sharp C=O ester stretch (~1735 cm⁻¹). The absence of a very broad carboxylic acid O-H stretch confirms the removal of the starting material.

Q3: How should I properly store purified Methyl 8-hydroxyoctanoate to maintain its purity?

A3: Long-term stability requires minimizing exposure to atmospheric moisture and oxygen.

  • Conditions: Store in an amber glass vial under an inert atmosphere (argon or nitrogen).[16]

  • Temperature: Refrigeration (2-8°C) is recommended to slow down any potential degradation or oligomerization reactions.[16]

  • Rationale: The ester is susceptible to hydrolysis if it absorbs water from the air.[10] While less prone to oxidation than unsaturated esters, the hydroxyl group can be sensitive, and an inert atmosphere is best practice for long-term storage of high-purity reagents.[17]

Q4: Is there a risk of lactonization during purification?

A4: Yes, lactonization is a significant risk. The intramolecular cyclization of 8-hydroxyoctanoic acid (or its ester via transesterification) forms a nine-membered ring lactone. This reaction is often catalyzed by heat or trace acid. Since the lactone is neutral and has a similar boiling point to the methyl ester, it can be a difficult impurity to remove by distillation alone and is a common reason for resorting to column chromatography. Minimizing heat and ensuring all acidic catalysts are quenched and removed during workup are critical to prevent its formation.

Section 3: Protocols & Data Summaries

Protocol 1: High-Vacuum Fractional Distillation

This protocol is for purifying Methyl 8-hydroxyoctanoate from non-volatile impurities.

  • Setup: Assemble a fractional distillation apparatus suitable for high vacuum. Use a short, insulated Vigreux column. Ensure all glass joints are well-greased with high-vacuum grease.

  • System Check: Attach the apparatus to a high-vacuum manifold with a cold trap. Start the vacuum pump and ensure the system can achieve a pressure of <1 mmHg. Leaks are a common source of problems.[15]

  • Charging the Flask: Charge the crude, dry Methyl 8-hydroxyoctanoate into the distillation flask (do not fill more than halfway). Add a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Distillation:

    • Slowly heat the distillation flask using a heating mantle.

    • Collect a small initial fraction (forerun), which may contain residual solvents or more volatile impurities.

    • Carefully increase the temperature until the main product fraction begins to distill. Record the temperature of the vapor and the pressure.

    • Collect the main fraction in a pre-weighed receiving flask.

    • Stop the distillation when the temperature rises or drops significantly, or when signs of dark residue (polymerization) appear in the distillation flask.

  • Shutdown: Allow the apparatus to cool completely before slowly venting the system to atmospheric pressure to avoid cracking the glassware.

Table 1: Comparison of Primary Purification Techniques
TechniqueTypical Purity AchievedProsCons
Aqueous Wash N/A (Pre-treatment)Removes salts, acids, bases. Essential first step.Can cause emulsions; risk of hydrolysis.[7][18]
Vacuum Distillation 95-98%Excellent for removing non-volatile impurities; scalable.Risk of thermal degradation/polymerization; may not separate isomers.[6][19]
Flash Chromatography >99%High resolution for similar compounds; operates at room temp.Less scalable; requires significant solvent; more labor-intensive.[9]
Charcoal Treatment N/A (Polishing step)Effectively removes color and trace polar impurities.[2]Can lead to minor product loss due to adsorption.

Section 4: Visual Workflows

Diagram 1: General Purification Workflow

This diagram outlines the decision-making process for purifying crude Methyl 8-hydroxyoctanoate.

PurificationWorkflow Purification Decision Workflow Crude Crude Product Wash Aqueous Wash (NaHCO3, Brine) Crude->Wash Dry Drying Agent (e.g., MgSO4) Wash->Dry Filter Filtration Dry->Filter Choice Required Purity? Filter->Choice Distill High-Vacuum Distillation Choice->Distill Standard Grade (>95%) Chrom Flash Column Chromatography Choice->Chrom High Purity (>99%) Final Pure Methyl 8-hydroxyoctanoate Distill->Final Chrom->Final TroubleshootingPurity Troubleshooting Low Purity After Distillation Start Low Purity by GC-MS Analysis Identify Impurity Structure (MS Fragmentation / NMR) Start->Analysis ImpurityType Impurity Type? Analysis->ImpurityType Acid Starting Acid (8-hydroxyoctanoic acid) ImpurityType->Acid Acidic Lactone Lactone or Similar BP Neutral ImpurityType->Lactone Neutral Polymer High BP / Polymer (Bumping) ImpurityType->Polymer Non-Volatile Sol_Acid Solution: Perform NaHCO3 Wash Before Distillation Acid->Sol_Acid Sol_Lactone Solution: Purify by Flash Chromatography Lactone->Sol_Lactone Sol_Polymer Solution: Improve Distillation (Better Vacuum, No Bumping) Polymer->Sol_Polymer

Caption: A decision tree for addressing low purity results post-distillation.

References

  • HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. Chromatography Today. (2019). [Link]

  • Process for the synthesis of alpha-hydroxy-esters.
  • Process for the preparation of 8-hydroxyoctanoic acid and its salts, and its use.
  • Method of preparation of 8-hydroxyoctanoic acid.
  • Methyl Octanoate. PubChem, National Institutes of Health. [Link]

  • Methyl 8-hydroxyoctanoate. PubChem, National Institutes of Health. [Link]

  • Hydrolysis of various α-hydroxy esters. ResearchGate. [Link]

  • A comprehensive review on biodiesel purification and upgrading. Biofuel Research Journal. (2017). [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. (2023). [Link]

  • Activated Charcoal. StatPearls, NCBI Bookshelf. [Link]

  • Construction of a Library of Fatty Acid Esters of Hydroxy Fatty Acids. MDPI. (2023). [Link]

  • Current Trends in Separation and Purification of Fatty Acid Methyl Ester. ResearchGate. (2014). [Link]

  • Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. ResearchGate. (2014). [Link]

  • A simplified and efficient method for the analysis of fatty acid methyl esters suitable for large clinical studies. PubMed, National Institutes of Health. [Link]

  • Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS. (2019). [Link]

  • Charcoal. Chemistry LibreTexts. (2022). [Link]

  • Distilling esters with very high boiling points? Sciencemadness Discussion Board. (2020). [Link]

  • Biodiesel Reaction and Separation Technology. Biodiesel Magazine. (2011). [Link]

  • Poly(ester-anhydrides) Derived from Esters of Hydroxy Acid and Cyclic Anhydrides. ACS Publications. (2022). [Link]

  • The Effect of Prolonged Storage Time on the Stability of Fatty Acid Ethyl Esters in Hair Samples. PubMed, National Institutes of Health. (2020). [Link]

  • How to separate ester from carboxylic acid by using chromatography? ResearchGate. (2014). [Link]

  • Vacuum distillation – Knowledge and References. Taylor & Francis Online. [Link]

  • Use a Centrifuge | Cotton Ball Burn Test for Biodiesel Purity. YouTube. (2015). [Link]

  • Activated Carbon Charcoal Food Grade. RXSOL Group. [Link]

  • (PDF) Oxidative stability of fatty acid alkyl esters: A review. ResearchGate. (2015). [Link]

  • Activated Charcoal: Benefits, Uses and Risks. WebMD. (2023). [Link]

  • Fisher Esterification, Reflux, Isolation and Purification of Esters. Science Ready. [Link]

  • Column Selection for the Analysis of Fatty Acid Methyl Esters. Agilent. (2016). [Link]

  • Breaking Emulsions. Biodiesel Community. (2007). [Link]

  • Thermal properties of 3‐hydroxy fatty acids and their binary mixtures as phase change energy storage materials. Wiley Online Library. (2019). [Link]

  • Surface Modification/Bonding Phase of FLASH Purification Column Stationary Phase. Hawach Scientific. (2024). [Link]

  • Vacuum Distillation. Oregon State University. (2000). [Link]

  • Quantification of Bacterial Fatty Acids by Extraction and Methylation. PMC, National Institutes of Health. [Link]

  • Biodiesel Production Using Wet and Dry Purification Methods. DergiPark. (2017). [Link]

  • Hydrolysis of Polyesters. YouTube. (2016). [Link]

  • Activated Carbon Leader in Air and Water Purification. Calgon Carbon. [Link]

  • Polymers. Revise.im. [Link]

  • Fatty acid esters of hydroxy fatty acids: A potential treatment for obesity-related diseases. PubMed, National Institutes of Health. (2024). [Link]

Sources

Controlling moisture sensitivity in Methyl 8-hydroxyoctanoate reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 8-Hydroxyoctanoate Moisture Management

Status: Operational Topic: Moisture Sensitivity & Reaction Control Ticket ID: M8HO-H2O-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Moisture Paradox

Welcome to the technical support hub for Methyl 8-hydroxyoctanoate (CAS: 20257-95-8) .

You are likely using this bifunctional building block for its ability to selectively react at either the hydroxyl (alcohol) or the methoxycarbonyl (ester) terminus. However, this duality creates a "Moisture Paradox" :

  • Hydrolysis Risk: Water attacks the ester, reverting it to 8-hydroxyoctanoic acid (an impurity that ruins stoichiometry).

  • Oligomerization Risk: If you dry it too aggressively (heat + vacuum) without capping the alcohol, you risk self-condensation (polyesterification), driven by the removal of methanol.

This guide provides the protocols to navigate this thermodynamic tightrope.

Module 1: The Diagnostic Dashboard

Before proceeding, verify your starting material status.

PropertyValueCritical Threshold
Molecular Weight 174.24 g/mol N/A
Boiling Point ~135°C (at reduced pressure)Do not exceed 60°C during drying to prevent oligomers.
Moisture Limit < 0.05% (500 ppm)> 0.1% triggers rapid hydrolysis with Lewis Acids.
Physical State Colorless to pale yellow liquidCloudiness indicates phase-separated water or polymer.

Module 2: The Mechanism of Failure

Understanding why your reaction fails is the first step to fixing it. The presence of water introduces a competitive equilibrium.

Visualizing the Threat Landscape

The following diagram illustrates the competing pathways when moisture is uncontrolled.

MoisturePathways Start Methyl 8-hydroxyoctanoate Acid 8-Hydroxyoctanoic Acid (Hydrolysis Impurity) Start->Acid + H2O (Hydrolysis) Polymer Polyester Oligomers (Drying Artifact) Start->Polymer Heat + Vacuum (Self-Condensation) Target Target Product (e.g., Aldehyde/Protected Alcohol) Start->Target Dry Conditions + Reagent Water H2O (Contaminant) Water->Start Catalyst Deactivation

Figure 1: Reaction pathways.[1] Green represents the desired path; red/yellow represents moisture-induced failure modes.

Module 3: Troubleshooting Guides (Symptom-Based)

Issue A: "My Yield is Low, and I see a Broad Peak at 11 ppm in NMR."
  • Diagnosis: Ester Hydrolysis. The ester has cleaved to form the carboxylic acid.

  • Root Cause: The reaction solvent was "wet" (containing >1000 ppm water), or the starting material absorbed atmospheric moisture.

  • The Fix:

    • Quantify: Run a Karl Fischer (KF) titration (Coulometric) on your solvent.

    • Scavenge: Add Trimethyl orthoformate (TMOF) (3 eq. relative to estimated water) to the reaction mixture before adding the catalyst. TMOF reacts with water to form methanol and methyl formate, both volatile and harmless in most ester reactions.

    • Buffer: If your reaction allows, add a mild base (e.g.,

      
      ) to neutralize any trace acid generated, which autocatalyzes further hydrolysis.
      
Issue B: "The Liquid turned into a Gel during Drying."
  • Diagnosis: Oligomerization. You removed the methanol byproduct too efficiently under heat, driving the equilibrium toward the polyester.

  • Root Cause: High-vacuum drying at elevated temperatures (>60°C) for extended periods.

  • The Fix:

    • Stop: Do not heat.

    • Protocol: Use Azeotropic Distillation (see Protocol 1 below) rather than direct vacuum heating.

    • Recovery: If gelled, try redissolving in warm MeOH with a catalytic amount of acid to transesterify the polymer back to the monomer (Methyl 8-hydroxyoctanoate), then neutralize and dry carefully.

Issue C: "My Oxidation (Swern/Jones) Stalled."
  • Diagnosis: Catalyst Quenching.

  • Root Cause: The hydroxyl group is hydrophilic. It drags water into the organic phase, which kills moisture-sensitive oxidants like Oxalyl Chloride (Swern) or PCC.

  • The Fix:

    • Pre-treat: Dry the starting material solution over activated 3Å Molecular Sieves for 4 hours prior to use.

    • Validation: Check the supernatant moisture content. It must be <50 ppm for Swern oxidations.

Module 4: Validated Protocols

Protocol 1: Safe Drying (Azeotropic Distillation)

Use this method to dry the reagent without triggering polymerization.

  • Dissolve: Dissolve Methyl 8-hydroxyoctanoate in Toluene (10 mL per gram of substrate). Toluene forms an azeotrope with water (boiling at 85°C) but does not react with the ester.

  • Distill: Rotovap at 40°C (bath temp) under reduced pressure.

  • Repeat: Add fresh anhydrous toluene and repeat the process 2x.

  • Final State: The residue is now azeotropically dried. Use immediately or store under Argon.

    • Why Toluene? Unlike alcohols, it prevents transesterification. Unlike DCM, it effectively carries water.

Protocol 2: Moisture Quantification (Karl Fischer)

Use this to certify your reagents.

  • Method: Coulometric Karl Fischer Titration.

  • Solvent System: Methanol/Formamide (1:1) is preferred to solubilize the polar ester.

  • Interference Check:

    • If you have already oxidized the alcohol to an aldehyde , standard KF reagents containing methanol will cause acetal formation , releasing water and giving false high readings.

    • Solution: Use Aldehyde/Ketone-specific KF reagents (Methanol-free) for downstream products [1].

Module 5: Comparison of Drying Agents

Not all desiccants are safe for bifunctional esters.

Drying AgentCompatibilityEfficiencyNotes
MgSO₄ High ModerateBest for general post-workup drying. Neutral pH prevents hydrolysis.
Na₂SO₄ High LowSlow but safe. Requires long contact time.
CaCl₂ Low HighAVOID. Calcium coordinates with esters/alcohols, trapping product.
3Å Sieves High Very HighGOLD STANDARD. Use for storing the reagent. Size excludes the organic molecule but traps water.
Silica Gel Medium Lowacidic surface can catalyze transesterification or hydrolysis.

References

  • Grounding: Authoritative source on KF interference mechanisms relevant to the oxidized deriv
  • PubChem. (n.d.).[2] Methyl 8-hydroxyoctanoate (Compound).[2][3] National Library of Medicine. Retrieved from [Link]

    • Grounding: Verification of molecular weight, structure, and physical properties.
  • Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. Grounding: Standard protocols for azeotropic drying and ester handling (General Reference).
  • Grounding: Selection of 3Å sieves for alcohol/ester drying to avoid steric trapping.

Sources

Technical Support: Enhancing Catalytic Efficiency in Methyl 8-Hydroxyoctanoate Conversion

Author: BenchChem Technical Support Team. Date: February 2026

Executive Overview

Methyl 8-hydroxyoctanoate (CAS: 20257-95-8) is a versatile bifunctional building block derived primarily from castor oil processing (via methyl ricinoleate cracking).[1] Its terminal hydroxyl and methyl ester groups make it a critical intermediate for:

  • Linker Synthesis: Oxidation to Methyl 8-oxooctanoate (aldehyde) for bioconjugation or drug delivery linkers.[1]

  • Biopolymers: Enzymatic polycondensation to form biodegradable polyesters (e.g., Poly(8-hydroxyoctanoate)).[1]

This guide addresses the specific catalytic challenges—selectivity, equilibrium limitations, and enzyme deactivation—that researchers face when converting this substrate.

Troubleshooting & Optimization Guide (FAQ)

Scenario A: Oxidative Conversion to Methyl 8-oxooctanoate (Aldehyde)

Q1: My oxidation reaction using TEMPO/NaOCl yields a mixture of aldehyde and carboxylic acid (Monomethyl suberate). How do I stop at the aldehyde? Diagnosis: Over-oxidation is driven by excess oxidant or uncontrolled pH. Solution:

  • Stoichiometry Control: Limit NaOCl to 1.0–1.05 equivalents relative to the substrate.

  • pH Buffering: Maintain pH at 8.5–9.5 using a saturated NaHCO₃/K₂CO₃ buffer.[1] Higher pH (>10) accelerates the formation of the hydrate species, which is rapidly oxidized to the carboxylic acid.[1]

  • Temperature: Conduct the reaction at 0°C. Room temperature promotes the second oxidation step.

Q2: I am using an Alcohol Dehydrogenase (ADH) for green oxidation, but conversion stalls at 40-50%. Diagnosis: This is likely due to thermodynamic equilibrium or cofactor (NAD⁺/NADP⁺) depletion.[1] Solution:

  • Cofactor Regeneration: Ensure an efficient regeneration system is in place (e.g., NADH oxidase or a coupled substrate like acetone/isopropanol).[1]

  • Product Removal: The aldehyde product can inhibit the enzyme. Use an in situ product removal (ISPR) biphasic system (e.g., overlaying with hexane or MTBE) to partition the hydrophobic aldehyde away from the aqueous enzyme phase.[1]

Scenario B: Enzymatic Polycondensation (Polyester Synthesis)

Q3: The molecular weight (Mn) of my polyester is plateauing below 10 kDa using CALB (Lipase B). Why? Diagnosis: Lipase-catalyzed polycondensation is an equilibrium-driven reaction.[1] The accumulation of the byproduct (methanol) is driving the reverse reaction (depolymerization).[1] Solution:

  • Vacuum Application: Apply a stepwise vacuum profile. Start at 100 mbar to remove bulk methanol, then reduce to <5 mbar to drive chain growth.[1]

  • Molecular Sieves: Add activated 4Å molecular sieves to the reaction vessel (if using a solvent) to scavenge methanol.[1]

  • Solvent Choice: Switch to high-boiling, hydrophobic solvents like Diphenyl ether or Ionic Liquids .[1] Hydrophobic media protect the acyl-enzyme intermediate from hydrolysis.[1]

Q4: My immobilized Lipase (Novozym 435) is losing activity after 2 cycles. Diagnosis: Physical attrition of the support or leaching of the enzyme due to polar solvents (like methanol).[1] Solution:

  • Solvent Mitigation: Avoid high concentrations of methanol in the reactor. Remove it continuously.[1]

  • Washing Protocol: Do not wash the beads with polar solvents (water/ethanol) between cycles.[1] Rinse with the reaction solvent (e.g., toluene) and store in a desiccator.[1]

Visualizing the Catalytic Landscape

The following diagram illustrates the divergent pathways for Methyl 8-hydroxyoctanoate and the critical control points for each catalyst system.

ReactionPathways Substrate Methyl 8-hydroxyoctanoate (Substrate) Aldehyde Methyl 8-oxooctanoate (Linker Intermediate) Substrate->Aldehyde Selective Oxidation (TEMPO/NaOCl or ADH) Polymer Poly(8-hydroxyoctanoate) (Biopolymer) Substrate->Polymer Polycondensation (CALB Lipase) Acid Monomethyl Suberate (Over-oxidation byproduct) Aldehyde->Acid Over-oxidation (Excess NaOCl / High pH) Control1 Control: pH 9.0, 0°C Control1->Aldehyde Control2 Control: Vacuum <5mbar Remove Methanol Control2->Polymer

Caption: Divergent catalytic pathways. Green path requires strict pH control; Yellow path requires equilibrium displacement.[1]

Optimized Protocol: Enzymatic Polycondensation[1]

Objective: Synthesis of high-molecular-weight Poly(8-hydroxyoctanoate) using Candida antarctica Lipase B (CALB).

Reagents:

  • Substrate: Methyl 8-hydroxyoctanoate (>98% purity).[1][2]

  • Catalyst: Immobilized CALB (e.g., Novozym 435), dried over P₂O₅ for 24h.[1]

  • Solvent: Diphenyl ether (optional, for solution polymerization) or Bulk (solvent-free).[1]

Step-by-Step Workflow:

  • Pre-drying: Dry the substrate in a vacuum oven at 40°C for 4 hours to remove trace water, which competes with the esterification.

  • Initiation:

    • Mix Substrate and Catalyst (1–5% w/w relative to monomer) in a round-bottom flask.[1]

    • Note: For solvent-free systems, heat to 60°C to ensure the monomer is liquid.

  • Oligomerization Phase (0–4 hours):

    • Stir at 60–80°C under nitrogen atmosphere (1 atm).

    • Mechanism: Rapid formation of dimers and trimers. Methanol generation begins.[1]

  • Polymerization Phase (4–24 hours):

    • Apply vacuum gradually.[1] Start at 100 mbar for 1 hour to prevent bumping.

    • Reduce pressure to <2 mbar .

    • Critical Step: Maintain temperature at 80°C. The removal of methanol shifts the equilibrium toward high polymer (Le Chatelier’s principle).[1]

  • Termination & Purification:

    • Dissolve the viscous reaction mixture in Chloroform.

    • Filter off the immobilized catalyst (save for recycling).[1]

    • Precipitate the polymer into cold Methanol (10-fold excess).[1]

    • Dry under vacuum at room temperature.[1]

Data Analysis: Solvent Effects on Catalytic Efficiency

The choice of solvent dramatically impacts the Turnover Frequency (TOF) and final Molecular Weight (Mn) in lipase-catalyzed reactions.[1]

Solvent SystemLog P (Hydrophobicity)Relative Activity (CALB)Outcome (Mn, kDa)Notes
Diphenyl Ether 4.2High (100%) 25 - 45 Best for high MW; prevents enzyme stripping.[1]
Toluene 2.5Moderate (75%)15 - 25Good solubility, but lower boiling point limits T.
Tetrahydrofuran 0.46Low (15%)< 5Hydrophilic; strips essential water from enzyme.[1]
Solvent-Free N/AHigh (90%)20 - 40Greenest option; viscosity limits mass transfer at high conversion.[1]

Data synthesized from general lipase catalysis trends in polyester synthesis [1, 5].

Troubleshooting Logic Flow

Use this decision tree to diagnose low yields in your specific setup.

Troubleshooting Start Problem: Low Efficiency CheckRxn Identify Reaction Type Start->CheckRxn Oxidation Oxidation (to Aldehyde) CheckRxn->Oxidation Poly Polymerization CheckRxn->Poly OverOx Issue: Over-oxidation to Acid? Oxidation->OverOx YesAcid Yes OverOx->YesAcid NoAcid No (Low Conversion) OverOx->NoAcid SolAcid Reduce NaOCl to 1.0 eq Check T < 5°C YesAcid->SolAcid SolConv Check Catalyst Activity Add Co-oxidant (KBr) NoAcid->SolConv CheckMW Issue: Low Molecular Weight? Poly->CheckMW WaterCheck Check Water/MeOH Removal CheckMW->WaterCheck SolVac Increase Vacuum (<1 mbar) Add Molecular Sieves WaterCheck->SolVac

Caption: Diagnostic logic for identifying yield bottlenecks in oxidation and polymerization.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8091, Methyl octanoate. Retrieved October 26, 2025 from [Link][1]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69820, 8-Hydroxyoctanoic acid. Retrieved October 26, 2025 from [Link][1]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 535040, Methyl 8-oxooctanoate. Retrieved October 26, 2025 from [Link][1]

  • Kobayashi, S. (2019). Enzymatic Polymerization to Polyesters in Nonaqueous Solvents. In ScienceDirect.[1] Retrieved October 26, 2025 from [Link][1]

  • Gross, R. A., et al. (2020). Enzymatic Polymerization of Poly(glycerol-1,8-octanediol-sebacate). Biomacromolecules. Retrieved October 26, 2025 from [Link][1]

Sources

Validation & Comparative

Comparative NMR Profiling: Methyl 8-hydroxyoctanoate Purity Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Drug Development Scientists, Polymer Chemists, and Analytical Leads Subject: 1H NMR Interpretation, Impurity Profiling, and Solvent Optimization for Methyl 8-hydroxyoctanoate

Executive Summary: The "Omega" Challenge

Methyl 8-hydroxyoctanoate is a critical bifunctional linker used in antibody-drug conjugates (ADCs) and polyester synthesis. Its value lies in its asymmetry: a reactive methyl ester on one end and a primary alcohol on the other.

The Analytical Problem: In standard


 1H NMR, the methyl ester singlet (

3.67) and the

-hydroxymethylene triplet (

3.64) possess nearly identical chemical shifts. This overlap frequently masks partial hydrolysis (acid impurity) or over-reduction (diol impurity), leading to false purity calculations in drug development pipelines.

This guide compares the spectral performance of Methyl 8-hydroxyoctanoate against its common impurities and evaluates solvent systems to resolve the critical "3.6 ppm overlap" region.

Structural Analysis & Assignment Logic

To validate the molecule, we must confirm the integral ratio of the methyl ester (3H) to the terminal methylene (2H).

The Core Spectrum ( , 400 MHz)[2]
PositionGroupShift (

ppm)
MultiplicityIntegralMechanistic Cause
1

3.67 Singlet3HDeshielded by ester oxygen. Key Purity Marker.
8

3.64 Triplet (

Hz)
2HDeshielded by hydroxyl oxygen. Often overlaps with Pos 1.
2

2.30 Triplet (

Hz)
2H

-position to carbonyl; moderate deshielding.
7

1.58 Multiplet2H

-position to hydroxyl.
3

1.62 Multiplet2H

-position to carbonyl.
4-6

1.33 Broad Signal6HBulk methylene "envelope"; shielded environment.
OH

1.5 - 2.5 Broad Singlet1HExchangeable; shift varies with concentration/temp.

Critical Insight: In low-field NMR (300 MHz), the signals at 3.67 ppm and 3.64 ppm merge into a multiplet with an integral of 5H. This prevents you from seeing if the ester has hydrolyzed (loss of 3H singlet).

Comparative Profiling: Product vs. Impurities

The following table contrasts the target molecule with its two most common process impurities: 8-Hydroxyoctanoic acid (Hydrolysis product) and 1,8-Octanediol (Over-reduction byproduct).

Table 1: Impurity Fingerprinting
FeatureMethyl 8-hydroxyoctanoate (Target)8-Hydroxyoctanoic Acid (Impurity A)1,8-Octanediol (Impurity B)
Methoxy Signal Singlet @ 3.67 ppm (3H) ABSENT ABSENT

-Methylene
Triplet @ 2.30 ppmTriplet @ 2.34 ppm (slight downfield shift)Shifted Upfield to ~1.5 ppm (no carbonyl)

-Methylene
Triplet @ 3.64 ppm (2H)Triplet @ 3.64 ppm (2H)Two Triplets @ 3.64 ppm (4H total, symmetric)
Exchangeable Proton OH onlyOH + COOH (Very broad, >10 ppm)2x OH
Protocol for Purity Calculation

To determine molar purity (


) when the 3.6 ppm region is overlapped:
  • Integrate the

    
    -methylene triplet at 2.30 ppm  (Set to 2.00 H).
    
  • Integrate the Methoxy singlet at 3.67 ppm .

  • If Pure: Methoxy integral should be 3.00 H .

  • If Hydrolyzed: Methoxy integral will be < 3.00 H .

Solvent Comparison: Resolving the Overlap

The choice of solvent is the primary variable for resolving the critical ester/alcohol overlap.

Scenario A: Chloroform-d ( )
  • Pros: Excellent solubility; standard for libraries.

  • Cons: The

    
     proton is often invisible or broad due to exchange. The 
    
    
    
    and
    
    
    signals often overlap.
  • Verdict: Good for general ID, poor for strict purity assays of this specific ester.

Scenario B: DMSO-
  • Pros: Forms H-bonds with the

    
    , slowing exchange. This reveals the 
    
    
    
    proton as a distinct triplet (coupled to
    
    
    ) at ~4.3 ppm.
  • Effect on Shift: The

    
     methylene signal shifts slightly, often resolving from the methyl ester singlet.
    
  • Verdict: Superior for characterization. The appearance of the OH triplet confirms the alcohol is primary and not oxidized to an aldehyde.

Scenario C: Shift Reagent (Trichloroacetyl Isocyanate - TAI)
  • Method: Add 2 drops of TAI to the NMR tube.

  • Reaction: TAI reacts with the

    
     to form a carbamate.
    
  • Result: The

    
     signal shifts downfield by ~0.5 - 1.0 ppm (to ~4.2 ppm), completely clearing the 3.6 ppm region for the methyl ester.
    
  • Verdict: The Gold Standard for absolute quantification of the ester vs. alcohol ratio.

Experimental Protocols

Protocol 1: The "Water Shake" (OH Validation)

Use this to confirm the peak at 1.5-2.5 ppm is indeed the Hydroxyl group and not water impurity.

  • Acquire a standard 1H spectrum in

    
    .
    
  • Add 1 drop of

    
     directly to the NMR tube.
    
  • Shake vigorously for 30 seconds.

  • Allow layers to separate (or run as emulsion if necessary).

  • Re-acquire spectrum.

  • Result: The broad singlet at 1.5-2.5 ppm will vanish (exchange with D). The triplet at 3.64 ppm will simplify if it was coupled to the OH.

Protocol 2: TAI Derivatization (For Purity Assays)

Use this when strict quantitation of the alcohol functionality is required.

  • Dissolve 10 mg sample in 0.6 mL

    
    .
    
  • Acquire "Before" spectrum.

  • Add 20

    
    L Trichloroacetyl Isocyanate (TAI) directly to the tube.
    
  • Shake and wait 5 minutes (reaction is instantaneous).

  • Acquire "After" spectrum.

  • Analysis: Integrate the new multiplet at ~4.2 ppm (shifted

    
    ) against the methyl ester singlet at 3.67 ppm. Ratio should be exactly 2:3.
    

Visualization of Analytical Logic

The following diagrams illustrate the decision-making process for assigning peaks and determining purity.

Diagram 1: Purity Assessment Workflow

PurityCheck Start Crude Product Methyl 8-hydroxyoctanoate Solvent Dissolve in CDCl3 Start->Solvent CheckRegion Inspect 3.6 - 3.7 ppm Region Solvent->CheckRegion Overlap Peaks Overlap? (Broad Multiplet ~5H) CheckRegion->Overlap Low Field (300 MHz) Distinct Peaks Distinct? (Singlet 3H + Triplet 2H) CheckRegion->Distinct High Field (600 MHz) Action1 Action: Switch to DMSO-d6 or Add TAI Reagent Overlap->Action1 Action2 Calculate Integral Ratio (OCH3 : CH2-OH) Distinct->Action2 Action1->Action2 Peaks Resolved ResultPure Ratio 3:2 (PURE) Action2->ResultPure ResultImpure Ratio < 3:2 (Hydrolysis/Impurity) Action2->ResultImpure

Caption: Logical workflow for overcoming signal overlap to determine molar purity.

Diagram 2: Spectral Distinction of Impurities

ImpurityMap Center Target Molecule Methyl 8-hydroxyoctanoate Acid Impurity: Free Acid (Hydrolysis) Center->Acid H2O / H+ Diol Impurity: Octanediol (Reduction) Center->Diol LiAlH4 / Reduction AcidSig Loss of Singlet @ 3.67 Retention of Triplet @ 2.30 Acid->AcidSig DiolSig Loss of Singlet @ 3.67 Shift of Triplet 2.30 -> 1.50 Diol->DiolSig

Caption: Spectral fingerprints identifying common process impurities.

References

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics.

  • Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry.

  • National Institute of Standards and Technology (NIST). "Methyl 8-hydroxyoctanoate Spectra Data." NIST Webbook.

  • Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds." Wiley.[1][2] (Standard reference for chemical shift prediction logic).

Sources

Comparative Guide: FTIR Spectral Analysis of Methyl 8-Hydroxyoctanoate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide Target Audience: Pharmaceutical Researchers, Polymer Scientists, and Process Engineers

Executive Summary

Methyl 8-hydroxyoctanoate (M8HO) is a critical bifunctional intermediate possessing both a terminal hydroxyl group and a methyl ester moiety. In drug delivery systems (specifically poly-ortho esters and polyesters) and pheromone synthesis, the purity of M8HO is paramount.

This guide provides a comparative spectral analysis of M8HO against its two most common process analogs: 8-Hydroxyoctanoic Acid (the hydrolysis degradation product) and Methyl Octanoate (the non-hydroxylated analog).

Key Differentiator: The spectral identity of M8HO is defined by the simultaneous presence of a non-acidic hydroxyl band (


) and a high-frequency ester carbonyl (

), distinguishing it from the broad carboxylic acid "envelope" or the hydroxyl-free spectrum of simple esters.

Structural Context & Theoretical Basis

To interpret the FTIR spectrum accurately, one must understand the vibrational modes associated with M8HO's specific topology:


.
The "Rule of Three" for Esters

M8HO follows the "Rule of Three" characteristic of aliphatic esters, displaying three intense bands:

  • C=O Stretch: The carbonyl "sword" at

    
    .[1][2]
    
  • C-O-C Stretch (Acyl): The asymmetric stretch near

    
    .
    
  • O-C-C Stretch (Alkoxy): The symmetric stretch near

    
    .
    
The Hydroxyl Indicator

Unlike simple esters, M8HO exhibits hydrogen bonding capability via its terminal -OH group. In neat liquid films (ATR), this manifests as intermolecular hydrogen bonding, broadening the O-H stretch.

Experimental Protocol: Self-Validating ATR-FTIR

Note: This protocol utilizes Attenuated Total Reflectance (ATR) for reproducibility and minimal sample preparation, superior to KBr pellets for viscous oils like M8HO.

Materials & Equipment
  • Spectrometer: FTIR with DTGS or MCT detector (e.g., Agilent Cary 630 or Thermo Nicolet iS50).

  • Crystal: Diamond or ZnSe ATR crystal (Diamond preferred for durability).

  • Sample: Methyl 8-hydroxyoctanoate (>98% purity).

  • Cleaning Solvent: Isopropanol (HPLC Grade).

Step-by-Step Workflow
  • System Validation (Background):

    • Clean crystal with isopropanol; allow to dry completely.

    • Acquire background spectrum (Air) at

      
       resolution, 32 scans.
      
    • Validation Check: Ensure no residual peaks in the

      
       (hydrocarbon) or 
      
      
      
      (moisture) regions.
  • Sample Application:

    • Pipette

      
       of M8HO directly onto the center of the crystal.
      
    • Lower the pressure clamp until the force gauge registers the optimal contact (usually ~80-100 gauge units).

  • Acquisition:

    • Scan Range:

      
      .
      
    • Resolution:

      
      .
      
    • Scans: 32 or 64 (to improve Signal-to-Noise ratio).

  • Processing:

    • Apply ATR Correction (if quantitative comparison to transmission library is required).

    • Baseline correct (linear).

FTIR_Workflow Start Start: Clean Crystal Background Acquire Background (Air, 32 scans) Start->Background Check Validation Check: No Contamination? Background->Check Check->Background Fail (Reclean) Sample Apply M8HO Sample (10-20 µL) Check->Sample Pass Acquire Acquire Spectrum (4000-600 cm⁻¹) Sample->Acquire Process ATR Correction & Baseline Acquire->Process

Figure 1: Self-validating ATR-FTIR acquisition workflow for liquid ester samples.

Comparative Spectral Analysis

This section compares M8HO against 8-Hydroxyoctanoic Acid (Acid) and Methyl Octanoate (Ester) to highlight diagnostic regions.

Region 1: High Frequency ( )

The Hydrogen Bonding Zone

CompoundO-H Stretch CharacteristicsC-H Stretch (Alkyl)
Methyl 8-hydroxyoctanoate Broad, Medium Intensity (

)
. Distinct separation from C-H bands.[2][3][4] Indicates alcohol -OH.
Sharp peaks (

).
8-Hydroxyoctanoic Acid Very Broad, Strong Envelope (

)
.[5] Often merges with C-H bands. Indicates Carboxylic O-H.
"Riding" on the broad O-H envelope.
Methyl Octanoate Absent . Baseline is flat

.
Sharp peaks (

).[1]

Insight: If you see a "bearded" shape (broad absorption extending below


), your ester has hydrolyzed to the acid. If the region above 

is flat, you have lost the terminal hydroxyl group (or have the wrong starting material).
Region 2: The Carbonyl Discriminator ( )

The "Sword" of the Spectrum

CompoundCarbonyl (C=O) PositionMechanistic Cause
Methyl 8-hydroxyoctanoate

Ester carbonyls vibrate at higher frequencies due to the electron-withdrawing methoxy group (induction).
8-Hydroxyoctanoic Acid

Acid carbonyls vibrate at lower frequencies due to strong dimeric hydrogen bonding weakening the C=O bond.
Methyl Octanoate

Identical to M8HO (cannot distinguish solely by C=O).
Region 3: The Fingerprint ( )

The C-O Stretch Confirmation

  • M8HO: Displays the characteristic "Rule of Three" ester bands (

    
    ). Additionally, a primary alcohol C-O stretch typically appears near 
    
    
    
    , though it may overlap with the ester's O-C-C symmetric stretch.
  • Acid: Shows a C-O stretch/OH bend coupling near

    
     and lacks the specific ester doublet pattern.[5]
    

Decision Logic for Identification

Use this logic tree to interpret your spectrum during quality control.

Spectral_Logic Start Analyze Spectrum (Unknown C8 Derivative) Check_OH Check 3200-3500 cm⁻¹ Is there a broad OH band? Start->Check_OH No_OH No OH Band Check_OH->No_OH No Has_OH Yes, Broad Band Check_OH->Has_OH Yes Result_Ester Identity: Methyl Octanoate (Non-hydroxylated) No_OH->Result_Ester Check_CO Check Carbonyl (C=O) Position Has_OH->Check_CO CO_High > 1735 cm⁻¹ (Ester C=O) Check_CO->CO_High High Freq CO_Low < 1720 cm⁻¹ (Acid C=O) Check_CO->CO_Low Low Freq Result_M8HO Identity: Methyl 8-Hydroxyoctanoate (Target) CO_High->Result_M8HO Result_Acid Identity: 8-Hydroxyoctanoic Acid (Hydrolysis Impurity) CO_Low->Result_Acid

Figure 2: Spectral decision tree for differentiating M8HO from common analogs.

Summary of Key Diagnostic Peaks

Data compiled from standard ester/alcohol group frequencies and NIST database correlations.

Functional GroupVibration ModeWavenumber (

)
IntensityNote
Hydroxyl (-OH) O-H Stretch

Medium, BroadIntermolecular H-bonding
Alkyl Chain C-H Asym Stretch

Strong

backbone
Alkyl Chain C-H Sym Stretch

Medium

backbone
Ester Carbonyl C=O[1][2][3][4][5][6][7][8] Stretch

Very StrongDiagnostic for ester
Ester C-O C-O-C Asym Stretch

Strong"Rule of Three" Band 2
Alcohol/Ester C-O Stretch

MediumOverlap of alcohol/ester

Application Note: Polymerization Monitoring

For researchers using M8HO to synthesize Poly(8-hydroxyoctanoate) via transesterification:

  • Reaction Progress: Monitor the disappearance of the sharp Methyl C-H stretch (from the methoxy group) at

    
     (if resolvable) or the shift in the C-O fingerprint region.
    
  • End Group Analysis: As molecular weight increases, the relative intensity of the terminal Hydroxyl band (

    
    ) will decrease relative to the backbone Carbonyl band (
    
    
    
    ).

References

  • NIST Mass Spectrometry Data Center. "Methyl 8-hydroxyoctanoate."[9] NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology.[10][11][12][13] [Link][13]

  • Coates, J. (2000). "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[9] (Refer to Chapter 2 for detailed Ester vs. Acid shifts).

  • PubChem. "Methyl 8-hydroxyoctanoate Compound Summary." National Library of Medicine. [Link]

Sources

Technical Guide: Comparative Reactivity of Methyl 8-Hydroxyoctanoate vs. Methyl 8-Bromooctanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 8-bromooctanoate and Methyl 8-hydroxyoctanoate are C8 heterobifunctional linkers used extensively in the synthesis of PROTACs, antibody-drug conjugates (ADCs), and lipid nanoparticles.

  • Methyl 8-bromooctanoate acts as a primary electrophile . It is "reaction-ready" for direct

    
     alkylation with amines, thiols, or azides. It is preferred when minimizing synthetic steps is critical.
    
  • Methyl 8-hydroxyoctanoate acts as a latent electrophile . It requires activation (via Mitsunobu conditions or sulfonation) to react. It is preferred when the target molecule contains sensitive functional groups that would prematurely react with an alkyl bromide, or when an aldehyde intermediate (via oxidation) is required.

Chemical Profile & Structural Analysis[1]

FeatureMethyl 8-hydroxyoctanoateMethyl 8-bromooctanoate
CAS Number 55405-50-026825-92-3
Structure


Reactive Terminus Primary Alcohol (

)
Primary Alkyl Bromide (

)
Leaving Group (

)
Hydroxide (

) - Poor
Bromide (

) - Good
Oxidation State Oxidizable (to Aldehyde/Acid)Fully Reduced (at C8)
Shelf Stability High (Hygroscopic)Moderate (Light Sensitive)
Mechanistic Divergence

The core difference lies in the activation energy required to displace the terminal group. The bromide possesses a weak


 bond and a stable leaving group (

), facilitating direct nucleophilic attack. The alcohol possesses a strong

bond and a high-energy leaving group (

), necessitating in situ activation.

ReactivityComparison Alcohol Methyl 8-hydroxyoctanoate Activation Activation Step (MsCl or Mitsunobu) Alcohol->Activation Required Bromide Methyl 8-bromooctanoate Transition Transition State (SN2) Bromide->Transition Direct Attack Activation->Transition Activated LG Product Substituted Product (Nu-(CH2)7-COOMe) Transition->Product

Figure 1: Reaction coordinate logic. The bromide bypasses the activation step required for the alcohol.

Reactivity Landscape & Decision Matrix

A. Nucleophilic Substitution ( )[2][3]
  • Methyl 8-bromooctanoate: Reacts rapidly with strong nucleophiles (

    
    , 
    
    
    
    ,
    
    
    ) in polar aprotic solvents (DMF, DMSO).
    • Risk:[1][2] Elimination (E2) side reactions if heated with strong, bulky bases (e.g.,

      
      -BuOK).
      
  • Methyl 8-hydroxyoctanoate: Inert to direct substitution. Must be converted to a mesylate/tosylate or subjected to Mitsunobu conditions (

    
     / DIAD).[3]
    
    • Advantage:[1][2] Allows for "masking" reactivity until late-stage synthesis.

B. Orthogonality with Methyl Ester

Both molecules contain a methyl ester (


) at the C1 position. This group is sensitive to hydrolysis  (aqueous base/acid) and reduction  (

).
  • Protocol Constraint: When using the bromide, avoid aqueous NaOH/KOH, as it will hydrolyze the ester to the carboxylic acid. Use non-nucleophilic bases like

    
     or DIPEA in organic solvents.
    
Decision Guide
ScenarioRecommended LinkerRationale
Target has free amines/thiols Methyl 8-bromooctanoate Direct alkylation is cleaner and requires fewer reagents than Mitsunobu.
Target is acidic (Phenol/Imide) Methyl 8-hydroxyoctanoate Mitsunobu reaction is highly selective for phenols/imides and avoids base-mediated ester hydrolysis.
Need an Aldehyde Linker Methyl 8-hydroxyoctanoate Can be oxidized (Swern/Dess-Martin) to Methyl 8-oxooctanoate for reductive amination.
Long-term Storage Methyl 8-hydroxyoctanoate Alcohols are less prone to degradation/hydrolysis over years compared to alkyl bromides.

Experimental Protocols

Protocol A: Direct Substitution (The "Bromide Route")

Objective: Synthesis of Methyl 8-azidooctanoate (Click Chemistry Precursor). This protocol demonstrates the high reactivity of the bromide with inorganic nucleophiles.

  • Reagents: Methyl 8-bromooctanoate (1.0 eq), Sodium Azide (

    
    , 1.5 eq).
    
  • Solvent: Anhydrous DMF (0.2 M concentration).

  • Procedure:

    • Dissolve Methyl 8-bromooctanoate in DMF under

      
       atmosphere.
      
    • Add solid

      
       in one portion.
      
    • Heat to 60°C for 4-6 hours. (Monitor by TLC; Bromide

      
       > Azide 
      
      
      
      ).
    • Note: Do not exceed 80°C to prevent thermal decomposition of the azide.

  • Workup: Dilute with

    
    , wash 3x with water (to remove DMF), dry over 
    
    
    
    , and concentrate.
  • Yield: Typically >90%.

Protocol B: Mitsunobu Reaction (The "Alcohol Route")

Objective: Synthesis of Methyl 8-phenoxyctanoate (Ether Linkage). This protocol demonstrates the utility of the alcohol for coupling with weak nucleophiles (phenols).

  • Reagents: Methyl 8-hydroxyoctanoate (1.0 eq), Phenol (1.1 eq), Triphenylphosphine (

    
    , 1.2 eq), DIAD (1.2 eq).
    
  • Solvent: Anhydrous THF (0.1 M).

  • Procedure:

    • Dissolve alcohol, phenol, and

      
       in THF; cool to 0°C .
      
    • Add DIAD dropwise over 15 minutes. The solution will turn yellow.

    • Allow to warm to Room Temperature (RT) and stir for 12-16 hours.

  • Workup: Concentrate THF. Triturate with Hexane/EtOAc to precipitate triphenylphosphine oxide (

    
    ). Filter and purify filtrate via column chromatography.[4]
    
  • Yield: Typically 75-85%.

Workflow Visualization

This diagram illustrates the synthetic divergence based on the starting material.

SynthesisWorkflow Start_OH Methyl 8-hydroxyoctanoate Start_Br Methyl 8-bromooctanoate Start_OH->Start_Br CBr4 / PPh3 (Appel Rxn) Cond_Ox Oxidation (Dess-Martin) Start_OH->Cond_Ox Cond_Mitsunobu Mitsunobu (PPh3/DIAD + Ar-OH) Start_OH->Cond_Mitsunobu Cond_SN2 Direct SN2 (K2CO3 + R-NH2) Start_Br->Cond_SN2 Prod_Ald Aldehyde Linker (Reductive Amination) Cond_Ox->Prod_Ald Prod_Ether Aryl Ether Linker Cond_Mitsunobu->Prod_Ether Prod_Amine Amine Linker Cond_SN2->Prod_Amine

Figure 2: Synthetic utility map. Dashed line indicates conversion of Alcohol to Bromide via Appel Reaction.

Comparative Data Summary

The following data summarizes typical performance metrics derived from standard organic synthesis benchmarks for C8 linkers.

MetricMethyl 8-bromooctanoate (

)
Methyl 8-hydroxyoctanoate (Mitsunobu)
Atom Economy High (Only

is waste)
Low (Generates

and Hydrazine)
Purification Simple (Extraction usually sufficient)Complex (Chromatography needed to remove

)
Reaction Time Fast (2-6 hours)Slow (12-24 hours)
Ester Stability Risk of hydrolysis if base is too strongExcellent (Neutral conditions)
Cost Generally HigherGenerally Lower

References

  • Reactivity of Alkyl Halides: Master Organic Chemistry. "The SN2 Mechanism: Kinetics, Thermodynamics, and Stereochemistry." [Link]

  • Mitsunobu Reaction Scope: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews 109.6 (2009): 2551-2651. [Link]

  • PubChem Compound Summary: National Center for Biotechnology Information. "PubChem Compound Summary for CID 11107373, Methyl 8-bromooctanoate." [Link]

Sources

A Researcher's Guide to the Quantification of Methyl 8-hydroxyoctanoate: Selecting and Validating Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of metabolomics, lipidomics, and the development of novel therapeutics, the accurate quantification of specific lipid molecules is paramount. Methyl 8-hydroxyoctanoate, a hydroxy fatty acid methyl ester (h-FAME), is an important analyte in various biological and chemical systems. Its precise measurement hinges on the availability and proper use of high-quality reference standards. This guide provides a comprehensive comparison of available reference standards for Methyl 8-hydroxyoctanoate quantification, delves into the critical considerations for their use, and presents a detailed analytical workflow based on established methodologies.

The Reference Standard Dilemma: Navigating Purity, Certification, and Availability

An ideal reference standard for quantitative analysis is a Certified Reference Material (CRM). A CRM is produced by a metrologically valid procedure and is accompanied by a certificate providing the value of the specified property, its associated uncertainty, and a statement of metrological traceability. For many common analytes, CRMs are readily available from various suppliers.

However, for more specialized molecules like Methyl 8-hydroxyoctanoate, the availability of a true CRM can be limited. A thorough search of commercial suppliers reveals that while Methyl 8-hydroxyoctanoate is available as a chemical standard with a stated purity (typically ≥98%), it is not commonly offered as a CRM produced under ISO 17034. This presents a critical challenge for researchers aiming for the highest level of accuracy and regulatory compliance.

In contrast, a structurally related but non-hydroxylated compound, Methyl octanoate, is available as a TraceCERT® Certified Reference Material from suppliers like Sigma-Aldrich.[1] This highlights the niche availability of CRMs for certain classes of molecules.

Table 1: Comparison of Commercially Available Standards for Methyl 8-hydroxyoctanoate and a Related CRM

Product NameSupplier ExamplePurity/GradeCertificationKey Considerations for Quantification
Methyl 8-hydroxyoctanoate ChemScene≥98%None explicitly statedPurity needs independent verification. Uncertainty of the standard's concentration must be determined.
Methyl octanoate Sigma-AldrichAnalytical Standard-Not a direct substitute for Methyl 8-hydroxyoctanoate.
Methyl octanoate Sigma-AldrichCertified Reference Material (TraceCERT®)ISO 17034, ISO/IEC 17025Provides metrological traceability and a certified concentration with uncertainty. Useful as a system suitability or internal standard for method development.

When a CRM for the specific analyte is unavailable, researchers must rely on "well-characterized" or "analytical standard" grade materials. While these standards come with a certificate of analysis (CoA) stating the purity, this value is not always determined with the same rigor as a CRM. Therefore, the onus is on the user to perform additional validation steps to ensure the accuracy of their quantification.

The Imperative of In-House Validation for Non-Certified Standards

Using a non-certified reference standard for quantification necessitates a robust in-house validation protocol to establish its fitness for purpose. This process should be guided by principles outlined by regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2] Key validation parameters include:

  • Purity Verification: The purity stated on the CoA should be independently confirmed. This can be achieved using techniques like quantitative NMR (qNMR), mass spectrometry, or chromatography with a universal detector (e.g., charged aerosol detector).

  • Identity Confirmation: The chemical identity of the standard should be unequivocally confirmed using methods such as high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Solution Stability: The stability of the standard in the chosen solvent and at various storage conditions should be assessed over time to ensure that the concentration of the stock and working solutions remains constant throughout the experimental workflow.

A Validated Workflow for Methyl 8-hydroxyoctanoate Quantification by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of fatty acid methyl esters (FAMEs).[3][4] The hydroxyl group in Methyl 8-hydroxyoctanoate can impact its volatility and chromatographic performance. Therefore, a derivatization step to cap the hydroxyl group is often recommended to improve peak shape and sensitivity. The following is a detailed protocol for the quantification of Methyl 8-hydroxyoctanoate using a silylation derivatization followed by GC-MS analysis.

Experimental Workflow

Quantification Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_quant Quantification Standard_Prep Prepare Methyl 8-hydroxyoctanoate Stock & Working Standards Internal_Standard Add Internal Standard (e.g., Methyl heptadecanoate) Standard_Prep->Internal_Standard Sample_Prep Prepare Sample Matrix (e.g., extract lipids and methylate) Sample_Prep->Internal_Standard Derivatization Silylation of hydroxyl group (e.g., with BSTFA + 1% TMCS) Internal_Standard->Derivatization GC_MS Inject into GC-MS system Derivatization->GC_MS Data_Acquisition Acquire data in Selected Ion Monitoring (SIM) mode GC_MS->Data_Acquisition Calibration_Curve Generate Calibration Curve Data_Acquisition->Calibration_Curve Quantify Calculate Concentration in Unknown Samples Calibration_Curve->Quantify

Caption: Workflow for Methyl 8-hydroxyoctanoate quantification.

Step-by-Step Protocol

1. Preparation of Standards and Samples:

  • Reference Standard Stock Solution: Accurately weigh the Methyl 8-hydroxyoctanoate reference standard and dissolve it in a suitable solvent (e.g., hexane or ethyl acetate) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the analyte in the samples.

  • Internal Standard (IS): Prepare a stock solution of a suitable internal standard, such as Methyl heptadecanoate, which is structurally similar but chromatographically resolved from Methyl 8-hydroxyoctanoate. Add a fixed amount of the IS to all calibration standards and samples.

  • Sample Preparation: The sample preparation will vary depending on the matrix. For biological samples, this may involve lipid extraction followed by transesterification to convert fatty acids to their methyl esters.

2. Derivatization (Silylation):

  • To an aliquot of each standard and sample, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes) to ensure complete derivatization of the hydroxyl group.

3. GC-MS Analysis:

  • Gas Chromatograph Conditions:

    • Column: A mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) is suitable for separating the silylated analyte.

    • Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C) at a controlled rate (e.g., 10°C/min).

    • Injector: Use a split/splitless injector in splitless mode to maximize sensitivity.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for the silylated Methyl 8-hydroxyoctanoate and the internal standard. For the trimethylsilyl (TMS) derivative of Methyl 8-hydroxyoctanoate, characteristic ions would include the molecular ion and fragments resulting from the loss of methyl and TMS groups.

4. Data Analysis and Quantification:

  • Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the calibration standards.

  • Quantification: Determine the concentration of Methyl 8-hydroxyoctanoate in the unknown samples by interpolating their analyte-to-internal standard peak area ratios from the calibration curve.

Performance Data: What to Expect from a Validated Method

A properly validated method for Methyl 8-hydroxyoctanoate quantification should demonstrate excellent performance characteristics. The following table presents hypothetical but realistic performance data that researchers should aim to achieve.

Table 2: Typical Performance Characteristics of a Validated GC-MS Method for Methyl 8-hydroxyoctanoate Quantification

ParameterTarget ValueRationale
Linearity (r²) > 0.995Demonstrates a direct proportional relationship between concentration and response.
Limit of Detection (LOD) Analyte- and matrix-dependentThe lowest amount of analyte that can be reliably detected.
Limit of Quantification (LOQ) Analyte- and matrix-dependentThe lowest amount of analyte that can be quantitatively determined with acceptable precision and accuracy.
Precision (%RSD) < 15%Measures the closeness of agreement between a series of measurements.
Accuracy (% Recovery) 85-115%Measures the closeness of the measured value to the true value.

Conclusion: Ensuring Data Integrity Through Rigorous Practice

The accurate quantification of Methyl 8-hydroxyoctanoate is achievable despite the limited availability of certified reference materials. The key to generating reliable and reproducible data lies in a thorough understanding of the quality of the chosen reference standard and the implementation of a rigorous in-house validation protocol. By following the principles of analytical method validation and employing a well-controlled experimental workflow, researchers can have confidence in the integrity of their results, paving the way for meaningful scientific discoveries.

References

  • PubChem. Methyl 8-hydroxyoctanoate. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • Shimadzu Corporation. Quantitative Analysis of Fatty Acid Methyl Esters (FAMEs) Using Smart EI/CI Ion Source. [Link]

  • David, F., & Sandra, P. (2007). Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry.
  • Dong, M. W. (2013). Analytical Method Validation: Back to Basics, Part II. LCGC North America, 31(10), 874-883.
  • Gao, Y., et al. (2020). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. Journal of Analytical Methods in Chemistry, 2020, 8896913.

Sources

Technical Comparison Guide: Elemental Analysis and Mass Spectrometry of Methyl 8-hydroxyoctanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 8-hydroxyoctanoate (CAS 20257-95-8) is a critical bifunctional intermediate used in the synthesis of pheromones, polyesters (polyhydroxyalkanoates), and pharmaceutical conjugates. Its characterization presents unique challenges due to the competing reactivities of the methyl ester and the primary omega-hydroxyl group.

This guide provides a definitive technical comparison of analytical methodologies for this molecule. Unlike simple fatty acid methyl esters (FAMEs), the terminal hydroxyl group introduces polarity that complicates Gas Chromatography (GC) behavior and alters fragmentation patterns in Mass Spectrometry (MS). We compare direct analysis against derivatization workflows and establish benchmarks for Elemental Analysis (EA) validation.

Molecular Profile & Elemental Analysis[1][2]

Before assessing spectral performance, the chemical identity must be validated through Elemental Analysis (CHN). For Methyl 8-hydroxyoctanoate (


), the theoretical composition serves as the baseline for purity assessment.
Theoretical vs. Experimental Composition

The primary challenge in EA for hydroxy-esters is hygroscopicity. The terminal hydroxyl group can absorb atmospheric moisture, artificially inflating Hydrogen and Oxygen values while depressing Carbon percentages.

ElementTheoretical (wt%)Acceptable Experimental Range (±0.4%)Common Deviations & Causes
Carbon 62.04% 61.64% – 62.44%Low: Moisture absorption or residual solvent (MeOH).
Hydrogen 10.41% 10.01% – 10.81%High: Water contamination (

adds 11.1% H).
Oxygen 27.55% N/A (Calculated by difference)High: Oxidation to carboxylic acid or water uptake.

Expert Insight: If your Carbon value is <61.5% but H is >10.5%, do not assume synthesis failure. Dry the sample under high vacuum (


 mbar) over 

for 4 hours and re-run.

Mass Spectrometry Characterization

The mass spectral behavior of Methyl 8-hydroxyoctanoate is distinct from non-hydroxylated FAMEs. We compare Electron Ionization (EI) patterns of the native molecule versus its Trimethylsilyl (TMS) derivative.[1]

A. Direct EI-MS (Native Molecule)

In standard 70 eV EI-MS, the molecule exhibits a characteristic fragmentation pattern driven by the ester moiety.

  • Molecular Ion (

    
    ):  m/z 174 (Often weak or absent).
    
  • Base Peak: m/z 74 . This is the signature of the McLafferty Rearrangement , involving the transfer of a gamma-hydrogen to the carbonyl oxygen.

  • Key Fragments:

    • m/z 143 (

      
      ):  Loss of the methoxy group (
      
      
      
      ).
    • m/z 156 (

      
      ):  Loss of water from the terminal hydroxyl (dehydration).
      
    • m/z 55: Hydrocarbon chain fragment (

      
      ).
      
B. Comparative Analysis: Native vs. TMS Derivative

Direct analysis of the native hydroxylated ester often results in peak tailing due to hydrogen bonding with active sites in the GC column. Derivatization with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) caps the hydroxyl group, improving chromatography and altering fragmentation.

Fragmentation Mechanism Diagram (Graphviz)

The following diagram illustrates the competing fragmentation pathways for the native molecule.

Fragmentation M Molecular Ion [M]+ m/z 174 McL McLafferty Rearr. Base Peak m/z 74 M->McL Gamma-H Transfer Dehyd Dehydration [M-18]+ m/z 156 M->Dehyd - H2O (Thermal/EI) Methoxy Alpha Cleavage [M-31]+ m/z 143 M->Methoxy - OCH3

Caption: Figure 1. Primary EI fragmentation pathways for Methyl 8-hydroxyoctanoate. The McLafferty rearrangement (m/z 74) dominates due to the stability of the resulting enol ion.

Performance Comparison: Analytical Alternatives

The choice of method depends on the required sensitivity and the complexity of the matrix.

FeatureMethod A: Direct GC-MS Method B: TMS-Derivatization GC-MS Method C: LC-MS (ESI+)
Analyte Form Native Methyl 8-hydroxyoctanoateMethyl 8-((trimethylsilyl)oxy)octanoateNative (Adduct formation)
Chromatography Moderate tailing on non-polar cols.Sharp, symmetrical peaks.Excellent, no derivatization needed.
Sensitivity Good (ng range).[2]High (improved S/N ratio).High (pg range).
Specificity m/z 74 (Generic for methyl esters).m/z 73, 75 (TMS specific) + m/z 74.

(m/z 197) or

.
Throughput High (No prep time).Medium (30 min reaction time).[3]High.
Recommendation Routine Purity Checks Complex Biological Matrices Trace Quantification
Experimental Protocol: TMS Derivatization

For researchers requiring high-precision quantification (e.g., metabolic studies), derivatization is mandatory to prevent adsorption losses.

  • Aliquot: Take 100 µL of sample solution (1 mg/mL in Dichloromethane).

  • Dry: Evaporate solvent under Nitrogen stream.

  • React: Add 50 µL BSTFA + 1% TMCS and 50 µL Pyridine (catalyst).

  • Incubate: Heat at 60°C for 30 minutes.

  • Analyze: Inject 1 µL into GC-MS (Split 1:20).

    • Result: The molecular ion shifts to m/z 246 (

      
      ). Look for the characteristic TMS fragment m/z 73  (
      
      
      
      ).

Analytical Workflow Logic

To ensure data integrity, follow this decision logic when characterizing Methyl 8-hydroxyoctanoate.

Workflow Start Sample: Methyl 8-hydroxyoctanoate Purity Purity Check needed? Start->Purity EA Run Elemental Analysis (CHN) Purity->EA Yes GC GC-MS Analysis Purity->GC No CheckEA Is C% within 0.4%? EA->CheckEA Dry Dry Sample (P2O5, Vac) CheckEA->Dry No CheckEA->GC Yes Dry->EA Matrix Is Matrix Complex? GC->Matrix Direct Direct Injection (DB-Wax) Matrix->Direct No (Pure Std) Deriv BSTFA Derivatization (DB-5MS) Matrix->Deriv Yes (Bio/Crude)

Caption: Figure 2. Integrated analytical workflow for validation of Methyl 8-hydroxyoctanoate, prioritizing EA for bulk purity and Derivatization-GC-MS for trace analysis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 554055, Methyl 8-hydroxyoctanoate. Retrieved from [Link]

  • Dodds, E. D., et al. (2005). Gas Chromatographic Quantification of Fatty Acid Methyl Esters: Flame Ionization Detection vs. Electron Impact Mass Spectrometry. Lipids, 40(4), 419-428. Retrieved from [Link]

  • JEOL USA. Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Methyl 8-hydroxyoctanoate Mass Spectrum. NIST Standard Reference Database 1A v17. Retrieved from [Link]

Sources

Comparative Stability of Methyl vs. Ethyl 8-Hydroxyoctanoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of polyesters, pharmaceuticals, and other advanced materials, the purity and stability of monomeric precursors are of paramount importance. 8-Hydroxyoctanoic acid and its esters are valuable building blocks, and understanding their relative stability is critical for ensuring reproducibility, optimizing storage conditions, and controlling polymerization kinetics. This guide provides an in-depth technical comparison of the stability of methyl 8-hydroxyoctanoate and ethyl 8-hydroxyoctanoate, supported by established principles of organic chemistry and detailed experimental protocols for validation.

Introduction: The Significance of Ester Stability in Research and Development

Methyl and ethyl 8-hydroxyoctanoate are key intermediates in the synthesis of a variety of polymers and bioactive molecules. Their stability directly impacts the integrity of starting materials, the predictability of reaction outcomes, and the performance of the final products. Degradation, whether through hydrolysis, thermal decomposition, or oxidation, can introduce impurities that may act as chain terminators in polymerization reactions, alter the pharmacological profile of a drug substance, or lead to inconsistent material properties.

This guide will explore the principal degradation pathways for these esters and provide a framework for their comparative assessment. While direct, side-by-side kinetic studies on these specific molecules are not extensively reported in the literature, we can infer their relative stability based on the well-understood chemistry of fatty acid esters.[1][2] This document will equip researchers with the foundational knowledge and practical methodologies to evaluate the stability of these critical reagents in their own laboratory settings.

Fundamental Drivers of Ester Stability: A Comparative Overview

The stability of an ester is primarily influenced by the electronic and steric nature of its alcohol and carboxylic acid moieties. In the case of methyl and ethyl 8-hydroxyoctanoate, the core difference lies in the alkyl group of the ester: a methyl versus an ethyl group. This seemingly minor variation can have tangible effects on their susceptibility to degradation.

Table 1: Predicted Comparative Stability of Methyl vs. Ethyl 8-Hydroxyoctanoate

Stability ParameterMethyl 8-HydroxyoctanoateEthyl 8-HydroxyoctanoateRationale
Hydrolytic Stability Potentially slightly less stablePotentially slightly more stableThe ethyl group is slightly more electron-donating and sterically hindering than the methyl group, which can marginally reduce the electrophilicity of the carbonyl carbon and impede nucleophilic attack by water.
Thermal Stability Potentially slightly less stablePotentially slightly more stableThe additional methylene group in the ethyl ester may subtly influence intermolecular forces and packing, potentially leading to a minor increase in thermal stability.
Oxidative Stability Potentially slightly less stablePotentially slightly more stableGeneral studies on fatty acid esters suggest that larger ester head groups can lead to improved oxidative stability.[2][3]

It is crucial to emphasize that these are predicted trends based on general chemical principles. The actual stability can be influenced by various factors, including the presence of catalysts (acidic or basic residues), water content, exposure to light and oxygen, and storage temperature.[1][4]

Visualizing the Molecules and Their Degradation

To better understand the processes involved, it is helpful to visualize the structures of methyl and ethyl 8-hydroxyoctanoate and their primary degradation pathways.

cluster_methyl Methyl 8-Hydroxyoctanoate cluster_ethyl Ethyl 8-Hydroxyoctanoate m8ho Methyl 8-Hydroxyoctanoate e8ho Ethyl 8-Hydroxyoctanoate

Caption: Chemical Structures of Methyl and Ethyl 8-Hydroxyoctanoate.

The two most common degradation pathways for these esters are hydrolysis and oxidation.

cluster_hydrolysis Hydrolytic Degradation ester Ester (Methyl or Ethyl) 8-Hydroxyoctanoate acid 8-Hydroxyoctanoic Acid ester->acid H⁺ or OH⁻ catalyst alcohol Methanol or Ethanol ester->alcohol H⁺ or OH⁻ catalyst water H₂O

Caption: General Hydrolysis Pathway of 8-Hydroxyoctanoate Esters.

cluster_oxidation Oxidative Degradation ester Ester peroxide Hydroperoxides ester->peroxide Initiation (Heat, Light) oxygen O₂ degradation_products Aldehydes, Ketones, Carboxylic Acids peroxide->degradation_products Propagation

Caption: General Oxidative Degradation Pathway of Fatty Acid Esters.

Experimental Protocols for Stability Assessment

To empirically determine the comparative stability of methyl and ethyl 8-hydroxyoctanoate, a series of controlled experiments should be conducted. The following protocols provide a robust framework for this evaluation.

Hydrolytic Stability Assessment

Objective: To compare the rate of hydrolysis of methyl and ethyl 8-hydroxyoctanoate under acidic and basic conditions.

Methodology:

  • Preparation of Stock Solutions: Prepare 0.1 M solutions of methyl 8-hydroxyoctanoate and ethyl 8-hydroxyoctanoate in a suitable organic solvent (e.g., acetonitrile).

  • Preparation of Reaction Media:

    • Acidic Hydrolysis: Prepare a solution of 0.1 M hydrochloric acid in a 1:1 mixture of water and acetonitrile.

    • Basic Hydrolysis: Prepare a solution of 0.1 M sodium hydroxide in a 1:1 mixture of water and acetonitrile.

  • Reaction Setup:

    • In separate, sealed vials, mix 1 mL of each ester stock solution with 9 mL of the acidic or basic reaction medium. This will result in four sets of experiments (methyl ester in acid, ethyl ester in acid, methyl ester in base, ethyl ester in base).

    • Prepare control samples by mixing 1 mL of each ester stock solution with 9 mL of the 1:1 water/acetonitrile solvent without acid or base.

    • Incubate all vials in a temperature-controlled water bath at a constant temperature (e.g., 50 °C).

  • Time-Point Analysis:

    • At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a 100 µL aliquot from each vial.

    • Immediately quench the reaction by neutralizing the aliquot (with NaOH for the acidic samples and HCl for the basic samples) and diluting it in the mobile phase for analysis.

  • Analytical Method:

    • Analyze the aliquots using High-Performance Liquid Chromatography (HPLC) with a suitable C18 column.

    • The mobile phase can be a gradient of acetonitrile and water with 0.1% formic acid.

    • Monitor the disappearance of the parent ester peak and the appearance of the 8-hydroxyoctanoic acid peak.

    • Quantify the concentrations using a calibration curve.

  • Data Analysis: Plot the concentration of the remaining ester against time for each condition. Determine the rate constant of hydrolysis for each ester under both acidic and basic conditions.

Expected Outcome: Based on general principles, the rate of hydrolysis for methyl 8-hydroxyoctanoate may be slightly faster than that of ethyl 8-hydroxyoctanoate under both acidic and basic conditions.

Thermal Stability Assessment

Objective: To determine and compare the thermal decomposition profiles of methyl and ethyl 8-hydroxyoctanoate.

Methodology:

  • Instrumentation: Utilize a Thermogravimetric Analyzer (TGA) coupled with a Mass Spectrometer (MS) or a Fourier-Transform Infrared Spectrometer (FTIR) for evolved gas analysis.

  • Sample Preparation: Place a small, accurately weighed amount (5-10 mg) of each ester into the TGA sample pan.

  • TGA Program:

    • Heat the sample from room temperature to a high temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Analysis:

    • Record the weight loss as a function of temperature. The onset temperature of decomposition is a key indicator of thermal stability.

    • Analyze the evolved gases using MS or FTIR to identify the decomposition products.

    • Compare the TGA curves and the decomposition product profiles for the two esters.

Expected Outcome: Ethyl 8-hydroxyoctanoate may exhibit a slightly higher onset temperature of decomposition compared to methyl 8-hydroxyoctanoate, indicating marginally better thermal stability.

Oxidative Stability Assessment

Objective: To compare the susceptibility of methyl and ethyl 8-hydroxyoctanoate to oxidation.

Methodology:

  • Instrumentation: A Rancimat instrument is ideal for this analysis. This instrument accelerates oxidation by heating the sample while bubbling a stream of purified air through it.[5]

  • Sample Preparation: Place a precise amount of each ester (e.g., 3 g) into the Rancimat reaction vessels.

  • Rancimat Analysis:

    • Set the temperature to a suitable level (e.g., 110 °C) and the air flow rate as per the instrument's recommendation.

    • The instrument measures the induction period, which is the time until the formation of volatile oxidation products, detected by an increase in the conductivity of a measuring solution.[5]

  • Data Analysis: A longer induction period indicates greater oxidative stability. Compare the induction periods for methyl and ethyl 8-hydroxyoctanoate.

Expected Outcome: Consistent with literature on fatty acid esters, ethyl 8-hydroxyoctanoate is expected to have a longer induction period, suggesting it is more resistant to oxidation than methyl 8-hydroxyoctanoate.[2][3]

Conclusion and Recommendations

The choice between methyl and ethyl 8-hydroxyoctanoate may depend on the specific application and the acceptable level of impurities. While both esters are expected to exhibit broadly similar stability profiles, subtle differences are anticipated. Ethyl 8-hydroxyoctanoate is predicted to have a slight advantage in terms of hydrolytic, thermal, and oxidative stability due to the electronic and steric effects of the ethyl group.

For applications requiring long-term storage or processing at elevated temperatures, ethyl 8-hydroxyoctanoate may be the more robust choice. However, for many standard laboratory applications, the difference in stability may be negligible. It is imperative for researchers to conduct their own stability assessments under conditions that mimic their intended use. The protocols outlined in this guide provide a comprehensive framework for such an evaluation, enabling informed decisions and ensuring the quality and reliability of experimental outcomes.

References

  • Moser, B. R. (2009). Comparative Oxidative Stability of Fatty Acid Alkyl Esters by Accelerated Methods. Journal of the American Oil Chemists' Society, 86(8), 757–763.
  • Knothe, G. (2005). Dependence of biodiesel fuel properties on the structure of fatty acid alkyl esters. Fuel Processing Technology, 86(10), 1059–1070.
  • Schuchardt, U., Sercheli, R., & Vargas, R. M. (1998). Transesterification of Vegetable Oils: a Review. Journal of the Brazilian Chemical Society, 9(1), 199–210.
  • PubChem. (n.d.). Methyl 8-hydroxyoctanoate. National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (2021). (PDF) Oxidative stability of fatty acid alkyl esters: A review. Retrieved February 9, 2026, from [Link]

  • Peterson, C. L., & Hustrulid, T. W. (1998). TWO-YEAR STORAGE STUDY WITH METHYL AND ETHYL ESTERS OF RAPESEED. Transactions of the ASAE, 41(4), 935-939.
  • Moser, B. R. (2009). Comparative Oxidative Stability of Fatty Acid Alkyl Esters by Accelerated Methods. AGRIS. Retrieved February 9, 2026, from [Link]

  • ECHA. (n.d.). Ethyl octanoate - Registration Dossier. European Chemicals Agency. Retrieved February 9, 2026, from [Link]

  • Al-Sabagh, A. M., Emara, M. M., Ali, F. I., & El-Kafrawy, A. F. (2020). The Effect of Prolonged Storage Time on the Stability of Fatty Acid Ethyl Esters in Hair Samples. Journal of analytical toxicology, 44(9), 958–963.
  • Zhang, J., et al. (2018). Mechanism of Thermal Decomposition of Hydroxyacetone: A Flash Pyrolysis Vacuum Ultraviolet Photoionization Time-of-Flight Mass Spectrometry and Theoretical Study. The Journal of Physical Chemistry A, 122(30), 6245-6255.
  • Potravinarstvo Slovak Journal of Food Sciences. (2016). Oxidative stability of fatty acid alkyl esters: a review. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (2014). Determination of enthalpy of formation of methyl and ethyl esters of fatty acids | Request PDF. Retrieved February 9, 2026, from [Link]

  • Taylor & Francis Online. (2022). Synthesis and characterization of star-shaped block copolymers composed of poly(3-hydroxy octanoate) and styrene via RAFT polymerization. Retrieved February 9, 2026, from [Link]

  • Brauer, C. S., et al. (2023).
  • Castro, E. A., Moodie, R. B., & Sansom, P. J. (1985). The kinetics of hydrolysis of methyl and phenyl isocyanates. Journal of the Chemical Society, Perkin Transactions 2, (5), 737-742.
  • Hicks, M. C., et al. (2018). High Temperature Thermal Decomposition of Diethyl Carbonate by Pool Film Boiling. Combustion Science and Technology, 190(11), 1993-2009.
  • ResearchGate. (2021). (PDF) Fatty acid methyl esters. Retrieved February 9, 2026, from [Link]

  • The Good Scents Company. (n.d.). ethyl octanoate. Retrieved February 9, 2026, from [Link]

  • Wang, W., et al. (2020). Determination and evaluation of EPA and DHA ethyl esters in fish oils using the TMAH transesterification method. Journal of Food and Drug Analysis, 28(1), 100-109.
  • ResearchGate. (2009). Comparative Oxidative Stability of Fatty Acid Alkyl Esters by Accelerated Methods. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (2014). Thermal Decomposition of Ethyl Formate behind the Reflected Shock Waves in the Temperature Range of 909-1258K | Request PDF. Retrieved February 9, 2026, from [Link]

  • Huynh, L. K., & Violi, A. (2008). Thermal Decomposition of Methyl Butanoate: Ab Initio Study of a Biodiesel Fuel Surrogate. The Journal of Organic Chemistry, 73(1), 94-101.
  • Kegel, J., et al. (2022). Influence of Sugar Headgroup on the Self-Assembly of Bioinspired Anionic Glycolipids. Langmuir, 38(4), 1461-1470.
  • DergiPark. (2018). Determination of the Expression Rate of Ethyl Acetate Hydrolysis Reaction Depending on the Temperature. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (2018). Kinetic study of hydrolysis of ethyl acetate using caustic soda. Retrieved February 9, 2026, from [Link]

  • PubChem. (n.d.). Methyl Octanoate. National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

  • Google Patents. (n.d.). CN113087623A - Synthesis method of 8-bromoethyl octanoate.
  • EPA. (1985). Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds. Retrieved February 9, 2026, from [Link]

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Chromatographic Separation of Methyl 8-hydroxyoctanoate from Di-esters: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chromatographic Separation of Methyl 8-hydroxyoctanoate from Di-esters Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 8-hydroxyoctanoate (CAS 20257-95-8) is a critical intermediate in the synthesis of pheromones (e.g., Queen Substance), pharmaceuticals, and functionalized polymers. It is typically synthesized via the partial reduction of dimethyl suberate or the methanolysis of suberin-derived oligomers. The primary purification challenge lies in separating the target mono-functionalized hydroxy-ester from the non-polar starting material (dimethyl suberate) and the over-reduced polar byproduct (1,8-octanediol).

This guide objectively compares chromatographic strategies for this separation, recommending Silica Gel Flash Chromatography as the standard for gram-scale purification due to the significant polarity differential introduced by the terminal hydroxyl group.

Strategic Comparison of Separation Methodologies

The following table contrasts the three primary methods for isolating Methyl 8-hydroxyoctanoate.

FeatureMethod A: Silica Gel Flash Chromatography Method B: Vacuum Distillation Method C: Reverse Phase HPLC (C18)
Primary Mechanism Polarity (Adsorption/H-bonding)Boiling Point / Vapor PressureHydrophobicity (Partitioning)
Scalability High (mg to kg)Very High (kg to tons)Low (mg to g)
Purity Potential >99%90-95% (Azeotrope risks)>99.5%
Separation Logic The -OH group binds strongly to silica, retarding elution compared to the di-ester.The Mono-ester (bp ~130°C/1mm) boils higher than the Di-ester due to H-bonding.The Di-ester is more hydrophobic and elutes later than the Mono-ester.
Cost Efficiency Moderate (Solvent/Silica costs)High (Low opex)Low (High solvent/column costs)
Recommendation Primary Choice for Research Pre-purification step Analytical QC only
Why Chromatography Wins for Research

While vacuum distillation utilizes the boiling point difference (Dimethyl suberate: ~90-100°C at 1mm Hg vs. Methyl 8-hydroxyoctanoate: ~130°C at 1mm Hg), thermal degradation and co-distillation often cap purity at ~95%. Flash chromatography exploits the distinct "polarity hook" of the hydroxyl group, allowing for baseline separation with standard solvents.

Core Mechanism: The "Polarity Hook"

The separation relies on the interaction between the analytes and the silanol (Si-OH) groups on the silica surface.

  • Dimethyl Suberate: A non-polar di-ester. It interacts only via weak dipole-dipole forces. It travels rapidly through the column.

  • Methyl 8-hydroxyoctanoate: Contains a primary hydroxyl group. This group acts as a Hydrogen Bond Donor (HBD) to the silica stationary phase, significantly increasing retention time.

G Silica Stationary Phase (Silica Gel Si-OH) Diester Dimethyl Suberate (Non-Polar) Silica->Diester Weak Dipole Interaction (Fast Elution) Monoester Methyl 8-hydroxyoctanoate (Polar -OH Group) Silica->Monoester Strong Hydrogen Bonding (Retained)

Figure 1: Mechanistic interaction on the silica surface. The hydroxyl group serves as an anchor, retarding the elution of the target mono-ester.

Detailed Experimental Protocol: Silica Gel Flash Chromatography

Phase 1: TLC Method Development

Before running a column, you must establish the Retention Factor (Rf) values. Since these esters are not strongly UV-active (weak absorbance at 210 nm), chemical staining is required.

Reagents:

  • Stain: Phosphomolybdic Acid (PMA) or Ceric Ammonium Molybdate (CAM).

  • Solvent System: Hexane (Hex) and Ethyl Acetate (EtOAc).[1]

Procedure:

  • Prepare a 10 mL solution of 80:20 Hex:EtOAc.

  • Spot the crude mixture, pure dimethyl suberate (ref), and pure 1,8-octanediol (ref) on a silica TLC plate.

  • Elute and stain with PMA/heat.

Expected Data:

CompoundRf (80:20 Hex:EtOAc)Rf (60:40 Hex:EtOAc)Elution Order
Dimethyl Suberate 0.650.851 (Fastest)
Methyl 8-hydroxyoctanoate 0.25 0.45 2 (Target)
1,8-Octanediol 0.050.153 (Slowest)

Analysis: The 80:20 system provides the best separation (


), making it ideal for the column.
Phase 2: Flash Column Workflow

Scale: 1.0 g Crude Mixture. Stationary Phase: Silica Gel 60 (230-400 mesh), 40 g (40:1 silica:sample ratio).

Step-by-Step Protocol:

  • Pack: Slurry pack the column using 95:5 Hex:EtOAc.

  • Load: Dissolve the 1.0 g crude oil in a minimum volume (e.g., 2 mL) of 90:10 Hex:EtOAc or DCM. Load carefully onto the sand bed.

  • Elute (Gradient Profile):

    • Volume 0-100 mL (Isocratic 95:5): Elutes non-polar impurities.

    • Volume 100-300 mL (Gradient 90:10): Elutes Dimethyl Suberate .

    • Volume 300-600 mL (Gradient 70:30): Elutes Methyl 8-hydroxyoctanoate .[2]

    • Volume 600+ mL (Flush 0:100): Removes 1,8-octanediol.

  • Collect: Collect 15 mL fractions. Spot every 3rd fraction on TLC.

  • Pool & Dry: Combine fractions containing the single spot at Rf ~0.25 (from Phase 1). Evaporate solvent under reduced pressure (40°C, 20 mbar).

Workflow cluster_Elution Gradient Elution Profile Start Crude Reaction Mixture (Diester + Monoester + Diol) TLC TLC Optimization (Target Rf ~0.3 in Hex:EtOAc) Start->TLC Pack Pack Column (Silica Gel 60, Slurry in 95:5) TLC->Pack Load Wet Loading (Min. vol DCM or 90:10 Hex:EtOAc) Pack->Load Step1 Step 1: 95:5 Hex:EtOAc (Elutes Non-polars) Load->Step1 Step2 Step 2: 90:10 Hex:EtOAc (Elutes Dimethyl Suberate) Step1->Step2 Step3 Step 3: 70:30 Hex:EtOAc (Elutes Methyl 8-hydroxyoctanoate) Step2->Step3 Analysis GC-FID / TLC Check Step3->Analysis Final Pure Methyl 8-hydroxyoctanoate (>98% Purity) Analysis->Final

Figure 2: Step-gradient flash chromatography workflow optimized for hydroxy-ester separation.

Quality Control: GC Analysis

Post-purification, purity must be validated. Gas Chromatography (GC) is preferred over HPLC for these volatile esters.

Method Parameters:

  • Instrument: GC-FID (Flame Ionization Detector).

  • Column: VF-17ms or DB-Wax (Polar columns reduce tailing of the -OH group).

    • Note: On a non-polar DB-5 column, the hydroxy ester may tail. If so, derivatize with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to form the TMS-ether.

  • Carrier Gas: Helium, 1.0 mL/min.

  • Temperature Program:

    • Hold 80°C for 1 min.

    • Ramp 10°C/min to 250°C.

    • Hold 5 min.

  • Retention Order (DB-Wax):

    • Dimethyl Suberate (Lower polarity relative to Wax phase interaction? Correction: On Wax, alcohols are retained longer. On DB-5, boiling point dominates. Since Mono-ester has higher BP and polarity, it elutes after the diester on both phases).

References

  • PubChem. (2025).[3][4][5][6] Methyl 8-hydroxyoctanoate Compound Summary. National Library of Medicine. Available at: [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. 2025, 102, 276–302. Available at: [Link]

Sources

Safety Operating Guide

Methyl 8-hydroxyoctanoate: Safe Handling & Disposal Protocol

[1]

Executive Safety Summary

Methyl 8-hydroxyoctanoate (CAS 20257-95-8) is a bifunctional intermediate containing both a methyl ester and a primary hydroxyl group.[1] While often perceived as a stable building block in polymer and pharmaceutical synthesis, its disposal requires strict adherence to organic solvent protocols to prevent environmental contamination and laboratory accidents.[1]

Immediate Hazard Profile (GHS):

  • Signal Word: WARNING

  • Primary Hazards: Skin Irritation (H315), Serious Eye Irritation (H319), Respiratory Irritation (H335).[1]

  • Disposal Class: Non-Halogenated Organic Solvent Waste.[1]

Physicochemical Profile & Disposal Implications

Effective disposal is dictated by physical properties.[1] As a Senior Scientist, I emphasize understanding why we handle it this way: the high boiling point and low water solubility dictate that drain disposal is strictly prohibited and incineration is the required destruction method.

PropertyValue (Approx.)Disposal Implication
Molecular Weight 174.24 g/mol Moderate volatility; residues persist on glassware.[1]
Physical State Oily LiquidRequires solvent rinsing of containers before disposal.[1]
Flash Point > 90°C (Predicted)Combustible. While likely above the RCRA D001 cutoff (60°C), it must be managed as flammable waste to ensure complete incineration.[1]
Water Solubility Negligible / InsolubleDO NOT POUR DOWN DRAIN. Will coat pipes and create separate phases in water treatment, leading to regulatory fines.[1]
Reactivity HydrolyzableIncompatible with strong acids/bases in long-term storage (risk of exothermic hydrolysis).[1]

Waste Characterization (RCRA Logic)

Before disposal, you must characterize the waste stream. In the United States, under 40 CFR § 261 , Methyl 8-hydroxyoctanoate is not a P-listed or U-listed acute hazardous waste.[1] However, it is regulated based on its characteristics and the solvent matrix it is dissolved in.

  • RCRA Code: Generally assigned D001 (Ignitable) if mixed with lower flashpoint solvents (e.g., Acetone, Ethyl Acetate) during synthesis.[1]

  • Waste Stream: Non-Halogenated Organic .[1]

Decision Logic for Waste Segregation

The following flowchart illustrates the decision-making process for segregating this chemical.

DisposalLogicStartMethyl 8-hydroxyoctanoateWaste GeneratedQ1Is it mixed with Halogenated Solvents?(DCM, Chloroform, etc.)Start->Q1Q2Is it mixed with Oxidizers?(Nitric Acid, Peroxides)Q1->Q2NoResult_HalDISPOSAL STREAM A:Halogenated Organic WasteQ1->Result_HalYesResult_OxCRITICAL HAZARD:Neutralize/Quench FirstDo NOT bulk packQ2->Result_OxYesResult_NonHalDISPOSAL STREAM B:Non-Halogenated Organic Waste(Preferred Route)Q2->Result_NonHalNo

Figure 1: Waste segregation logic tree. Ensure strict separation from oxidizers to prevent fire hazards.

Step-by-Step Disposal Procedures

A. Routine Liquid Waste (Reaction Mixtures)

Goal: Safe transfer to high-BTU incineration streams.[1]

  • Segregation: Ensure the collection carboy is labeled "NON-HALOGENATED ORGANIC WASTE."

    • Scientific Rationale: Halogens release corrosive HCl/HBr during incineration, damaging standard incinerator scrubbers.[1] Methyl 8-hydroxyoctanoate contains only C, H, and O, making it ideal for standard fuel blending.[1]

  • Compatibility Check: Verify the carboy does not contain concentrated nitric acid, chromic acid, or peroxides.[1]

    • Warning: The hydroxyl group on C8 is susceptible to oxidation. Mixing with strong oxidizers in a closed waste container can lead to pressure buildup or explosion.

  • Transfer: Pour liquid using a funnel to prevent spillage. Leave at least 10% headspace in the container for thermal expansion.

  • Labeling: List "Methyl 8-hydroxyoctanoate" explicitly on the waste tag. Do not just write "Organic Waste."

B. Solid Waste (Contaminated Silica, Drying Agents, Gloves)

Goal: Prevent leaching in landfills.[1]

  • Collection: Place contaminated solid materials (silica gel from columns, sodium sulfate, paper towels) into a wide-mouth HDPE jar or a double-lined yellow hazardous waste bag.[1]

  • Solvent Evaporation (Prohibited): Do not leave materials in the fume hood specifically to "dry out" the chemical.[1] This releases VOCs (Volatile Organic Compounds) and is a violation of EPA air quality regulations.[1]

  • Labeling: Tag as "Solid Debris contaminated with Methyl 8-hydroxyoctanoate."

C. Empty Container Management

Goal: RCRA "RCRA Empty" compliance.

  • Triple Rinse: If the original bottle is empty, triple rinse it with a small volume of acetone or ethanol.[1]

  • Rinsate Disposal: Pour the rinsate (the wash solvent) into the Non-Halogenated Organic Waste container.

  • Defacing: Cross out the original label. Mark "EMPTY."[1]

  • Glass Disposal: Discard the clean glass bottle in the designated broken glass/lab glass bin (not general trash).

Spill Response Protocol (Immediate Action)

In the event of a spill, the oily nature of Methyl 8-hydroxyoctanoate creates a slip hazard.[1]

ScaleAction Plan
Minor Spill (<100 mL) 1. Ventilate: Alert nearby personnel.2. PPE: Wear nitrile gloves and safety goggles.3. Absorb: Use vermiculite, sand, or universal absorbent pads.4.[1] Clean: Wipe area with soap and water (detergent is needed to solubilize the oily ester).5.[1] Dispose: Place pads in Solid Hazardous Waste.
Major Spill (>500 mL) 1. Evacuate: Remove ignition sources.2. Contain: Dyke the spill with absorbent socks to prevent drain entry.3. Call EHS: Contact your facility's Emergency Response Team.4.[1] Do Not Flush: Never wash into floor drains.[1]

References

  • PubChem. (n.d.).[1] Methyl 8-hydroxyoctanoate (Compound).[1][2][3][4][5] National Library of Medicine.[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.).[1] Substance Information: Methyl 8-hydroxyoctanoate.[1][2][3][4] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.